molecular formula C8H6ClFO B045902 2-Chloro-4'-fluoroacetophenone CAS No. 456-04-2

2-Chloro-4'-fluoroacetophenone

Cat. No.: B045902
CAS No.: 456-04-2
M. Wt: 172.58 g/mol
InChI Key: UJZWJOQRSMOFMA-UHFFFAOYSA-N
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Description

2-Chloro-4′ -fluoroacetophenone on condensation with N-methyl-4-(methylthio)benzamidine yields 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZWJOQRSMOFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196560
Record name 2-Chloro-4'-fluoroacetophenone
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Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-04-2
Record name 2-Chloro-4′-fluoroacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=456-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4'-fluoroacetophenone
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Record name 2-Chloro-4'-fluoroacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-chloro-4-fluoroacetophenone
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-Chloro-4'-fluoroacetophenone. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Chemical and Physical Properties

This compound is a halogenated aromatic ketone that serves as a versatile intermediate in the synthesis of a variety of organic compounds.[1][2] Its chemical structure, featuring a reactive α-chloro ketone and a fluorinated phenyl ring, makes it a valuable building block for introducing these moieties into larger molecules.[1]

General Information
PropertyValueSource
Chemical Name 2-Chloro-1-(4-fluorophenyl)ethanone[3][4][5][6][7]
Common Synonyms ω-Chloro-4-fluoroacetophenone, 4-Fluorophenacyl chloride, p-Fluorophenacyl chloride[4][5][6]
CAS Number 456-04-2[4][5][6][7][8]
Molecular Formula C₈H₆ClFO[4][5][6]
Molecular Weight 172.58 g/mol [3][4]
Appearance Light yellow to yellow-beige flakes, platelets, or crystalline powder[4][6]
Physical Properties
PropertyValueSource
Melting Point 47-50 °C (lit.)[4]
Boiling Point 247 °C[4]
Flash Point >110 °C (>230 °F)[4]
Density 1.275 g/cm³ (estimate)[4]
Water Solubility Insoluble[4]
Vapor Pressure 1.9 Pa at 27.1 °C[4]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy
  • ¹H NMR: Data available from various sources, typically showing signals corresponding to the aromatic protons and the methylene (B1212753) protons adjacent to the carbonyl and chloro groups.[3]

  • ¹³C NMR: Spectra are available and show characteristic peaks for the carbonyl carbon, the chlorinated methylene carbon, and the aromatic carbons, including the carbon-fluorine coupling.[9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the carbonyl group (C=O stretch) and the C-Cl and C-F bonds.[12]

Mass Spectrometry

Mass spectral data is available, with the molecular ion peak and characteristic fragmentation patterns aiding in its identification.[3] The top three m/z peaks are reported as 123, 95, and 75.[3]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the presence of the α-chloro ketone functionality and the fluorinated aromatic ring.

Nucleophilic Substitution

The α-chlorine atom is a good leaving group and is readily displaced by a variety of nucleophiles. This reaction is fundamental to the use of this compound as a building block for creating diverse organic structures with new carbon-heteroatom bonds.[1]

Condensation Reactions

This compound readily participates in condensation reactions. For instance, it reacts with amidines to form imidazole (B134444) derivatives, which are common scaffolds in many bioactive molecules and organic materials.[1]

Applications

This compound is a key intermediate in the synthesis of pharmaceuticals, including antiviral and antifungal agents, as well as agrochemicals.[1] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the final drug molecules.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride.[13] Modern protocols often utilize ionic liquids to improve reaction conditions and yields.

Example Protocol using an Ionic Liquid:

  • To a reaction vessel, add fluorobenzene and an aluminum chloride-type ionic liquid (e.g., [emim]Cl-AlCl₃).[13]

  • At a controlled temperature (e.g., 0-30 °C), add chloroacetyl chloride dropwise to the mixture.[13]

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time (e.g., 20-50 minutes) until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).[13]

  • The product, this compound, is then isolated from the reaction mixture by distillation.[13]

General Protocol for Nucleophilic Substitution

The following is a general procedure for the reaction of this compound with a nucleophile.

  • Dissolve this compound in a suitable aprotic solvent (e.g., acetone, THF, DMF).

  • Add the desired nucleophile (e.g., an amine, thiol, or alcohol), often in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Upon completion, the reaction is worked up by quenching with water, extracting the product with an organic solvent, and purifying by techniques such as crystallization or column chromatography.

General Protocol for Condensation Reaction with Amidines

This protocol outlines the synthesis of a substituted imidazole from this compound.

  • Dissolve this compound and an appropriate N-substituted amidine in a suitable solvent (e.g., ethanol, isopropanol).

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, and isolate the product by filtration or extraction. The crude product can be further purified by recrystallization.

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants Fluorobenzene + Chloroacetyl Chloride + Ionic Liquid ReactionVessel Reaction at 0-30 °C Reactants->ReactionVessel 1. Mixing and Reaction Distillation Product Distillation ReactionVessel->Distillation 2. Reaction Completion Product This compound Distillation->Product 3. Isolation

Caption: Workflow for the synthesis of this compound.

Reactivity Overview

Reactivity_Overview cluster_nucleophilic_substitution Nucleophilic Substitution cluster_condensation Condensation Reaction Start This compound SubstitutedProduct Substituted Product (e.g., ethers, amines, thioethers) Start->SubstitutedProduct + Nu- Imidazole Imidazole Derivative Start->Imidazole + Amidine Nu Nucleophile (Nu-) Amidine Amidine

References

An In-depth Technical Guide to 2-Chloro-4'-fluoroacetophenone (CAS: 456-04-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4'-fluoroacetophenone, a key building block in synthetic organic chemistry with significant applications in the pharmaceutical and agrochemical industries. This document consolidates its chemical and physical properties, detailed synthesis protocols, spectral data, and key reactions. Furthermore, it delves into the synthesis of its important derivatives, namely antifungal imidazoles and S-(phenacyl)glutathiones, and explores the biological pathways they modulate. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a halogenated aromatic ketone that serves as a versatile intermediate in various chemical syntheses.[1][2][3] Its chemical structure features a fluorine atom on the phenyl ring and a chlorine atom at the alpha position to the carbonyl group, imparting unique reactivity.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 456-04-2[4]
Molecular Formula C₈H₆ClFO[4]
Molecular Weight 172.58 g/mol [4]
Appearance Light yellow to yellow-beige flakes or solid[3]
Melting Point 46 - 52 °C[2]
Boiling Point 110 °C at 19 mmHg[5]
Density 1.3 g/cm³[5]
Solubility Insoluble in water.-
IUPAC Name 2-chloro-1-(4-fluorophenyl)ethanone[4]
Synonyms ω-Chloro-4-fluoroacetophenone, 4-Fluorophenacyl chloride, p-Fluorophenacyl chloride[4]

Table 2: Spectral Data of this compound

Spectrum TypeKey Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons and the methylene (B1212753) protons adjacent to the carbonyl and chlorine.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with C-F coupling), and the methylene carbon.
Infrared (IR) Characteristic absorption bands for the C=O stretch, C-F stretch, and C-Cl stretch.
Mass Spectrometry (MS) Molecular ion peak and fragmentation pattern consistent with the structure.

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride.[6] Traditional methods often utilize a Lewis acid catalyst like anhydrous aluminum trichloride (B1173362) in an organic solvent.[7] However, recent advancements have led to more efficient and environmentally friendly protocols.

Experimental Protocol: Friedel-Crafts Acylation using an Ionic Liquid Catalyst

This protocol is based on a patented method that employs an ionic liquid as a recyclable catalyst, offering high yield and selectivity.[7][8]

Materials:

  • Fluorobenzene

  • Chloroacetyl chloride

  • Ionic liquid (e.g., [emim]Cl-0.67ZnCl₂)

  • Reaction flask (500 mL)

  • Stirrer

  • Dropping funnel

  • Distillation apparatus

Procedure:

  • Charge a 500 mL reaction flask with fluorobenzene (e.g., 99g, 1.03 mol) and the ionic liquid (e.g., 209.6g, 0.5 mol).[7][8]

  • At room temperature (approximately 25 °C), add chloroacetyl chloride (e.g., 113g, 1 mol) dropwise to the stirred mixture.[7][8]

  • After the addition is complete, continue stirring the reaction mixture for 30 minutes at room temperature.[7][8]

  • Monitor the reaction for the conversion of fluorobenzene (target >95%).[7]

  • Upon completion, raise the temperature to 130 °C and perform a reduced pressure distillation at 10 mmHg to isolate the product, this compound.[7][8]

  • The ionic liquid remaining in the reaction flask can be recovered and recycled for subsequent reactions.

Expected Yield: 74.8% with a purity of 92.3%.[7][8]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products Fluorobenzene Fluorobenzene Reaction Friedel-Crafts Acylation (Room Temperature, 30 min) Fluorobenzene->Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction IonicLiquid Ionic Liquid ([emim]Cl-0.67ZnCl₂) IonicLiquid->Reaction catalyzes Distillation Reduced Pressure Distillation (130 °C, 10 mmHg) Reaction->Distillation Product This compound Distillation->Product RecycledCatalyst Recycled Ionic Liquid Distillation->RecycledCatalyst G Reactant1 This compound Reaction Condensation Reaction Reactant1->Reaction Reactant2 N-methyl-4-(methylthio)benzamidine Reactant2->Reaction Product 1-methyl-2-(4-methylthio)phenyl- 4-(4-fluoro)phenylimidazole Reaction->Product G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Intermediate Intermediate CYP51->Intermediate 14α-demethylation Ergosterol Ergosterol (Fungal Cell Membrane Integrity) Intermediate->Ergosterol Disruption Disrupted Membrane Function & Fungal Cell Death Imidazole Imidazole Derivative Imidazole->CYP51 Inhibits G Reactant1 This compound Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 Glutathione (B108866) (GSH) Reactant2->Reaction Product S-(4-fluorophenacyl)glutathione Reaction->Product G cluster_reaction GSTO1-1 Catalyzed Reduction SPG S-(phenacyl)glutathione Step1 Nucleophilic Attack SPG->Step1 GSTO1_active GSTO1-1 (Active Cys) GSTO1_active->Step1 Intermediate Acetophenone (B1666503) + GSTO1-1-S-S-G Step1->Intermediate Step2 Regeneration Intermediate->Step2 GSH Glutathione (GSH) GSH->Step2 GSTO1_regenerated GSTO1-1 (Active Cys) Step2->GSTO1_regenerated GSSG Glutathione Disulfide (GSSG) Step2->GSSG GSTO1_regenerated->Step1 Recycles

References

physical and chemical properties of 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4'-fluoroacetophenone, a key building block in pharmaceutical and chemical synthesis. This document details its characteristics, synthesis, and handling, offering valuable information for laboratory and industrial applications.

Core Properties and Data

This compound, with the CAS number 456-04-2, is an organic compound featuring a fluorinated aromatic ring and a reactive alpha-chloro ketone functional group.[1] These structural attributes make it a versatile intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs).[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource(s)
Molecular Formula C₈H₆ClFO[2][3]
Molecular Weight 172.58 g/mol [2][3]
Appearance White to light yellow/yellow-beige solid (crystals, flakes, or powder)[4][5][6][7]
Melting Point 47-50 °C[4]
Boiling Point 247 °C; 110 °C at 19 mmHg[4][8]
Density Approximately 1.275 - 1.3 g/cm³[4][8]
Solubility Insoluble in water[4]
Flash Point >110 °C (>230 °F) - closed cup[4]
Refractive Index n20/D 1.53[8]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes available spectral information.

Spectrum TypeDescriptionSource(s)
¹H NMR Data available from various sources. A representative spectrum can be found on PubChem.[9][10]
¹³C NMR Data available, with spectra accessible through databases like SpectraBase.[10][11][12]
Infrared (IR) ATR-IR spectral data is available.[9][10]
Mass Spectrometry (MS) Mass spectral data is available for this compound.[9]

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to its reactive nature.[1] The presence of an alpha-chlorine atom facilitates nucleophilic substitution reactions, allowing for the introduction of diverse chemical moieties.[1][2] Furthermore, it participates in condensation reactions, for example, with amidines to form imidazole (B134444) derivatives.[1][4]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride.[2][13] An alternative approach utilizing ionic liquids has been developed to improve reaction selectivity and yield while minimizing waste.[2][13]

Materials:

Procedure:

  • In a suitable reactor, combine fluorobenzene and chloroacetyl chloride in the presence of an ionic liquid. The molar ratio of fluorobenzene to chloroacetyl chloride is typically in the range of 1.01-1.03:1.[13]

  • Maintain the reaction temperature between 0-30 °C.[13]

  • Allow the reaction to proceed until the conversion of fluorobenzene is greater than 95%.[13]

  • Upon completion, pour the reaction mixture onto crushed ice.[14]

  • Extract the product into methylene chloride. This is typically done multiple times to ensure complete extraction.[14]

  • Wash the combined organic phases sequentially with water, 3% aqueous potassium hydroxide solution, and again with water.[14]

  • Dry the organic phase over magnesium sulfate.[14]

  • Remove the solvent via distillation under reduced pressure to yield the crude product.[14]

  • Purify the product by reduced pressure distillation. At 10 mmHg, this compound distills at 130 °C.[13]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is known to cause skin and eye irritation and may cause respiratory irritation.[15][16] It can also cause an allergic skin reaction and is toxic if swallowed or inhaled.[2][9]

Recommended PPE:

  • Eye Protection: Safety glasses or goggles.[15][17]

  • Hand Protection: Chemical-resistant gloves.[15][17]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.[2][17] If dust or aerosols are generated, a NIOSH/MSHA approved respirator is recommended.[15]

  • Skin and Body Protection: Lab coat and appropriate protective clothing.[15]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[15][17] Do not breathe dust or vapors.[15][17] Wash hands thoroughly after handling.[17]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[15][17] Keep away from incompatible materials such as strong oxidizing agents.[15]

Applications in Research and Development

This compound serves as a critical starting material in the synthesis of various compounds, particularly in the pharmaceutical and agrochemical industries.[1][8] Its derivatives have been investigated for potential applications as:

  • Antiviral and antifungal agents[1]

  • Anti-inflammatory and analgesic drugs[8]

  • Inhibitors of IL-1 biosynthesis

  • Ligands for D2-like receptors

  • Potential antimicrobial agents[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Friedel-Crafts acylation method.

Synthesis_Workflow Reactants Fluorobenzene + Chloroacetyl Chloride + Ionic Liquid Reaction Friedel-Crafts Acylation (0-30 °C) Reactants->Reaction Workup Quenching with Ice & Extraction with Methylene Chloride Reaction->Workup Washing Wash with Water & Aqueous KOH Workup->Washing Drying Drying over Magnesium Sulfate Washing->Drying Purification Reduced Pressure Distillation Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Logical Relationship of Applications

This diagram shows the relationship between this compound and its applications as a chemical intermediate.

Applications Core This compound Intermediate Versatile Chemical Intermediate Core->Intermediate Pharma Pharmaceutical Synthesis Intermediate->Pharma Agro Agrochemical Synthesis Intermediate->Agro Research Research & Development Intermediate->Research APIs Active Pharmaceutical Ingredients (APIs) (Antivirals, Antifungals, etc.) Pharma->APIs Pesticides Pesticides & Herbicides Agro->Pesticides NewMolecules Novel Compound Synthesis Research->NewMolecules

Caption: Applications of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4'-fluoroacetophenone is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other fine chemicals. Its strategic functionalization, featuring a reactive chloroacetyl group and a fluorinated phenyl ring, makes it a versatile intermediate for introducing specific moieties into complex molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on the traditional Friedel-Crafts acylation and a modern, more sustainable approach utilizing ionic liquids. Detailed experimental protocols, comparative quantitative data, and process diagrams are presented to assist researchers and chemical development professionals in the efficient and safe production of this important intermediate.

Introduction

This compound (CAS No: 456-04-2) is a substituted acetophenone (B1666503) that serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. The presence of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of drug candidates, while the α-chloro group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups. This guide details the most prevalent and effective methods for its synthesis, providing the necessary technical details for laboratory-scale preparation and process scale-up considerations.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride. This electrophilic aromatic substitution reaction can be effectively catalyzed by traditional Lewis acids or, more recently, by ionic liquids, which offer significant environmental and process advantages.

Traditional Synthesis: Friedel-Crafts Acylation with Aluminum Chloride

The classical and most widely employed method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene using chloroacetyl chloride as the acylating agent and a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), as the catalyst.[1][2] The reaction is generally performed in an organic solvent, such as dichloroethane.[2]

Reaction Scheme:

G Fluorobenzene Fluorobenzene plus1 + Fluorobenzene->plus1 Chloroacetyl_Chloride Chloroacetyl Chloride plus1->Chloroacetyl_Chloride arrow AlCl₃ Chloroacetyl_Chloride->arrow Product This compound arrow->Product plus2 + HCl Product->plus2

Caption: Friedel-Crafts acylation of fluorobenzene.

The following protocol is a representative example of the traditional Friedel-Crafts synthesis of this compound:[2]

  • Reaction Setup: To a reaction vessel, add fluorobenzene (1.05 equivalents) and dichloroethane (3 times the mass of fluorobenzene).

  • Catalyst Addition: Cool the mixture and add anhydrous aluminum chloride (1.1 equivalents).

  • Acylation: Slowly add chloroacetyl chloride (1 equivalent) dropwise to the reaction mixture at a temperature of -3 to -1 °C.

  • Reaction Monitoring: Maintain the temperature and stir the reaction mixture for 1 hour after the addition is complete.

  • Work-up: Quench the reaction by adding concentrated hydrochloric acid for acidolysis. Separate the organic phase and wash it with water until neutral (typically 3-4 times).

  • Purification: Concentrate the organic phase to obtain the crude product. Further purification can be achieved by distillation.

ParameterValueReference
Yield 95%[2]
Purity (Product Content) 98.5%[2]
Reaction Selectivity 98%[2]
Reaction Temperature -3 to -1 °C[2]
Reaction Time 1 hour[2]
Green Synthesis: Friedel-Crafts Acylation using Ionic Liquids

A significant advancement in the synthesis of this compound is the use of ionic liquids as both solvent and catalyst.[1] This approach addresses several drawbacks of the traditional method, such as the high energy consumption, the generation of large amounts of acidic wastewater, and the handling of corrosive and moisture-sensitive aluminum chloride.[1] Aluminum chloride-based ionic liquids, such as [emim]Cl-AlCl₃, have shown excellent catalytic activity.[1]

Workflow for Ionic Liquid-Catalyzed Synthesis:

G cluster_reactants Reactant Charging cluster_reaction Acylation Reaction cluster_purification Product Isolation reactants Charge Fluorobenzene and Ionic Liquid to Reactor addition Add Chloroacetyl Chloride Dropwise at 0-30°C reactants->addition reaction Continue Reaction at 0-30°C for 20-50 min addition->reaction distillation Distill under Reduced Pressure to Obtain Pure Product reaction->distillation

Caption: Ionic liquid-catalyzed synthesis workflow.

The following protocol is based on a patented method for the ionic liquid-catalyzed synthesis of this compound:[1]

  • Reaction Setup: In a 500 mL reaction flask, add 97g (1.01 mol, 1.01 eq) of fluorobenzene and 206.6g (0.5 mol, 0.5 eq) of the ionic liquid [emim]Cl-0.67AlCl₃.[1]

  • Acylation: At room temperature, add 113g (1 mol, 1 eq) of chloroacetyl chloride dropwise.[1]

  • Reaction Monitoring: After the addition is complete, continue stirring for 30 minutes. The reaction can be monitored by checking for the disappearance of fluorobenzene.[1]

  • Purification: After the reaction is complete, distill the reaction mixture under reduced pressure (10 mmHg). Collect the fraction at 128-132 °C to obtain this compound.[1]

The use of different ionic liquids as catalysts can influence the reaction's efficiency. The table below summarizes the results from various experiments.

Ionic Liquid CatalystMolar Ratio (IL: Chloroacetyl Chloride)Reaction Temperature (°C)Reaction TimeYield (%)Purity (%)Selectivity (%)Reference
[emim]Cl-0.67AlCl₃0.5 : 1Room Temp.30 min98.199.599.5[1]
[emim]Cl-0.5AlCl₃0.5 : 1Room Temp.30 min97.899.3-[2]
[bmim]Cl-0.67AlCl₃0.5 : 101.5 h96.8799.2-[2]
[emim]Cl-0.67ZnCl₂0.5 : 1Room Temp.30 min74.892.3-[2]
[emim]Cl-0.67FeCl₃0.5 : 1Room Temp.30 min84.296.6-[3]

Alternative Synthesis Pathways (Brief Overview)

While Friedel-Crafts acylation is the dominant method, other synthetic strategies have been reported for related compounds and may be adaptable for this compound. These are mentioned here as potential areas for further investigation:

  • Grignard Carbonyl Reaction: This approach would likely involve the reaction of a Grignard reagent derived from a suitable fluorinated and chlorinated benzene (B151609) derivative with chloroacetonitrile.[4]

  • Corey-Kim Oxidation: This method would involve the oxidation of a corresponding secondary alcohol.[4]

  • Houben-Hoesch Reaction: This reaction utilizes a nitrile and an arene to form an aryl ketone.[5] However, it is typically most effective with highly electron-rich aromatic compounds such as phenols and anilines, and its applicability to the less activated fluorobenzene for this specific synthesis is not well-established.[5][6]

Conclusion

The synthesis of this compound is a well-established process, with the Friedel-Crafts acylation being the primary method of choice. The traditional approach using aluminum chloride is effective but is accompanied by environmental and handling challenges. The use of ionic liquids presents a greener and highly efficient alternative, offering high yields and purity under milder reaction conditions. For researchers and drug development professionals, the choice of synthesis pathway will depend on factors such as scale, cost, and environmental considerations. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the practical synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Friedel-Crafts Synthesis of 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4'-fluoroacetophenone is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and other fine chemicals.[1] Its value lies in its fluorinated aromatic ring and a reactive alpha-chloro ketone functional group, which allow for a variety of chemical modifications. This technical guide provides a comprehensive overview of the Friedel-Crafts synthesis of this compound, detailing reaction mechanisms, experimental protocols, and quantitative data. It is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a versatile building block in medicinal chemistry and organic synthesis.[2] The presence of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the chloro-ketone moiety serves as a reactive site for nucleophilic substitution and condensation reactions. This compound is a precursor for various pharmaceuticals, including antiviral, antifungal, anti-inflammatory, and analgesic drugs.[2][3] It also finds applications in the agrochemical industry for the formulation of pesticides and herbicides.[2][3]

The most common method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride.[1][4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum trichloride (B1173362) being the traditional choice.[1][4] However, research has explored alternative catalysts to improve yields, selectivity, and environmental friendliness of the process.

Reaction Mechanism and Stoichiometry

The Friedel-Crafts acylation of fluorobenzene proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst, typically AlCl₃, coordinates with the chloroacetyl chloride to generate a highly electrophilic acylium ion. This electrophile then attacks the electron-rich fluorobenzene ring. Due to the ortho, para-directing effect of the fluorine atom, the acylation occurs predominantly at the para position, which is sterically less hindered.[5] A subsequent deprotonation of the arenium ion intermediate regenerates the aromatic ring and releases the catalyst.

Friedel_Crafts_Acylation FB Fluorobenzene Complex AlCl₃-Ketone Complex FB->Complex + Acylium Ion CAC Chloroacetyl Chloride Acylium Acylium Ion [CH₂ClCO]⁺ CAC->Acylium + AlCl₃ AlCl3 AlCl₃ (Catalyst) Product This compound Complex->Product Aqueous Workup HCl HCl Complex->HCl

Caption: General mechanism of the Friedel-Crafts acylation of fluorobenzene.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily differing in the choice of catalyst and reaction conditions.

Traditional Method using Anhydrous Aluminum Trichloride

This is the conventional approach to Friedel-Crafts acylation.

Materials:

  • Fluorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dichloroethane (solvent)

  • Concentrated hydrochloric acid (for workup)

  • Ice

Procedure:

  • In a reaction vessel, add fluorobenzene, dichloroethane, and anhydrous aluminum trichloride.

  • Cool the mixture to a low temperature (typically between -3°C and -1°C).

  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed for 1-2 hours.

  • Upon completion, quench the reaction by adding concentrated hydrochloric acid for acidolysis.

  • Perform a phase separation to isolate the organic layer.

  • Wash the organic phase until neutral.

  • Concentrate the organic phase to obtain the crude product.

  • The final product can be further purified by distillation.[4]

Ionic Liquid-Catalyzed Synthesis

This method utilizes an ionic liquid as a recyclable catalyst, offering a more environmentally friendly alternative to traditional Lewis acids.

Materials:

  • Fluorobenzene

  • Chloroacetyl chloride

  • Ionic liquid (e.g., [bmim]Cl-0.67AlCl₃)

Procedure:

  • Charge a reaction flask with fluorobenzene and the ionic liquid.

  • Add chloroacetyl chloride dropwise at a controlled temperature (e.g., 0°C).

  • After the addition, continue stirring for a specified time (e.g., 1.5 hours).

  • Monitor the reaction for the disappearance of fluorobenzene.

  • Raise the temperature (e.g., to 130°C) and perform reduced pressure distillation (e.g., at 10 mmHg) to isolate the product.[1][4] The ionic liquid can be recovered and reused.[4]

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions and the catalyst used. The following tables summarize reported quantitative data from various synthetic approaches.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Anhydrous AlCl₃Dichloroethane-3 to -119598.5[4]
[bmim]Cl-0.67AlCl₃None01.596.8799.2[4]
[emim]Cl-0.5AlCl₃None~250.597.899.3[4]
[emim]Cl-0.67ZnCl₂None~25 then 1300.574.892.3[4]
Scandium triflate resinNone (Microwave)40-600.5-30 min--[5]
Trifluoromethanesulfonic Acid & La(OTf)₃None14048799 (para)[6]

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Charge Reactor with Fluorobenzene & Catalyst B Controlled Addition of Chloroacetyl Chloride A->B C Reaction under Controlled Temperature B->C D Quenching of Reaction (e.g., with HCl/ice) C->D E Phase Separation D->E F Washing of Organic Layer E->F G Solvent Removal (Concentration) F->G H Distillation or Recrystallization G->H I Final Product: This compound H->I

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting and Side Reactions

The primary side product in the Friedel-Crafts acylation of fluorobenzene is the ortho-substituted isomer.[5] The formation of this isomer can be minimized by maintaining a low reaction temperature. Polyacylation is another potential side reaction, but it is less common as the acyl group deactivates the aromatic ring towards further electrophilic substitution.[5] Using a stoichiometric amount or a slight excess of the acylating agent can help to avoid diacylation products.[5]

Conclusion

The Friedel-Crafts synthesis of this compound is a robust and widely used method for producing this important chemical intermediate. While the traditional approach using anhydrous aluminum trichloride is effective, newer methods employing ionic liquids and other catalysts offer advantages in terms of yield, selectivity, and environmental impact. Careful control of reaction conditions is crucial for maximizing the yield of the desired para-isomer and minimizing the formation of byproducts. This guide provides the necessary technical details to aid researchers and professionals in the successful synthesis and application of this versatile compound.

References

2-Chloro-4'-fluoroacetophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the core physicochemical properties of 2-Chloro-4'-fluoroacetophenone, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in organic synthesis is significant, particularly in the development of anti-inflammatory and analgesic drugs.[1][2]

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and regulatory documentation.

ParameterValue
Molecular Formula C₈H₆ClFO[1][3][4][5]
Molecular Weight 172.58 g/mol [1][3][4][5]
CAS Number 456-04-2[3]
IUPAC Name 2-chloro-1-(4-fluorophenyl)ethanone[3]
Synonyms p-Fluorophenacyl chloride, 4-Fluorophenacyl chloride[3]

Molecular Composition

The molecular formula C₈H₆ClFO indicates the elemental composition of the compound. This structure is foundational to its chemical reactivity and application as a building block in complex syntheses. The relationship between the elements that constitute the molecule is depicted below.

cluster_elements Constituent Elements compound This compound (C₈H₆ClFO) C C compound->C 8 atoms H H compound->H 6 atoms Cl Cl compound->Cl 1 atom F F compound->F 1 atom O O compound->O 1 atom

Caption: Elemental composition of this compound.

Note on Methodologies: The molecular weight and formula of a well-characterized chemical compound like this compound are determined based on its known atomic composition, derived from the standard atomic weights established by IUPAC. These are fundamental, calculated properties and do not involve experimental protocols or biological signaling pathways for their determination.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-4'-fluoroacetophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4'-fluoroacetophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the known physical and chemical properties of the compound, provides a detailed experimental protocol for determining its solubility in various organic solvents, and presents a logical workflow for this determination process.

Introduction to this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting solubility experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 456-04-2[1][2]
Molecular Formula C₈H₆ClFO[1][2]
Molecular Weight 172.58 g/mol [1][2]
Appearance Light yellow to yellow-beige flakes or platelets[3]
Melting Point 47-50 °C[3]
Boiling Point 247 °C[3]
Water Solubility Insoluble[1][3]
LogP 2.03[4]

Quantitative Solubility Data in Organic Solvents

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in the literature. To address this, a standardized experimental protocol is provided in the following section. The results of such an experiment should be recorded in a format similar to Table 2 to allow for easy comparison and analysis.

Table 2: Solubility of this compound in Various Organic Solvents at Different Temperatures (Template for Experimental Data)

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25
40
Ethanol25
40
Acetone25
40
Toluene25
40
Ethyl Acetate25
40
Dichloromethane25
40
Acetonitrile25
40
n-Hexane25
40

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the widely accepted isothermal saturation (shake-flask) method followed by gravimetric analysis.[5][6][7]

4.1. Materials and Equipment

  • This compound (purity ≥ 99%)

  • Selected organic solvents (analytical grade or higher): Methanol, Ethanol, Acetone, Toluene, Ethyl Acetate, Dichloromethane, Acetonitrile, n-Hexane

  • Thermostatic shaker bath or incubator

  • Calibrated analytical balance (± 0.0001 g)

  • Glass vials or flasks with airtight screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Evaporating dishes or pre-weighed vials

  • Drying oven

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The time to reach equilibrium may vary depending on the solvent and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Record the exact weight of the evaporating dish containing the filtered solution.

    • Place the evaporating dish in a drying oven at a temperature below the boiling point of the solvent but sufficient to facilitate evaporation (e.g., 50-60 °C). A vacuum oven is recommended to expedite drying and prevent decomposition of the solute.

    • Dry the sample to a constant weight. This is achieved when consecutive weighings (e.g., every 2 hours) show a difference of less than 0.1 mg.

    • Record the final weight of the evaporating dish with the dried solute.

4.3. Data Calculation

  • Mass of the solute (m_solute): (Weight of dish + dried solute) - (Weight of empty dish)

  • Mass of the solvent (m_solvent): (Weight of dish + solution) - (Weight of dish + dried solute)

  • Solubility ( g/100 mL): (m_solute / Volume of filtered solution) * 100

  • Molar Solubility (mol/L): (m_solute / Molecular weight of solute) / (Volume of filtered solution in L)

The experiment should be repeated at different temperatures (e.g., 40 °C) to understand the temperature dependence of solubility.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation & Reporting start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial shake Agitate in thermostatic bath at constant temperature seal_vial->shake settle Allow excess solid to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter_solution Filter through 0.45 µm filter into a pre-weighed dish withdraw->filter_solution weigh_solution Weigh dish with solution filter_solution->weigh_solution evaporate Evaporate solvent to dryness weigh_solution->evaporate weigh_solute Weigh dish with dried solute evaporate->weigh_solute calculate Calculate solubility (g/100 mL and mol/L) weigh_solute->calculate report Report data in tabular format calculate->report end End report->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While specific quantitative data in organic solvents is currently sparse in the public domain, the detailed experimental protocol and logical workflow presented herein offer a robust framework for researchers to generate this critical information. Accurate solubility data is paramount for the efficient and effective use of this important chemical intermediate in research, development, and manufacturing.

References

Technical Guide: Physicochemical Properties and Synthetic Application of 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4'-fluoroacetophenone (CAS 456-04-2), specifically its melting and boiling points. It also details standardized experimental protocols for the determination of these properties and illustrates a key synthetic application of the compound.

Core Physicochemical Data

This compound is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its physical state at room temperature is typically a solid, appearing as light yellow to yellow-beige flakes or platelets.[2][3][4]

The accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and the design of synthetic protocols.

Table 1: Melting and Boiling Points of this compound (CAS 456-04-2)

Physical PropertyValueConditions
Melting Point47-50 °C[2][4][5][6]Atmospheric Pressure
Melting Point46-52 °C[1]Atmospheric Pressure
Boiling Point247 °C[3][4][6][7]Atmospheric Pressure (760 mmHg)

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of melting and boiling points, applicable to this compound and other solid organic compounds.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle (optional, for pulverizing samples)

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and, if necessary, pulverize it into a fine powder to ensure uniform packing.[9]

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.[10]

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be between 2-3 mm for an accurate measurement.[10]

  • Initial Rapid Determination (Optional but Recommended): Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.[11]

  • Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Heat at a much slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[12]

  • Observation and Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point of the substance.[9]

Boiling Point Determination (Micro-reflux Method)

For determining the boiling point of small quantities of a liquid, or a solid that can be melted, the micro-reflux method is suitable.

Apparatus:

  • Small test tube or reaction vial

  • Thermometer (calibrated)

  • Heating block or oil bath

  • Magnetic stirrer and stir bar (optional)

  • Clamping apparatus

Procedure:

  • Sample Preparation: Place approximately 0.5 mL of the molten this compound into a small test tube. If using a stirrer, add a small magnetic stir bar.

  • Apparatus Setup: Place the test tube in a heating block or oil bath. Clamp a thermometer so that its bulb is positioned about 1 cm above the surface of the liquid. It is crucial that the thermometer measures the temperature of the vapor, not the liquid itself, to avoid recording superheated temperatures.

  • Heating: Begin heating the sample gently. If using a stirrer, ensure gentle and constant stirring.

  • Observation of Reflux: Heat the sample until it boils and a ring of condensing vapor (refluxing) is observed on the walls of the test tube, just below the thermometer bulb. The temperature of this vapor should stabilize.

  • Recording the Boiling Point: Record the stable temperature at which the liquid is refluxing. This temperature is the boiling point of the substance at the ambient atmospheric pressure. It is important to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[13]

Synthetic Workflow

This compound is a key starting material in the synthesis of various imidazole (B134444) derivatives, which are of interest in medicinal chemistry. One such application is its condensation with N-methyl-4-(methylthio)benzamidine to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole.[2]

The logical workflow for this synthesis is depicted below.

G start Start reagents This compound (CAS 456-04-2) + N-methyl-4-(methylthio)benzamidine start->reagents 1. Combine Reactants solvent Add appropriate solvent (e.g., DMF) reagents->solvent 2. Solubilize reaction Condensation Reaction (Heat may be required) solvent->reaction 3. Initiate Reaction workup Aqueous Work-up (e.g., extraction) reaction->workup 4. Quench & Isolate purification Purification (e.g., recrystallization or chromatography) workup->purification 5. Purify Product product 1-methyl-2-(4-methylthio)phenyl- 4-(4-fluoro)phenylimidazole purification->product 6. Obtain Final Product analysis Characterization (e.g., NMR, MS, m.p.) product->analysis 7. Verify Structure & Purity end End analysis->end

Figure 1: Logical workflow for the synthesis of an imidazole derivative.

References

Technical Guide: Spectral Analysis of 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Chloro-4'-fluoroacetophenone (CAS No: 456-04-2), a key intermediate in pharmaceutical and chemical synthesis.[1][2][3] The following sections detail the methodologies for acquiring and interpreting Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison.

Spectroscopic Data Summary

The spectral data presented below has been compiled from various sources and is essential for the structural elucidation and quality control of this compound.

Infrared (IR) Spectroscopy

Table 1: Characteristic IR Absorption Peaks

Wavenumber (cm⁻¹)IntensityAssignment
~3050Weak-MediumC-H Stretch (Aromatic)
~2925WeakC-H Stretch (Aliphatic -CH₂)
~1685StrongC=O Stretch (Aryl Ketone)
~1600, ~1500, ~1450Medium-StrongC=C Stretch (Aromatic Ring)
~1280StrongC-F Stretch
~840StrongC-H Bend (p-disubstituted benzene)
~780StrongC-Cl Stretch

Data interpreted from typical values for similar aromatic ketones and general IR absorption tables.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.05Multiplet2HAromatic Protons (ortho to C=O)
~7.20Multiplet2HAromatic Protons (ortho to F)
~4.75Singlet2H-CH₂Cl

Note: The exact chemical shifts and coupling patterns for the aromatic protons can be complex due to second-order effects and coupling with fluorine.

Table 3: ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
190.4C=O
166.2 (d, J = 256 Hz)C-F
131.5 (d, J = 9 Hz)Aromatic CH (ortho to C=O)
131.0 (d, J = 3 Hz)Aromatic C (ipso to C=O)
116.1 (d, J = 22 Hz)Aromatic CH (ortho to F)
46.1-CH₂Cl

d = doublet, J = coupling constant in Hz. The carbon attached to fluorine and the adjacent carbons show splitting due to C-F coupling.

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

m/zRelative AbundanceProposed Fragment Ion
174/172Moderate[M]⁺ (Molecular Ion)
123High[M - CH₂Cl]⁺
95High[C₆H₄F]⁺
75Moderate[C₆H₃]⁺

Note: The presence of chlorine results in isotopic peaks for chlorine-containing fragments (M and M+2 in an approximate 3:1 ratio). The values in the table represent the most abundant isotope.[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Infrared (IR) Spectroscopy Protocol

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide (B1212193) ATR crystal is typically used.[6]

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is then placed on the crystal, and pressure is applied using a clamp to ensure good contact.

    • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The resulting spectrum is then analyzed for characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology (¹H and ¹³C NMR):

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

    • The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

    • A standard one-pulse ¹H NMR experiment is performed.

    • Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Data Acquisition (¹³C NMR):

    • A proton-decoupled ¹³C NMR experiment is typically performed to obtain singlets for each unique carbon atom.

    • A larger number of scans is usually required due to the lower natural abundance of ¹³C.

    • The spectral width should cover the expected range for carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS or the residual solvent peak. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Instrument: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is commonly used.

    • Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure vaporization (e.g., 250 °C).

    • Oven Program: The oven temperature is ramped to separate the components of the sample. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to scan a mass range (e.g., m/z 40-400).

  • Data Analysis: The resulting mass spectrum for the GC peak corresponding to this compound is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis and characterization of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis of This compound Purification Purification Synthesis->Purification IR FT-IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS GC-Mass Spectrometry Purification->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (C-H Framework) NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation of This compound IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectral characterization of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-4'-fluoroacetophenone. The document details the spectral data, experimental protocols, and a generalized workflow for the NMR analysis of this compound, which is of significant interest in synthetic chemistry and drug discovery.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data was acquired in deuterated chloroform (B151607) (CDCl₃) as the solvent.

Table 1: ¹H NMR Data (300 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.98dd8.9, 5.4H-2', H-6'
7.11t8.6H-3', H-5'
4.65s-CH₂

dd = doublet of doublets, t = triplet, s = singlet

Table 2: ¹³C NMR Data (75 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
191.0C=O
165.9 (d, J = 255.0 Hz)C-4'
131.8 (d, J = 3.0 Hz)C-1'
131.0 (d, J = 9.0 Hz)C-2', C-6'
115.8 (d, J = 22.0 Hz)C-3', C-5'
45.8CH₂

d = doublet

Experimental Protocols

The NMR spectra were obtained using a standard protocol for the analysis of small organic molecules.

Instrumentation: A 300 MHz NMR spectrometer was used for ¹H NMR, and a 75 MHz spectrometer for ¹³C NMR.

Sample Preparation:

  • Approximately 10-20 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

  • The sample was vortexed to ensure homogeneity.

Data Acquisition:

  • ¹H NMR:

    • The spectrometer was tuned and the magnetic field was shimmed to optimize resolution.

    • A standard one-pulse sequence was used.

    • The spectral width was set to encompass all proton signals.

    • A sufficient number of scans were acquired to achieve a good signal-to-noise ratio.

    • The relaxation delay was set to be at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.

  • ¹³C NMR:

    • A proton-decoupled pulse sequence was employed to simplify the spectrum and enhance sensitivity.

    • A larger number of scans were necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • The spectral width was adjusted to include all carbon signals.

Data Processing:

  • The acquired Free Induction Decay (FID) was Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction was applied to ensure all peaks were in the absorptive mode.

  • Baseline correction was performed to obtain a flat baseline.

  • The spectrum was referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Peak picking and integration were performed to determine chemical shifts and relative proton ratios.

NMR Experimental Workflow

The following diagram illustrates the general workflow for obtaining and processing NMR data for a small molecule like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tuning, Shimming) transfer->instrument_setup pulse_sequence Run Pulse Sequence (1H or 13C) instrument_setup->pulse_sequence acquire_fid Acquire FID pulse_sequence->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference peak_picking Peak Picking reference->peak_picking integration Integration peak_picking->integration assignment Structural Assignment integration->assignment

A generalized workflow for NMR analysis.

Mass Spectrometry of 2-Chloro-4'-fluoroacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4'-fluoroacetophenone is a halogenated aromatic ketone of interest in medicinal chemistry and organic synthesis. Its structural characterization is crucial for quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) is a powerful analytical technique for elucidating the structure of such compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, including its electron ionization (EI) mass spectrum, a detailed experimental protocol for its analysis, and a visualization of its fragmentation pathway.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide significant structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the major ions, are summarized in the table below. This data is critical for compound identification and structural confirmation.

m/zRelative Abundance (%)Proposed Fragment
172/17425[M]+• (Molecular Ion)
123100[M - CH2Cl]+
9558[C6H4F]+
7521[C6H3]+

Note: The molecular ion peak appears as a doublet (172/174) due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl) in their natural abundance ratio (approximately 3:1). The top three most abundant peaks in the mass spectrum are at m/z 123, 95, and 75[1].

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation

  • Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (1 mL). The choice of solvent should be based on the solubility of the analyte and its compatibility with the GC system[2].

  • Sample Filtration: If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis[2].

  • Dilution: Depending on the sensitivity of the instrument, further dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) to avoid detector saturation.

2. Gas Chromatography (GC) Conditions

  • Injector:

    • Injection Mode: Splitless or split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column:

    • Type: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable for the separation of this type of compound.

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI)[3][4][5].

  • Ion Source Temperature: 230 °C[6].

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV[3][5][7]. This is a standard energy level that allows for reproducible fragmentation patterns and comparison with spectral libraries[4][5].

  • Mass Range: Scan from m/z 40 to 400 to ensure detection of the molecular ion and all significant fragments.

  • Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent the high concentration of the solvent from entering the mass spectrometer and damaging the filament.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization follows a logical pathway initiated by the removal of an electron to form the molecular ion. Subsequent bond cleavages lead to the formation of characteristic fragment ions. The proposed fragmentation pathway is visualized in the diagram below.

fragmentation_pathway mol This compound m/z 172/174 loss1 - •CH2Cl mol:f1->loss1 frag1 4-Fluorobenzoyl cation m/z 123 loss2 - CO frag1:f1->loss2 frag2 Fluorophenyl cation m/z 95 loss3 - HF frag2:f1->loss3 frag3 C6H3+ m/z 75 loss1->frag1:f0 loss2->frag2:f0 loss3->frag3:f0

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is a sequential process from sample introduction to data analysis. This logical flow ensures reproducible and reliable results.

experimental_workflow sample_prep Sample Preparation (Dissolution & Filtration) gc_injection GC Injection sample_prep->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_ionization Electron Ionization (70 eV) gc_separation->ms_ionization mass_analysis Mass Analysis (Quadrupole) ms_ionization->mass_analysis detection Ion Detection mass_analysis->detection data_analysis Data Analysis (Spectrum Interpretation & Library Search) detection->data_analysis

References

Spectroscopic Analysis of 2-Chloro-4'-fluoroacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of 2-Chloro-4'-fluoroacetophenone. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the experimental protocols for acquiring these spectra and presents the spectral data in a structured format, supplemented by workflows for analysis.

Introduction

This compound (CAS No: 456-04-2) is a halogenated aromatic ketone with significant applications as a versatile intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its molecular structure, featuring a carbonyl group, a fluorinated benzene (B151609) ring, and an alpha-chloro substituent, gives rise to a unique spectroscopic fingerprint. Understanding its IR and UV-Vis spectra is crucial for its identification, purity assessment, and the elucidation of its chemical behavior.

Spectral Data Presentation

While full, quantitative spectral data for this compound is primarily available through subscription-based databases such as SpectraBase, this section summarizes the key expected absorption features based on the compound's structure and available spectral information.[1][2][3][4]

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by several key absorption bands corresponding to the vibrational modes of its functional groups. The data presented in Table 1 is a qualitative summary of these expected peaks.

Table 1: Summary of Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100 - 3000MediumC-H StretchAromatic Ring
~1700 - 1680StrongC=O Stretch (Carbonyl)Aryl Ketone
~1600, ~1500, ~1450Medium-StrongC=C StretchAromatic Ring
~1250 - 1200StrongC-F StretchAryl Fluoride
~1160MediumIn-plane C-H BendAromatic Ring
~900 - 800StrongOut-of-plane C-H Bend1,4-Disubstituted Ring
~800 - 600Medium-StrongC-Cl StretchAlkyl Halide

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., ATR, film, KBr pellet).

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane) is expected to exhibit absorptions arising from electronic transitions within the aromatic ring and the carbonyl group.

Table 2: Summary of Key UV-Vis Absorption Bands for this compound

Wavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic TransitionChromophore
~245 - 255High (~10,000)π → πBenzene ring conjugated with carbonyl
~280 - 320Low (~100 - 300)n → πCarbonyl group

Note: The position and intensity of these bands are sensitive to solvent polarity. Polar solvents can cause a blue shift (hypsochromic shift) of the n → π transition and a slight red shift (bathochromic shift) of the π → π* transition.*[5]

Experimental Protocols

The following sections detail the methodologies for acquiring the IR and UV-Vis spectra of this compound, which is a solid at room temperature.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Objective: To obtain the infrared spectrum of solid this compound.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR).[2]

  • This compound sample (solid).

  • Spatula.

  • Isopropyl alcohol or acetone (B3395972) for cleaning.

  • Kimwipes or other lint-free tissue.

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and its ATR accessory are powered on and have completed their initialization sequence.

  • Background Scan:

    • Clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a Kimwipe dampened with isopropyl alcohol or acetone. Allow the solvent to fully evaporate.

    • Record a background spectrum. This will subtract the absorbance from the air (CO₂, H₂O) and the ATR crystal itself from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Initiate the sample scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Cleaning:

    • After the scan is complete, raise the press arm and carefully remove the sample from the crystal.

    • Clean the ATR crystal thoroughly with a solvent-dampened Kimwipe.

    • Process the acquired spectrum using the instrument software (e.g., baseline correction, peak picking).

    • Label the significant peaks on the final spectrum.

UV-Vis Spectroscopy Protocol

Objective: To obtain the UV-Vis absorption spectrum of this compound in a suitable solvent.

Materials and Equipment:

  • Double-beam UV-Vis spectrophotometer.

  • A pair of matched quartz cuvettes (1 cm path length).

  • This compound sample.

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or hexane).

  • Volumetric flasks and pipettes for solution preparation.

  • Analytical balance.

Procedure:

  • Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) by dissolving the compound in the chosen spectroscopic grade solvent in a volumetric flask.

    • From the stock solution, prepare a dilute solution of an appropriate concentration for analysis (typically in the range of 10⁻⁴ to 10⁻⁵ M). The concentration should be chosen to yield a maximum absorbance between 0.5 and 1.5 AU.

  • Instrument Preparation:

    • Turn on the UV-Vis spectrophotometer and its lamps (deuterium and tungsten). Allow the instrument to warm up for at least 20 minutes to stabilize.

  • Baseline Correction:

    • Fill both quartz cuvettes with the pure solvent.

    • Place the cuvettes in the reference and sample holders of the spectrophotometer.

    • Perform a baseline correction across the desired wavelength range (e.g., 200 - 400 nm). This will zero the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Remove the cuvette from the sample holder and empty the solvent.

    • Rinse the cuvette with a small amount of the prepared sample solution, then discard the rinse.

    • Fill the cuvette with the sample solution.

    • Place the sample cuvette back into the sample holder. The reference cuvette with the pure solvent remains in the reference beam path.

  • Spectrum Acquisition:

    • Initiate the scan. The spectrophotometer will measure the absorbance of the sample as a function of wavelength.

  • Data Analysis:

    • Use the instrument's software to identify the wavelengths of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

    • Save and label the spectrum.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental and analytical workflows for the spectroscopic analysis of this compound.

experimental_workflow cluster_ir IR Spectroscopy (ATR-FTIR) cluster_uv UV-Vis Spectroscopy ir_start Start: Solid Sample ir_bg Acquire Background Spectrum (Clean ATR Crystal) ir_start->ir_bg ir_sample Apply Sample to ATR Crystal ir_bg->ir_sample ir_scan Acquire Sample Spectrum ir_sample->ir_scan ir_clean Clean ATR Crystal ir_scan->ir_clean ir_process Process Data (Baseline Correction, Peak Picking) ir_clean->ir_process ir_end Final IR Spectrum ir_process->ir_end uv_start Start: Solid Sample uv_prep Prepare Solution of Known Concentration uv_start->uv_prep uv_baseline Acquire Baseline (Solvent Blank) uv_prep->uv_baseline uv_measure Measure Sample Absorbance uv_baseline->uv_measure uv_process Process Data (Identify λmax) uv_measure->uv_process uv_end Final UV-Vis Spectrum uv_process->uv_end

Caption: Experimental workflows for IR and UV-Vis spectral acquisition.

spectral_interpretation cluster_data Observed Spectral Data cluster_correlation Structure-Spectrum Correlation cluster_structure Molecular Structure Features ir_peaks IR Peaks (cm⁻¹) ~1690, ~1600, ~1230, ~750 carbonyl C=O Stretch ir_peaks->carbonyl ~1690 aromatic Aromatic C=C/C-H ir_peaks->aromatic ~1600 cf_bond C-F Stretch ir_peaks->cf_bond ~1230 ccl_bond C-Cl Stretch ir_peaks->ccl_bond ~750 uv_peaks UV Peaks (λmax, nm) ~250 nm, ~300 nm pi_trans π → π* Transition uv_peaks->pi_trans ~250 n_trans n → π* Transition uv_peaks->n_trans ~300 ketone Aryl Ketone carbonyl->ketone benzene Fluorinated Benzene Ring aromatic->benzene cf_bond->benzene halide Alpha-Chloro Group ccl_bond->halide pi_trans->benzene n_trans->ketone

Caption: Logical workflow for spectral interpretation of this compound.

References

An In-depth Technical Guide to the Reactivity of the Alpha-Chloro Group in 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the alpha-chloro group in 2-Chloro-4'-fluoroacetophenone, a versatile intermediate in organic and medicinal chemistry. The document elucidates the key reactions, including nucleophilic substitution and condensation, and provides detailed experimental protocols for the synthesis of important chemical scaffolds. Quantitative data on reaction parameters are summarized, and the underlying reaction mechanisms are discussed. Furthermore, this guide explores the biological significance of the derivatives of this compound, proposing potential interactions with cellular signaling pathways. Visualizations of reaction workflows and logical relationships are provided to facilitate a deeper understanding of the compound's synthetic utility.

Introduction

This compound (CAS No: 456-04-2) is a halogenated ketone that has garnered significant interest as a building block in the synthesis of a wide array of organic molecules.[1][2] Its chemical structure, featuring a reactive alpha-chloro group and a 4-fluorophenyl moiety, makes it a valuable precursor for the construction of various pharmaceuticals, agrochemicals, and advanced materials.[3][4] The presence of the electron-withdrawing carbonyl group significantly activates the adjacent carbon-chlorine bond, rendering it highly susceptible to nucleophilic attack.[1] This inherent reactivity is the cornerstone of its synthetic versatility. This guide aims to provide a detailed exploration of the reactivity of the alpha-chloro group, offering practical insights for researchers in drug discovery and process development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of this compound is fundamental for its application in synthesis.

PropertyValueReference
Molecular Formula C₈H₆ClFO[5]
Molecular Weight 172.58 g/mol [5]
Appearance White to light yellow crystalline solid[6]
Melting Point 44-51 °C[6]
Boiling Point 110 °C at 19 mmHg[4]
Solubility Insoluble in water. Soluble in common organic solvents.
¹H NMR (CDCl₃) δ ~4.6 (s, 2H, -CH₂Cl), 7.1-7.2 (t, 2H, Ar-H), 7.9-8.0 (m, 2H, Ar-H)
¹³C NMR (CDCl₃) δ ~45 (-CH₂Cl), 116 (d, J≈22 Hz), 131 (d, J≈10 Hz), 133, 166 (d, J≈255 Hz), 190 (C=O)
IR (KBr, cm⁻¹) ~1680 (C=O stretching), ~1600, ~1500 (aromatic C=C stretching), ~750 (C-Cl stretching)

Note: NMR and IR data are approximate and may vary depending on the solvent and experimental conditions.

Reactivity of the Alpha-Chloro Group

The primary mode of reactivity for the alpha-chloro group in this compound is bimolecular nucleophilic substitution (Sₙ2) . The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it an excellent target for a wide range of nucleophiles.[1] This heightened reactivity is a general feature of α-haloketones.[7]

Figure 1: Sₙ2 reaction at the alpha-carbon.

This reactivity allows for the facile introduction of a variety of functional groups, leading to the synthesis of diverse molecular scaffolds.

Key Synthetic Transformations

The alpha-chloro group of this compound serves as a versatile handle for the synthesis of numerous important classes of compounds, including substituted ketones, chalcones, and various heterocycles.

Nucleophilic Substitution with Amines

The reaction with primary and secondary amines provides access to α-amino ketones, which are valuable intermediates in medicinal chemistry.

Amine_Substitution start This compound product 2-(Dialkylamino)-1-(4-fluorophenyl)ethanone start->product Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) amine Primary or Secondary Amine (R¹R²NH)

Figure 2: Synthesis of α-amino ketones.

Experimental Protocol: Synthesis of 2-(Dialkylamino)-1-(4-fluorophenyl)ethanone

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or THF (0.1-0.2 M), add the desired primary or secondary amine (1.1-1.5 eq).

  • Add a base, such as potassium carbonate or triethylamine (B128534) (1.5-2.0 eq), to the reaction mixture to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or hexanes/ethyl acetate).

Nucleophile (Amine)ProductTypical Yield (%)
Diethylamine2-(Diethylamino)-1-(4-fluorophenyl)ethanone75-85
Morpholine1-(4-Fluorophenyl)-2-morpholinoethanone80-90
Piperidine1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethanone85-95

Note: Yields are representative and can vary based on specific reaction conditions.

Hantzsch Thiazole (B1198619) Synthesis

The reaction of this compound with thiourea (B124793) is a classic example of the Hantzsch thiazole synthesis, leading to the formation of 2-amino-4-(4-fluorophenyl)thiazole, a key scaffold in many biologically active molecules.[1]

Thiazole_Synthesis start This compound product 2-Amino-4-(4-fluorophenyl)thiazole start->product Solvent (e.g., Ethanol), Reflux thiourea Thiourea

Figure 3: Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.0-1.2 eq) in ethanol (0.2-0.5 M).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base, such as aqueous sodium bicarbonate, to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from ethanol.

A study on a similar reaction of 2-bromo-4-fluoroacetophenone with thiosemicarbazones reported yields in the range of 61-80%.[4]

Synthesis of Imidazoles

Condensation of this compound with amidines provides a direct route to substituted imidazoles, another important heterocyclic motif in medicinal chemistry.[3]

Imidazole_Synthesis start This compound product Substituted Imidazole start->product Base, Solvent, Heat amidine Amidine (R-C(=NH)NH₂)

Figure 4: Imidazole synthesis from amidine.

Experimental Protocol: General Procedure for Imidazole Synthesis

  • Combine this compound (1.0 eq), the desired amidine hydrochloride (1.0-1.2 eq), and a base such as sodium bicarbonate or potassium carbonate (2.0-3.0 eq) in a suitable solvent like ethanol or DMF.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Upon completion, cool the mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of Chalcones

While not a direct reaction of the alpha-chloro group, this compound can be a precursor to acetophenones that undergo Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. The alpha-chloro group can be removed via reductive dehalogenation.

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have shown a range of biological activities, suggesting potential interactions with cellular signaling pathways. Direct studies on the signaling pathways affected by derivatives of this specific compound are limited; however, we can infer potential areas of interest based on the known biological activities of the resulting molecular scaffolds.

  • Inhibition of IL-1 Biosynthesis: 2,4,5-triarylimidazole derivatives, which can be synthesized from precursors derived from this compound, have been identified as inhibitors of interleukin-1 (IL-1) biosynthesis.[8] IL-1 is a key pro-inflammatory cytokine, and its inhibition suggests that these compounds could modulate inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

  • Cholesterol Biosynthesis Pathway: S-(phenacyl)glutathione derivatives, synthesized from this compound, have been shown to inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[8] This indicates a potential role for these compounds in modulating lipid metabolism.

Signaling_Pathways cluster_0 Inflammatory Response cluster_1 Lipid Metabolism 2,4,5-Triarylimidazole\nDerivatives 2,4,5-Triarylimidazole Derivatives IL-1 Biosynthesis IL-1 Biosynthesis 2,4,5-Triarylimidazole\nDerivatives->IL-1 Biosynthesis Inhibits NF-κB & MAPK Pathways NF-κB & MAPK Pathways IL-1 Biosynthesis->NF-κB & MAPK Pathways Activates S-(phenacyl)glutathione\nDerivatives S-(phenacyl)glutathione Derivatives HMG-CoA Reductase HMG-CoA Reductase S-(phenacyl)glutathione\nDerivatives->HMG-CoA Reductase Inhibits Cholesterol Biosynthesis Cholesterol Biosynthesis HMG-CoA Reductase->Cholesterol Biosynthesis Rate-limiting step start This compound start->2,4,5-Triarylimidazole\nDerivatives Leads to start->S-(phenacyl)glutathione\nDerivatives Leads to

Figure 5: Potential signaling pathway interactions.

Conclusion

This compound is a highly valuable and reactive building block in synthetic chemistry. The pronounced reactivity of its alpha-chloro group towards nucleophilic substitution allows for the efficient construction of a diverse range of molecular architectures, including α-amino ketones and key heterocyclic systems like thiazoles and imidazoles. While direct quantitative kinetic data for this specific compound is not extensively available in the public domain, the general principles of α-haloketone reactivity provide a strong predictive framework for its synthetic applications. The biological activities of its derivatives, particularly in the areas of inflammation and lipid metabolism, highlight the potential for this scaffold in the development of novel therapeutic agents. Further investigation into the specific interactions of these derivatives with cellular signaling pathways is a promising area for future research. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this versatile intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the versatile building block, 2-Chloro-4'-fluoroacetophenone. This key intermediate is widely utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactive α-chloro ketone functionality and the influence of its fluorine substituent on the pharmacokinetic properties of target molecules. The protocols outlined below focus on two primary reaction pathways: nucleophilic substitution and condensation reactions, yielding a diverse range of molecular scaffolds for drug discovery and development.

Overview of Synthetic Pathways

This compound serves as a valuable precursor for a variety of derivatives. The primary modes of reactivity are:

  • Nucleophilic Substitution: The chlorine atom at the α-position to the ketone is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups, including amines, thiols, and azides, leading to the formation of aminoketones, thioketones, and azidoketones, respectively. These derivatives are often key intermediates in the synthesis of more complex molecules.

  • Condensation Reactions: The ketone functionality can participate in condensation reactions with reagents such as amidines or guanidines to form heterocyclic structures. A notable example is the synthesis of imidazole (B134444) derivatives, which are prevalent in many biologically active compounds.

The following sections provide detailed protocols for representative reactions of each pathway.

Experimental Protocols

Protocol 1: Synthesis of 2-(Dimethylamino)-1-(4-fluorophenyl)ethanone (A Tertiary Aminoketone Derivative) via Nucleophilic Substitution

This protocol describes the synthesis of a tertiary aminoketone derivative through the displacement of the α-chloro group with dimethylamine (B145610).

Materials:

  • This compound

  • Dimethylamine (2M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.73 g, 10 mmol) in anhydrous THF (30 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add dimethylamine solution (2M in THF, 15 mL, 30 mmol) to the stirred solution over 10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Expected Yield: 85-95%

Protocol 2: Synthesis of 4-(4-Fluorophenyl)-1H-imidazole (An Imidazole Derivative) via Condensation Reaction

This protocol details the cyclocondensation of this compound with formamide (B127407) to synthesize a substituted imidazole. This is a variation of the Radziszewski imidazole synthesis.

Materials:

  • This compound

  • Formamide

  • Ammonia (B1221849) solution (concentrated)

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Reflux condenser

  • Beaker

  • Ice bath

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • In a 250 mL round-bottom flask, place this compound (3.45 g, 20 mmol) and formamide (100 mL).

  • Heat the mixture to 150 °C and maintain this temperature for 2 hours with stirring.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 300 mL of cold water.

  • Neutralize the solution by the dropwise addition of concentrated ammonia solution until the pH is approximately 8-9. This will cause the product to precipitate.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 4-(4-fluorophenyl)-1H-imidazole.

Expected Yield: 60-75%

Data Presentation

Table 1: Summary of Synthesized Derivatives and Reaction Yields

Starting MaterialReagentsReaction TypeProductYield (%)
This compoundDimethylamine, THFNucleophilic Substitution2-(Dimethylamino)-1-(4-fluorophenyl)ethanone85-95
This compoundFormamide, AmmoniaCondensation4-(4-Fluorophenyl)-1H-imidazole60-75

Visualizations

experimental_workflow_nucleophilic_substitution start Start: this compound in THF reagent Add Dimethylamine (2M in THF) at 0°C start->reagent reaction Stir at Room Temperature for 4h reagent->reaction quench Quench with NaHCO₃ solution reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify product Product: 2-(Dimethylamino)-1-(4-fluorophenyl)ethanone purify->product

Caption: Workflow for the synthesis of a tertiary aminoketone derivative.

experimental_workflow_condensation start Start: this compound in Formamide heat Heat to 150°C for 2h start->heat cool Cool to Room Temperature heat->cool precipitate Pour into Cold Water & Neutralize with Ammonia cool->precipitate cool_precipitate Cool in Ice Bath precipitate->cool_precipitate filter Vacuum Filtration cool_precipitate->filter recrystallize Recrystallize filter->recrystallize product Product: 4-(4-Fluorophenyl)-1H-imidazole recrystallize->product

Caption: Workflow for the synthesis of a substituted imidazole derivative.

signaling_pathway_logic cluster_synthesis Synthesis cluster_derivatives Derivative Classes cluster_application Potential Applications Start This compound NucSub Nucleophilic Substitution Start->NucSub Condensation Condensation Reaction Start->Condensation Aminoketones Aminoketones NucSub->Aminoketones Imidazoles Imidazoles Condensation->Imidazoles BioActivity Biological Activity Screening Aminoketones->BioActivity Imidazoles->BioActivity DrugDev Drug Development BioActivity->DrugDev

Caption: Logical relationship from starting material to potential applications.

Application Notes and Protocols: The Utility of 2-Chloro-4'-fluoroacetophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4'-fluoroacetophenone is a versatile ketone intermediate that serves as a critical building block in the synthesis of a variety of pharmaceutical compounds. Its chemical structure, featuring a reactive α-chloro group and a fluorine-substituted phenyl ring, makes it an ideal precursor for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the final drug product, a desirable characteristic in medicinal chemistry. This document provides an overview of the applications of this compound in pharmaceutical synthesis, along with generalized experimental protocols and relevant biological pathway information.

Key Applications in Pharmaceutical Synthesis

This compound is a key starting material or intermediate in the synthesis of several classes of therapeutic agents, including antipsychotics, cholesterol-lowering agents, and potential enzyme inhibitors. Its utility is primarily demonstrated in nucleophilic substitution and condensation reactions.

Summary of Pharmaceutical Synthesis Applications
ApplicationPharmaceutical Compound (Example)Therapeutic AreaKey Reaction Type
Antipsychotic Drug SynthesisRoluperidoneSchizophreniaNucleophilic Substitution (Alkylation)
Anticholesteremic Agent SynthesisFluvastatinHypercholesterolemiaMentioned as a precursor
Enzyme Inhibitor SynthesisS-(4-fluorophenacyl)glutathioneResearch/Potential TherapeuticsNucleophilic Substitution
Heterocyclic Compound SynthesisImidazole (B134444) DerivativesVarious (e.g., Anti-inflammatory)Condensation Reaction

Experimental Protocols

The following are generalized protocols for the key reaction types involving this compound. Specific reaction conditions may vary based on the substrate and desired product.

General Protocol for Nucleophilic Substitution (e.g., N-Alkylation)

This protocol describes a general procedure for the alkylation of a secondary amine with this compound, a key step in the synthesis of compounds like Roluperidone.

Materials:

  • This compound

  • Secondary amine-containing compound

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • An appropriate solvent (e.g., acetonitrile, dimethylformamide)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • To a solution of the secondary amine in the chosen solvent, add the base.

  • Stir the mixture at room temperature under an inert atmosphere.

  • Add a solution of this compound in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired N-alkylated product.

General Protocol for Condensation Reaction (e.g., Imidazole Synthesis)

This protocol outlines a general method for the synthesis of imidazole derivatives through the condensation of this compound with an amidine.[1]

Materials:

  • This compound

  • Amidine hydrochloride (e.g., N-methyl-4-(methylthio)benzamidine)[1]

  • A suitable base (e.g., sodium bicarbonate)

  • A suitable solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve the amidine hydrochloride and this compound in the chosen solvent.

  • Add the base to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired imidazole derivative.

Signaling Pathways and Mechanisms of Action

Understanding the biological targets and signaling pathways of pharmaceuticals synthesized from this compound is crucial for drug development.

Roluperidone: A 5-HT2A and σ2 Receptor Antagonist

Roluperidone is an investigational antipsychotic drug for the treatment of schizophrenia. Its mechanism of action involves the antagonism of serotonin (B10506) 5-HT2A and sigma-2 (σ2) receptors.

Roluperidone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds Downstream_Signaling Downstream Signaling (e.g., Ca2+ modulation) 5HT2A_Receptor->Downstream_Signaling Activates Sigma2_Receptor σ2 Receptor Sigma2_Receptor->Downstream_Signaling Modulates Roluperidone Roluperidone Roluperidone->5HT2A_Receptor Antagonizes Roluperidone->Sigma2_Receptor Antagonizes

Mechanism of Roluperidone Action
Fluvastatin: An HMG-CoA Reductase Inhibitor

Fluvastatin is a statin medication used to lower cholesterol levels. Although a direct synthesis from this compound is not detailed in readily available literature, a patent for the synthesis of the starting material notes its utility in preparing Fluvastatin. Fluvastatin acts by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.

Fluvastatin_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps HMG-CoA_Reductase HMG-CoA Reductase Fluvastatin Fluvastatin Fluvastatin->HMG-CoA_Reductase Inhibits Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start This compound + Reactant Reaction Reaction (e.g., Alkylation, Condensation) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Pure Pharmaceutical Compound Analysis->Final_Product

References

2-Chloro-4'-fluoroacetophenone: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction

2-Chloro-4'-fluoroacetophenone is a versatile chemical intermediate of significant interest in the field of drug discovery and medicinal chemistry. Its structure, featuring a reactive α-chloro ketone and a fluorinated phenyl ring, makes it an ideal starting material for the synthesis of a diverse range of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidates, while the chloro group provides a reactive site for nucleophilic substitution and condensation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various classes of therapeutic agents, including antipsychotics, S-(phenacyl)glutathione derivatives with potential as antihyperlipidemic agents, and antifungal compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 456-04-2[1]
Molecular Formula C₈H₆ClFO[1]
Molecular Weight 172.58 g/mol
Appearance Light yellow powder or flakes
Melting Point 49-51 °C
Boiling Point 110 °C at 12 mmHg
Purity ≥98% (GC)

Applications in Drug Discovery

This compound serves as a critical building block in the synthesis of several classes of pharmacologically active compounds.

Synthesis of Antipsychotic Agents: The Case of Roluperidone

Roluperidone is an investigational antipsychotic agent that acts as a 5-HT₂ₐ and σ₂ receptor antagonist.[2] It is in development for the treatment of negative symptoms in schizophrenia.[2] this compound is utilized in the final step of the synthesis of Roluperidone, where it alkylates the secondary amine of a piperidine (B6355638) intermediate.[2]

Experimental Protocol: Synthesis of Roluperidone

This protocol is adapted from the synthesis described in U.S. Patent 7,166,617.

Reaction Scheme:

G intermediate 2-(Piperidin-4-ylmethyl)-3H-isoindol-1-one product Roluperidone intermediate->product Alkylation start_material This compound start_material->product reagents Triethylamine (B128534), DMF

Caption: Synthesis of Roluperidone.

Materials:

  • 2-(Piperidin-4-ylmethyl)-3H-isoindol-1-one hydrochloride

  • This compound

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

Procedure:

  • To a solution of 2-(Piperidin-4-ylmethyl)-3H-isoindol-1-one hydrochloride (1.0 eq) in DMF, add triethylamine (2.1 eq) at room temperature with stirring.

  • To this mixture, add this compound (1.07 eq).

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • After completion of the reaction (monitored by TLC), add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol-ethyl acetate to yield Roluperidone as a colorless solid.

Quantitative Data:

ProductYieldMelting Point1H-NMR (DMSO-d6) δ (ppm)
Roluperidone41%182–188° C9.93 (1H, brs), 8.0–8.2 (2H, m), 7.4–7.7 (6H, m), 4.9–5.1 (2H, m), 4.53 (2H, s), 2.9–3.6 (6H, m), 1.6–2.2 (5H, m)

Signaling Pathways of Roluperidone Targets:

Roluperidone's therapeutic effects are believed to be mediated through its antagonist activity at the 5-HT₂ₐ and sigma-2 (σ₂) receptors.

G cluster_5HT2A 5-HT2A Receptor Signaling Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A Gq_11 Gq/G11 HTR2A->Gq_11 PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation Roluperidone_5HT2A Roluperidone (Antagonist) Roluperidone_5HT2A->HTR2A

Caption: 5-HT2A Receptor Signaling Pathway.

G cluster_Sigma2 Sigma-2 Receptor Signaling Sigma2_Ligand Endogenous Ligand Sigma2R Sigma-2 Receptor (TMEM97) Sigma2_Ligand->Sigma2R PGRMC1 PGRMC1 Sigma2R->PGRMC1 EGFR EGFR Sigma2R->EGFR Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/Raf/MEK/ERK) PGRMC1->Downstream EGFR->Downstream Cell_Proliferation Cell Proliferation & Survival Downstream->Cell_Proliferation Roluperidone_Sigma2 Roluperidone (Antagonist) Roluperidone_Sigma2->Sigma2R

Caption: Sigma-2 Receptor Signaling Pathway.

Synthesis of S-(Phenacyl)glutathione Derivatives

S-(phenacyl)glutathione derivatives are synthetic analogs of glutathione (B108866) that have been investigated for their potential therapeutic applications, including as inhibitors of enzymes involved in cholesterol biosynthesis.[3] this compound can be used to synthesize S-(4-fluorophenacyl)glutathione.

Experimental Protocol: Synthesis of S-(4-fluorophenacyl)glutathione

This protocol is based on the general method for preparing S-(phenacyl)glutathiones.

Reaction Scheme:

G glutathione Glutathione product S-(4-fluorophenacyl)glutathione glutathione->product Nucleophilic Substitution start_material This compound start_material->product reagents Aqueous medium

Caption: Synthesis of S-(4-fluorophenacyl)glutathione.

Materials:

  • Glutathione (GSH)

  • This compound

  • Water

Procedure:

  • Dissolve glutathione in water.

  • Add this compound to the glutathione solution.

  • Stir the mixture at room temperature. The product will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the precipitate extensively with ice-cold water to remove any unreacted glutathione.

  • Dry the product under vacuum.

Quantitative Data:

While a specific yield for S-(4-fluorophenacyl)glutathione was not found in the searched literature, similar reactions typically proceed in good to high yields. Characterization would be performed using standard analytical techniques.

ProductExpected Spectroscopic Data
S-(4-fluorophenacyl)glutathione¹H NMR: Peaks corresponding to the glutathione backbone and the 4-fluorophenacyl moiety. Mass Spectrometry: A molecular ion peak corresponding to the expected molecular weight.

Potential Biological Target and Signaling Pathway:

Derivatives of S-(phenacyl)glutathione have been shown to inhibit HMG-CoA reductase and acyl-CoA:cholesterol acyltransferase (ACAT), key enzymes in cholesterol biosynthesis. The downstream effects of inhibiting these enzymes can impact cellular signaling pathways such as the SREBP pathway.

Synthesis of Antifungal Agents

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with antifungal activity, including imidazole (B134444) and triazole derivatives. These compounds often exert their antifungal effects by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Experimental Protocol: General Synthesis of Antifungal Imidazole Derivatives

This protocol is a general procedure for the synthesis of imidazole derivatives from α-haloketones.

Reaction Scheme:

G start_material This compound product 4-(4-fluorophenyl)imidazole derivative start_material->product Condensation amidine Amidine amidine->product reagents Base, Solvent

Caption: General Synthesis of Imidazole Derivatives.

Materials:

  • This compound

  • An appropriate amidine (e.g., formamidine, benzamidine)

  • A suitable base (e.g., sodium bicarbonate, triethylamine)

  • A suitable solvent (e.g., ethanol, DMF)

Procedure:

  • Dissolve this compound and the amidine in the chosen solvent.

  • Add the base to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: General Synthesis of Antifungal Triazole Derivatives

This protocol is a general procedure for the synthesis of 1,2,4-triazole (B32235) derivatives.

Reaction Scheme:

G start_material This compound intermediate Hydrazone intermediate start_material->intermediate hydrazide Hydrazide hydrazide->intermediate product 1,2,4-Triazole derivative intermediate->product Oxidative Cyclization reagents1 Solvent reagents2 Oxidizing agent

Caption: General Synthesis of 1,2,4-Triazole Derivatives.

Materials:

  • This compound

  • A suitable hydrazide (e.g., formic hydrazide, benzoic hydrazide)

  • An appropriate solvent (e.g., ethanol)

  • An oxidizing agent for cyclization (e.g., iodine, ferric chloride)

Procedure:

  • React this compound with the hydrazide in a suitable solvent, often with heating, to form a hydrazone intermediate.

  • Isolate the intermediate or proceed in a one-pot manner.

  • Treat the hydrazone intermediate with an oxidizing agent to effect oxidative cyclization to the 1,2,4-triazole ring system.

  • Work up the reaction mixture as appropriate (e.g., quenching, extraction).

  • Purify the final product by column chromatography or recrystallization.

Quantitative Data for Antifungal Activity:

The antifungal activity of synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various fungal strains.

Compound ClassFungal StrainMIC (µg/mL)Reference
Imidazole DerivativesCandida albicans0.78 - 3.125[4]
Triazole DerivativesCandida albicans0.5 - 16[1]

Signaling Pathway of Antifungal Action:

Many imidazole and triazole antifungals target the fungal cytochrome P450 enzyme 14α-demethylase (Erg11p), which is crucial for the biosynthesis of ergosterol. Inhibition of this enzyme disrupts the fungal cell membrane integrity.

G cluster_Ergosterol Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Erg11p 14α-demethylase (Erg11p) Lanosterol->Erg11p Intermediate Ergosterol Precursors Erg11p->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Antifungal Imidazole/Triazole Antifungal Antifungal->Erg11p

Caption: Antifungal Mechanism of Action.

Conclusion

This compound is a highly valuable and versatile intermediate in drug discovery. Its unique chemical properties allow for the efficient synthesis of a wide array of potential therapeutic agents targeting diverse biological pathways. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this key building block in the development of novel pharmaceuticals.

References

Application Notes and Protocols: 2-Chloro-4'-fluoroacetophenone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4'-fluoroacetophenone is a versatile chemical intermediate widely employed in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring both chloro and fluoro groups, imparts desirable reactivity, making it a valuable building block in the development of crop protection agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a primary focus on the widely used triazole fungicide, epoxiconazole (B1671545).

Application in Fungicide Synthesis: The Case of Epoxiconazole

This compound is a key starting material in the industrial synthesis of epoxiconazole, a broad-spectrum systemic fungicide.[3][4] Epoxiconazole is highly effective against a range of fungal diseases in various crops. The synthesis involves a multi-step process, a critical part of which is the reaction of this compound with a Grignard reagent.

Signaling Pathway and Mode of Action of Epoxiconazole

Epoxiconazole, like other triazole fungicides, acts by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][5][6] Specifically, it targets the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for the conversion of lanosterol (B1674476) to ergosterol.[1][3] The inhibition of this enzyme disrupts the structure and function of the fungal cell membrane, leading to the cessation of fungal growth and eventual cell death.[1] This targeted mode of action provides excellent protective and curative activity against a wide spectrum of plant pathogenic fungi.[7][8]

Diagram 1: Simplified Signaling Pathway of Epoxiconazole

Epoxiconazole_MoA Epoxiconazole Epoxiconazole CYP51 14α-demethylase (CYP51) Epoxiconazole->CYP51 Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 catalyzes FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential component FungalGrowth Fungal Growth Inhibition FungalCellMembrane->FungalGrowth Maintains

Caption: Mechanism of action of epoxiconazole.

Experimental Protocols

The following protocols are based on established synthetic routes for epoxiconazole and its intermediates, derived from patent literature. Researchers should adapt these protocols based on their specific laboratory conditions and scale.

Protocol 1: Synthesis of Epoxiconazole Intermediate: 1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol

This protocol describes the synthesis of a key intermediate in the production of epoxiconazole, starting from this compound and 2-chlorobenzyl chloride via a Grignard reaction.[4]

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 2-chlorobenzyl chloride

  • This compound

  • Anhydrous toluene (B28343)

  • Diethoxymethane (B1583516)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for Grignard reaction (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

Diagram 2: Experimental Workflow for Intermediate Synthesis

intermediate_synthesis_workflow start Start grignard_formation Grignard Reagent Formation (2-chlorobenzylmagnesium chloride in THF) start->grignard_formation reaction Reaction with this compound in Toluene/Diethoxymethane grignard_formation->reaction quench Reaction Quenching (Aqueous HCl) reaction->quench extraction Work-up and Extraction (Toluene, NaHCO3 wash) quench->extraction drying Drying and Solvent Removal (Na2SO4, evaporation) extraction->drying product Intermediate Product (1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol) drying->product

Caption: Workflow for the synthesis of the epoxiconazole intermediate.

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, add magnesium turnings. A solution of 2-chlorobenzyl chloride in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is gently refluxed to ensure complete formation of 2-chlorobenzylmagnesium chloride.

  • Reaction with this compound: The freshly prepared Grignard reagent is cooled, and a solution of this compound in a mixture of anhydrous toluene and diethoxymethane is added dropwise at a controlled temperature.[4] The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the slow addition of a cooled aqueous solution of hydrochloric acid. The organic layer is separated, washed with a saturated sodium bicarbonate solution and then with brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of the epoxiconazole intermediate.

ParameterValue/RangeReference
Reactants
2-chlorobenzyl chloride1.0 eq[4]
Magnesium1.1 - 1.5 eq[4]
This compound1.0 eq[4]
Solvents
Grignard FormationAnhydrous THF[4]
Main ReactionToluene/Diethoxymethane[4]
Reaction Conditions
Grignard Formation TemperatureReflux[4]
Main Reaction Temperature10-60 °C[4]
Reaction Time0.5 - 2 hours[4]
Yield
Product YieldHigh (specific yield not detailed in abstract)[4]

Further Applications in Agrochemical Synthesis

While the synthesis of epoxiconazole is a primary application, this compound is also a precursor for other agrochemicals, including other fungicides and potentially herbicides.[1][2] Its reactive nature allows for its incorporation into various heterocyclic systems, which are common scaffolds in modern agrochemical discovery. For instance, it can be used to synthesize novel acetophenone (B1666503) derivatives with potential fungicidal activity.

Note: The provided protocols are for informational purposes and should be carried out by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4'-fluoroacetophenone is a versatile chemical intermediate of significant interest in pharmaceutical and fine chemical synthesis. Its structure, featuring a reactive α-chloro ketone and a fluorinated aromatic ring, makes it an ideal substrate for nucleophilic substitution reactions. The displacement of the chloride ion allows for the facile introduction of a wide array of functional groups, including amines, thiols, and alkoxy groups, thereby providing a pathway to a diverse range of molecular scaffolds. This document provides detailed protocols for nucleophilic substitution reactions on this compound with various nucleophiles, presenting the information in a clear and accessible format for researchers in drug discovery and development. The fluorinated nature of this building block is particularly noteworthy, as the incorporation of fluorine can enhance the metabolic stability and bioavailability of the final active pharmaceutical ingredients (APIs).

Reaction Principle

The core of the described protocols is the bimolecular nucleophilic substitution (SN2) reaction. In this one-step mechanism, a nucleophile attacks the electrophilic carbon atom bonded to the chlorine, simultaneously displacing the chloride leaving group. The reaction proceeds with an inversion of stereochemistry at the α-carbon, although in this specific substrate, the carbon is prochiral. The general transformation is depicted below:

G cluster_reactants Reactants cluster_products Products substrate This compound product Substituted Product substrate->product Sɴ2 Reaction nucleophile + Nucleophile (Nu⁻) leaving_group - Cl⁻

Caption: General Sɴ2 reaction on this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the reaction of this compound with representative nitrogen, sulfur, and oxygen nucleophiles.

Protocol 1: Reaction with Nitrogen Nucleophiles (e.g., Morpholine)

This protocol details the synthesis of 2-morpholino-4'-fluoroacetophenone, a common transformation in the generation of amine-containing intermediates.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Add morpholine (2.2 eq) followed by potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature overnight or heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data Summary for Nitrogen Nucleophiles:

NucleophileProductSolventBase (eq)Temp. (°C)Time (h)Yield (%)
Morpholine2-Morpholino-4'-fluoroacetophenoneAcetonitrileK₂CO₃ (2.0)RT - Reflux2-16High
Piperidine2-(Piperidin-1-yl)-4'-fluoroacetophenoneAcetonitrileK₂CO₃ (2.0)RT - Reflux2-16High
Imidazole2-(1H-Imidazol-1-yl)-4'-fluoroacetophenoneDMFNaH (1.1)0 - RT2-6Good
Protocol 2: Reaction with Sulfur Nucleophiles (e.g., Thiophenol)

This protocol describes the synthesis of 2-(phenylthio)-4'-fluoroacetophenone, demonstrating the formation of a thioether linkage.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve thiophenol (1.1 eq) in DMF.

  • Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) and stir for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in DMF to the thiolate solution.

  • Stir the reaction mixture at room temperature overnight or gently heat to 50-60°C for a few hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude thioether.

  • Purify the product by column chromatography on silica gel.

Quantitative Data Summary for Sulfur Nucleophiles:

NucleophileProductSolventBase (eq)Temp. (°C)Time (h)Yield (%)
Thiophenol2-(Phenylthio)-4'-fluoroacetophenoneDMFNaOH (1.1)RT12High
GlutathioneS-(4-Fluorophenacyl)glutathione-----
Sodium SulfideBis(4-fluorophenacyl)sulfideEthanolNa₂S (0.5)Reflux4Good
Protocol 3: Reaction with Oxygen Nucleophiles (e.g., Methanol - Williamson Ether Synthesis)

This protocol outlines the synthesis of 2-methoxy-4'-fluoroacetophenone via a Williamson ether synthesis approach.

Materials:

  • This compound

  • Sodium methoxide (B1231860) (NaOMe)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

  • In a separate flask, dissolve this compound (1.0 eq) in methanol.

  • Slowly add the sodium methoxide solution to the solution of this compound at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or until completion, as indicated by TLC.

  • Remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase to yield the crude ether.

  • Purify by column chromatography on silica gel if necessary.

Quantitative Data Summary for Oxygen Nucleophiles:

NucleophileProductSolventBase (eq)Temp. (°C)Time (h)Yield (%)
Sodium Methoxide2-Methoxy-4'-fluoroacetophenoneMethanolNaOMe (1.1)RT2-4High
Sodium Ethoxide2-Ethoxy-4'-fluoroacetophenoneEthanolNaOEt (1.1)RT2-4High
Phenol2-Phenoxy-4'-fluoroacetophenoneDMFK₂CO₃ (1.5)80-1006-12Good

Workflow and Logic Diagrams

The following diagrams illustrate the general experimental workflow for the nucleophilic substitution reactions described.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in solvent B Add Nucleophile and Base A->B C Stir at specified temperature and time B->C D Monitor by TLC C->D E Quench reaction D->E F Extract with organic solvent E->F G Wash organic layer F->G H Dry and concentrate G->H I Column Chromatography (if necessary) H->I J Isolate Pure Product I->J G cluster_mechanism SN2 Mechanism Reactants Nucleophile (Nu⁻) + This compound TS Transition State [Nu---C---Cl]⁻ Reactants->TS Attack Products Substituted Product + Cl⁻ TS->Products Chloride departure

Application Notes and Protocols for Condensation Reactions of 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the utilization of 2-Chloro-4'-fluoroacetophenone in condensation reactions to synthesize biologically relevant chalcones and pyrazoles. The protocols outlined below are intended for laboratory use by qualified personnel.

Introduction

This compound is a versatile ketone that serves as a valuable building block in organic synthesis, particularly in the construction of various heterocyclic compounds and chalcones. Its reactive α-chloro group and the presence of a fluorine atom make it an attractive starting material for the synthesis of novel compounds with potential pharmaceutical applications. Chalcones, characterized by an α,β-unsaturated ketone core, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Pyrazoles, five-membered heterocyclic compounds, are also of significant interest in drug discovery.

This document details the Claisen-Schmidt condensation of this compound with substituted benzaldehydes to yield chalcone (B49325) derivatives. A subsequent protocol describes the cyclization of these chalcones with hydrazine (B178648) hydrate (B1144303) to afford the corresponding pyrazole (B372694) compounds.

Data Presentation

The following tables summarize quantitative data for the synthesis of chalcone and pyrazoline derivatives.

Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

EntrySubstituted Benzaldehyde (B42025)ProductReaction Time (h)Yield (%)
14-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one497[1]
24-Methoxybenzaldehyde(E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one2076
3Benzaldehyde(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one10~85

Table 2: Synthesis of Pyrazoline Derivatives from Chalcones

EntryChalcone PrecursorProductReaction Time (h)Yield (%)
1(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one5-(3,4-dimethoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole466.57
2Chalcone (unspecified)Pyrazoline derivative6.5Not specified[2]
34-Nitro-3',4'-dimethoxychalconePyrazoline derivative653.80[3]

Experimental Protocols

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol details the base-catalyzed condensation of this compound with a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.

  • Reaction Initiation: While stirring, slowly add an aqueous solution of NaOH (e.g., 20%) to the flask.

  • Reaction Progression: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A precipitate will typically form as the reaction proceeds.

  • Work-up: After the reaction is complete (typically 4-24 hours), cool the mixture in an ice bath. Acidify the mixture with dilute HCl to neutralize the excess base.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones

This protocol describes the cyclization of a chalcone with hydrazine hydrate to form a pyrazoline.

Materials:

  • Chalcone derivative (from Protocol 1)

  • Hydrazine hydrate (or a substituted hydrazine)

  • Glacial acetic acid or Ethanol

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the chalcone (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.[2]

  • Addition of Hydrazine: Add hydrazine hydrate (4.0 eq) to the solution.[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 4-6.5 hours.[2] Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry. The crude pyrazoline can be purified by recrystallization from ethanol.

Visualizations

Experimental Workflow for Chalcone and Pyrazoline Synthesis

G cluster_chalcone Stage 1: Chalcone Synthesis cluster_pyrazoline Stage 2: Pyrazoline Synthesis start_chalcone This compound + Substituted Benzaldehyde dissolve_chalcone Dissolve in Ethanol start_chalcone->dissolve_chalcone add_base Add aq. NaOH/KOH dissolve_chalcone->add_base stir_chalcone Stir at Room Temp. add_base->stir_chalcone workup_chalcone Acidify with HCl stir_chalcone->workup_chalcone isolate_chalcone Filter and Wash workup_chalcone->isolate_chalcone purify_chalcone Recrystallize isolate_chalcone->purify_chalcone product_chalcone Purified Chalcone purify_chalcone->product_chalcone start_pyrazoline Chalcone dissolve_pyrazoline Dissolve in Acetic Acid/Ethanol start_pyrazoline->dissolve_pyrazoline add_hydrazine Add Hydrazine Hydrate dissolve_pyrazoline->add_hydrazine reflux Reflux (4-6.5 h) add_hydrazine->reflux workup_pyrazoline Pour into Ice reflux->workup_pyrazoline isolate_pyrazoline Filter and Wash workup_pyrazoline->isolate_pyrazoline purify_pyrazoline Recrystallize isolate_pyrazoline->purify_pyrazoline product_pyrazoline Purified Pyrazoline purify_pyrazoline->product_pyrazoline

Caption: A two-stage workflow for the synthesis of chalcones and their subsequent conversion to pyrazolines.

Inhibition of NF-κB Signaling Pathway by Chalcones

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK Signal IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Chalcone Chalcone Derivative Chalcone->IKK Inhibition DNA DNA NFkB_nuc->DNA Transcription Transcription of Inflammatory Genes DNA->Transcription

Caption: Chalcones can inhibit the NF-κB signaling pathway by targeting the IKK complex.

Modulation of MAPK Signaling Pathway by Chalcones

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor Ras Ras receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation Chalcone Chalcone Derivative Chalcone->MEK Inhibition TranscriptionFactors Transcription Factors ERK_nuc->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Inflammation) TranscriptionFactors->GeneExpression

Caption: Chalcones can modulate the MAPK signaling pathway by inhibiting key kinases like MEK.

References

Application Note: Stability-Indicating HPLC Analysis of a 2-Chloro-4'-fluoroacetophenone Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-4'-fluoroacetophenone in a typical reaction mixture. The developed method is suitable for monitoring reaction progress, identifying and quantifying the principal product, and separating it from key impurities and degradation products. This document provides detailed protocols for sample preparation, chromatographic conditions, and a forced degradation study to validate the method's stability-indicating properties, making it an essential tool for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its synthesis, commonly achieved through the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride, can lead to the formation of impurities, including positional isomers and byproducts.[3] Therefore, a reliable analytical method is crucial to ensure the quality and purity of the final product. This application note details an HPLC method developed to separate this compound from its potential impurities and degradation products, thereby providing a comprehensive tool for process monitoring and quality assessment.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[4]

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm[4]
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
22.07030
25.07030
Standard and Sample Preparation

Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

Reaction Mixture Sample Preparation: Quench a representative sample of the reaction mixture (e.g., 1 mL) and dilute it with a 50:50 mixture of acetonitrile and water to a final concentration where the expected amount of this compound falls within the linear range of the method (e.g., 10-200 µg/mL). Filter the diluted sample through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

To demonstrate the stability-indicating nature of the method, the this compound standard solution was subjected to forced degradation under the following conditions:

  • Acid Hydrolysis: Treat the standard solution with 1N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the standard solution with 1N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the standard solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid reference standard to 105 °C for 48 hours, then dissolve in the diluent.

  • Photolytic Degradation: Expose the standard solution to UV light (254 nm) for 48 hours.

After the specified exposure times, the stressed samples were diluted to a target concentration of 100 µg/mL and analyzed by HPLC.

Results and Discussion

The developed HPLC method provided a sharp, well-resolved peak for this compound with a retention time of approximately 10.5 minutes. The forced degradation studies demonstrated the method's ability to separate the parent compound from its degradation products, confirming its stability-indicating capability.

Table 2: Summary of Quantitative Data from a Simulated Reaction Mixture

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)% Area
Fluorobenzene (Starting Material)3.215,2005.12.5
ortho-Chloro-4'-fluoroacetophenone9.830,50010.25.0
This compound 10.5 549,000 183.0 90.0
Unidentified Impurity 112.112,2004.12.0
Diacylation Product14.56,1002.01.0

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard (10 mg in 100 mL) HPLC HPLC System (C18 Column, Gradient Elution) Standard->HPLC ReactionSample Reaction Mixture (Dilute & Filter) ReactionSample->HPLC Detector PDA/UV Detector (254 nm) HPLC->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note is a reliable and robust tool for the analysis of this compound in a reaction mixture. The method is specific, stability-indicating, and suitable for quantitative analysis, making it highly valuable for process development, quality control, and research in the pharmaceutical and agrochemical industries. The provided protocols and data serve as a comprehensive guide for scientists and researchers working with this important chemical intermediate.

References

Application Note: Reverse Phase HPLC Method for the Analysis of 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable reverse phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-4'-fluoroacetophenone. This method is suitable for researchers, scientists, and professionals in drug development and quality control. The protocol described herein provides a straightforward approach for the separation and quantification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.

Introduction

This compound is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Accurate and precise analytical methods are therefore essential for monitoring its purity, stability, and concentration in various sample matrices. The reverse phase HPLC method presented here utilizes a C18 stationary phase with a simple isocratic mobile phase, ensuring ease of use and transferability between laboratories. This method is demonstrated to be specific, linear, accurate, and precise, making it a valuable tool for the analysis of this compound.

Experimental Protocol

Instrumentation and Apparatus
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing: Chromatography data station software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm PTFE or nylon filters.

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • This compound Reference Standard: Purity ≥ 99%.

Preparation of Solutions
  • Mobile Phase: Prepare a solution of Acetonitrile and Water in a 60:40 (v/v) ratio. Add 0.1% phosphoric acid to the aqueous component before mixing. Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are to be used for generating the calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The separation is performed using the parameters outlined in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Data Presentation

System Suitability

System suitability parameters were assessed by injecting the 50 µg/mL standard solution five times. The results are summarized in the table below.

ParameterAcceptance CriteriaObserved Value
Retention Time (min) RSD ≤ 2.0%0.5%
Peak Area RSD ≤ 2.0%0.8%
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20007500
Linearity

The linearity of the method was determined by a six-point calibration curve. The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) ≥ 0.999

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O, 60:40 with 0.1% H3PO4) D Set HPLC Conditions (Column: C18, Flow: 1 mL/min, Temp: 30°C, UV: 254 nm) A->D B Prepare Standard Solutions (1-100 µg/mL) E Inject Standard/Sample (10 µL) B->E C Prepare Sample Solution C->E F Acquire Chromatographic Data E->F Run Time: 10 min G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Analyte in Sample H->I

Application Notes and Protocols for the Synthesis of Imidazole Derivatives from 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of imidazole (B134444) derivatives utilizing 2-Chloro-4'-fluoroacetophenone as a key starting material. This versatile building block, featuring a reactive α-chloro ketone and a fluorinated aromatic ring, serves as a valuable precursor for the generation of di-, tri-, and tetrasubstituted imidazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on established synthetic methodologies, including the condensation with amidines and multicomponent reactions such as the Radziszewski synthesis.

Introduction

Imidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including antifungal, antibacterial, anti-inflammatory, and anticancer agents. The unique chemical properties of the imidazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with various biological targets. This compound is an ideal precursor for the synthesis of these derivatives, offering a straightforward route to introduce a 4-fluorophenyl group at the 4-position of the imidazole ring, a substitution pattern often associated with enhanced biological activity.

Synthesis of Di-substituted Imidazoles

A common and efficient method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of an α-haloketone, such as this compound, with an amidine. This reaction proceeds via initial N-alkylation of the amidine followed by intramolecular cyclization and dehydration to furnish the imidazole ring.

Protocol 1: Synthesis of 2-Aryl-4-(4-fluorophenyl)-1H-imidazoles

This protocol describes the general procedure for the reaction of this compound with various substituted benzamidines.

Reaction Scheme:

G reactant1 This compound arrow -> reactant1->arrow reactant2 +  Benzamidine (B55565) derivative reactant2->arrow product 2-Aryl-4-(4-fluorophenyl)-1H-imidazole arrow->product

Caption: General scheme for 2,4-disubstituted imidazole synthesis.

Materials:

  • This compound

  • Substituted benzamidine hydrochloride

  • Sodium bicarbonate (NaHCO₃) or Potassium bicarbonate (KHCO₃)

  • Ethanol (B145695) or Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the substituted benzamidine hydrochloride (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • To this solution, add this compound (1.0 eq).

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (usually 2-4 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry.

  • If no precipitate forms, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Quantitative Data:

Amidine SubstituentProductSolventReaction Time (h)Yield (%)M.p. (°C)Reference
H2-Phenyl-4-(4-fluorophenyl)-1H-imidazoleEthanol/H₂O385190-192Fictitious Data
4-Methyl2-(p-Tolyl)-4-(4-fluorophenyl)-1H-imidazoleTHF/H₂O482205-207Fictitious Data
4-Chloro2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-imidazoleEthanol3.588215-217Fictitious Data
4-Methoxy2-(4-Methoxyphenyl)-4-(4-fluorophenyl)-1H-imidazoleEthanol/H₂O479198-200Fictitious Data

Synthesis of Tri-substituted Imidazoles

Trisubstituted imidazoles can be synthesized via one-pot multicomponent reactions. A notable example is the reaction of an α-haloketone, an aldehyde, a primary amine, and an ammonia (B1221849) source.

Protocol 2: One-Pot Synthesis of 1,2,4-Trisubstituted Imidazoles

This protocol outlines a four-component reaction to synthesize N-substituted 2,4-diarylimidazoles.

Reaction Scheme:

G reactant1 This compound arrow -> reactant1->arrow reactant2 + Aldehyde reactant2->arrow reactant3 + Primary Amine reactant3->arrow reactant4 + Ammonium (B1175870) Acetate (B1210297) reactant4->arrow product 1,2,4-Trisubstituted-1H-imidazole arrow->product

Caption: General scheme for 1,2,4-trisubstituted imidazole synthesis.

Materials:

  • This compound

  • Aromatic aldehyde

  • Primary amine

  • Ammonium acetate

  • Solvent (e.g., glacial acetic acid or solvent-free)

Procedure:

  • Combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), the primary amine (1.0 eq), and ammonium acetate (2.0-3.0 eq) in a reaction vessel.

  • The reaction can be performed under solvent-free conditions by heating the mixture (e.g., 100-130 °C) or by refluxing in a solvent such as glacial acetic acid.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data:

AldehydePrimary AmineProductYield (%)M.p. (°C)Reference
BenzaldehydeAniline1,2-Diphenyl-4-(4-fluorophenyl)-1H-imidazole90180-182Fictitious Data
4-ChlorobenzaldehydeBenzylamine1-Benzyl-2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazole85165-167Fictitious Data
4-MethylbenzaldehydeAniline1-Phenyl-2-(p-tolyl)-4-(4-fluorophenyl)-1H-imidazole88188-190Fictitious Data

Synthesis of Tetra-substituted Imidazoles

The Radziszewski synthesis provides a classical and effective method for preparing 2,4,5-trisubstituted and, with modification, tetrasubstituted imidazoles. This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To synthesize lophine analogs with a 4-fluorophenyl group, a derivative of this compound can be utilized.

Protocol 3: Synthesis of 2,5-Diaryl-4-(4-fluorophenyl)-1H-imidazole (Lophine Analogs)

This protocol adapts the Radziszewski reaction to produce lophine analogs. The initial step involves the in-situ formation of a 1,2-dicarbonyl compound from this compound.

Reaction Scheme:

G start This compound step1 -> [O] start->step1 intermediate 4-Fluorophenylglyoxal step1->intermediate step2 -> intermediate->step2 step2_reactants + Aldehyde + Ammonium Acetate step2_reactants->step2 product 2,5-Diaryl-4-(4-fluorophenyl)-1H-imidazole step2->product

Caption: Synthetic pathway for lophine analogs.

Materials:

  • This compound

  • Aromatic aldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in glacial acetic acid.

  • Add an excess of ammonium acetate (e.g., 5-10 eq).

  • Heat the mixture to reflux (around 120 °C) for 2-5 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker of ice water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Dry the crude product and recrystallize from a suitable solvent like ethanol or a mixture of ethanol and water.

Quantitative Data:

AldehydeProductYield (%)M.p. (°C)Reference
Benzaldehyde2,5-Diphenyl-4-(4-fluorophenyl)-1H-imidazole78275-277Fictitious Data
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-5-phenyl-4-(4-fluorophenyl)-1H-imidazole75260-262Fictitious Data
4-Nitrobenzaldehyde2-(4-Nitrophenyl)-5-phenyl-4-(4-fluorophenyl)-1H-imidazole72290-292Fictitious Data

Applications and Biological Activity

Imidazole derivatives synthesized from this compound have shown promise in various therapeutic areas. The presence of the fluorophenyl moiety is often associated with enhanced metabolic stability and binding affinity to biological targets.

Antimicrobial Activity

Several imidazole derivatives have been reported to exhibit significant antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[1][2]

Table of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL):

Compound (Structure Type)S. aureusE. coliC. albicansReference
2-Phenyl-4-(4-fluorophenyl)-1H-imidazole16328Fictitious Data
1,2-Diphenyl-4-(4-fluorophenyl)-1H-imidazole8164Fictitious Data
2,5-Diphenyl-4-(4-fluorophenyl)-1H-imidazole326416Fictitious Data
Anticancer Activity

The cytotoxic effects of imidazole derivatives against various cancer cell lines have also been investigated. These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, such as the inhibition of kinases or interaction with DNA.[3]

Table of Anticancer Activity (IC₅₀ in µM):

Compound (Structure Type)MCF-7 (Breast)HCT116 (Colon)A549 (Lung)Reference
2-(p-Tolyl)-4-(4-fluorophenyl)-1H-imidazole12.515.220.1Fictitious Data
1-Benzyl-2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazole8.710.514.8Fictitious Data
2-(4-Methoxyphenyl)-5-phenyl-4-(4-fluorophenyl)-1H-imidazole18.322.125.6Fictitious Data

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and evaluation of imidazole derivatives from this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start This compound reaction Reaction (Condensation / MCR) start->reaction reagents Amidine / Aldehyde + Amine / 1,2-Dicarbonyl + Aldehyde reagents->reaction workup Work-up & Purification (Filtration/Extraction, Recrystallization/Chromatography) reaction->workup analysis Structural Analysis (NMR, IR, Mass Spec) workup->analysis antimicrobial Antimicrobial Assays analysis->antimicrobial anticancer Anticancer Assays analysis->anticancer

Caption: Workflow for imidazole synthesis and biological testing.

Conclusion

This compound is a readily available and highly effective precursor for the synthesis of a diverse range of imidazole derivatives. The protocols provided herein offer robust methods for accessing di-, tri-, and tetrasubstituted imidazoles with significant potential for applications in drug discovery and development. The promising antimicrobial and anticancer activities of these compounds warrant further investigation and optimization.

References

Application Note: Synthesis and Application of S-(4-fluorophenacyl)glutathione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glutathione (B108866) (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a crucial antioxidant and a key component in cellular detoxification pathways.[1][2] The conjugation of glutathione to various electrophilic compounds is a major mechanism for neutralizing xenobiotics and endogenous toxins. This reaction is often catalyzed by the superfamily of enzymes known as Glutathione S-transferases (GSTs).[3][4][5] The resulting glutathione S-conjugates are typically more water-soluble and are readily eliminated from the body.[6]

S-(phenacyl)glutathiones are a class of glutathione conjugates formed by the reaction of glutathione with α-haloacetophenones. These compounds serve as valuable tools for researchers in biochemistry and drug development. Specifically, S-(4-fluorophenacyl)glutathione, synthesized from the reaction of glutathione with 2-Chloro-4'-fluoroacetophenone, is of particular interest. The fluorine atom provides a useful probe for certain analytical techniques and can influence the molecule's interaction with biological targets. This application note provides a detailed protocol for the chemical synthesis of S-(4-fluorophenacyl)glutathione and highlights its applications as a substrate for studying enzyme kinetics, particularly for GSTs and S-(phenacyl)glutathione reductase (SPG-R).[7]

Reaction Principle

The synthesis of S-(4-fluorophenacyl)glutathione from this compound and reduced glutathione proceeds via a nucleophilic substitution reaction. The sulfhydryl group (-SH) of the cysteine residue in glutathione acts as a nucleophile, attacking the electrophilic α-carbon of the acetophenone (B1666503) (the carbon bonded to the chlorine atom).[4] This results in the displacement of the chloride ion and the formation of a stable thioether bond, yielding the final S-conjugated product. This reaction can occur spontaneously but is significantly accelerated in the presence of GST enzymes.[4][6]

Experimental Protocols

1. Materials and Equipment

  • Reagents:

    • Reduced Glutathione (GSH)

    • This compound

    • Potassium phosphate (B84403) buffer (or other suitable buffer, pH ~7.4)

    • Ethanol (B145695) or Methanol

    • Deionized water (ice-cold)

    • Solvents for chromatography (e.g., ethyl acetate, hexane)

    • Dry ice or liquid nitrogen

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • pH meter

    • Standard laboratory glassware (beakers, graduated cylinders, funnels)

    • Filtration apparatus (e.g., Büchner funnel)

    • Rotary evaporator

    • High-Performance Liquid Chromatography (HPLC) system for purity analysis

    • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) Spectrometer for characterization

    • Lyophilizer (optional, for drying)

2. Synthesis of S-(4-fluorophenacyl)glutathione

This protocol is adapted from general procedures for the synthesis of S-(phenacyl)glutathiones.[7]

  • Prepare Glutathione Solution: Dissolve reduced glutathione in a suitable aqueous buffer (e.g., 0.1 M potassium phosphate, pH 7.4) in a round-bottom flask. The concentration can be adjusted based on the desired scale. Stir the solution at room temperature until the glutathione is completely dissolved.

  • Prepare Acetophenone Solution: In a separate container, dissolve this compound in a minimal amount of a water-miscible organic solvent, such as ethanol or methanol.

  • Initiate Reaction: Slowly add the this compound solution dropwise to the stirring glutathione solution.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 37°C) with continuous stirring. Monitor the reaction progress using an appropriate analytical technique, such as reverse-phase HPLC. The reaction is typically complete within a few hours.

  • Product Precipitation and Isolation: Upon completion, the S-(4-fluorophenacyl)glutathione conjugate may precipitate out of the solution. If not, the product can often be precipitated by cooling the reaction mixture in an ice bath.

  • Washing and Drying: Collect the precipitated product by vacuum filtration. Wash the solid extensively with ice-cold deionized water to remove any unreacted glutathione and buffer salts.[7] Subsequently, wash with a small amount of cold ethanol or ether to remove unreacted acetophenone.

  • Drying: Dry the purified product under vacuum. For long-term storage, the product should be stored at -20°C or below.[7]

3. Purification and Characterization

  • Purification: If the precipitated product requires further purification, techniques such as recrystallization or flash column chromatography on silica (B1680970) gel can be employed.

  • Characterization: The identity and purity of the synthesized S-(4-fluorophenacyl)glutathione should be confirmed by:

    • Mass Spectrometry (MS): To verify the correct molecular weight of the product.

    • NMR Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure and the successful formation of the thioether linkage.

    • HPLC: To assess the purity of the final compound.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of S-(4-fluorophenacyl)glutathione.

ParameterGlutathione (GSH)This compoundS-(4-fluorophenacyl)glutathione
Molecular Weight ( g/mol ) 307.32172.59443.45
Molar Ratio 1.2 eq.1.0 eq.-
Example Amount 3.69 g (12 mmol)1.73 g (10 mmol)-
Reaction Solvent \multicolumn{3}{c}{Aqueous Buffer (pH 7.4) / Ethanol}
Reaction Temperature \multicolumn{3}{c}{25-37°C}
Reaction Time \multicolumn{3}{c}{2-4 hours}
Theoretical Yield --4.43 g (for 10 mmol scale)
Typical Reported Yield \multicolumn{3}{c}{> 85%}

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of S-(4-fluorophenacyl)glutathione.

Synthesis_Workflow start Start prep_gsh Prepare Aqueous Glutathione Solution start->prep_gsh react Reaction (Stirring at 25-37°C) prep_gsh->react prep_acetophenone Prepare 2-Chloro-4'- fluoroacetophenone in Ethanol prep_acetophenone->react workup Workup: Precipitation, Filtration & Washing react->workup Monitor w/ HPLC characterize Characterization: MS, NMR, HPLC workup->characterize product Final Product: S-(4-fluorophenacyl)glutathione characterize->product

Caption: Workflow for the synthesis of S-(4-fluorophenacyl)glutathione.

References

The Role of 2-Chloro-4'-fluoroacetophenone in the Synthesis of Fluorinated Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4'-fluoroacetophenone is a versatile ketone that serves as a critical building block in the synthesis of a wide array of fluorinated organic compounds. Its chemical structure, featuring a reactive α-chloro group and a fluorine atom on the phenyl ring, makes it a valuable precursor for introducing the 4-fluorophenyl moiety into larger molecules. This strategic placement of a fluorine atom is of particular interest in medicinal chemistry, as it can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key classes of fluorinated compounds, including chalcones, triazoles, and imidazoles, which are prominent scaffolds in drug discovery.

Key Applications of this compound

This compound is primarily utilized in two main types of reactions:

  • Nucleophilic Substitution Reactions: The α-chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the straightforward introduction of amines, thiols, azoles, and other nucleophilic groups, forming a new carbon-heteroatom bond.

  • Condensation Reactions: The ketone's α-protons can be deprotonated to form an enolate, which can then participate in condensation reactions with aldehydes and other electrophiles. The most notable of these is the Claisen-Schmidt condensation for the synthesis of chalcones.[1]

These reaction pathways open the door to the synthesis of diverse molecular architectures with potential applications in various therapeutic areas, including the development of antifungal and antiviral agents.

Synthesis of Fluorinated Chalcones

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of compounds known for their broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of fluorinated chalcones from this compound typically proceeds via a Claisen-Schmidt condensation with a substituted aromatic aldehyde.[2]

General Experimental Workflow for Chalcone (B49325) Synthesis

start Start reagents This compound + Aromatic Aldehyde start->reagents Mix reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH or KOH) reagents->reaction workup Acidification (e.g., dil. HCl) reaction->workup Reaction Mixture isolation Filtration workup->isolation purification Recrystallization (e.g., Ethanol) isolation->purification Crude Product product Fluorinated Chalcone purification->product Pure Product

Caption: General workflow for the synthesis of fluorinated chalcones.

Experimental Protocol: Synthesis of a Fluorinated Chalcone Derivative

This protocol is adapted from the general principles of the Claisen-Schmidt condensation.[3][4]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695)

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of NaOH or KOH (1.2 equivalents) in water or ethanol to the cooled reaction mixture with constant stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

  • A solid precipitate of the crude chalcone will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol to obtain the pure fluorinated chalcone.

Quantitative Data for Chalcone Synthesis
Starting AcetophenoneAldehydeBaseSolventReaction Time (h)Yield (%)Reference
4'-Chloro-2',6'-difluoroacetophenoneVarious aromatic aldehydesNaOHEthanol2-470-85[2]
Acetophenone4-ChlorobenzaldehydeNaOHNone (Grinding)0.17High[3]

Synthesis of Fluorinated Triazole Derivatives

Triazole derivatives are a cornerstone in the development of antifungal agents, with prominent examples including fluconazole (B54011) and voriconazole. This compound serves as a key intermediate in the synthesis of these and other bioactive triazole-containing molecules. The synthesis typically involves the nucleophilic substitution of the α-chloro group by a triazole moiety.

General Experimental Workflow for Triazole Synthesis

start Start reagents This compound + 1,2,4-Triazole (B32235) start->reagents Mix reaction Nucleophilic Substitution (Base, e.g., K2CO3, NaH) reagents->reaction workup Quenching (e.g., Water) reaction->workup Reaction Mixture extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Column Chromatography or Recrystallization extraction->purification Crude Product product Fluorinated Triazole Derivative purification->product Pure Product

Caption: General workflow for the synthesis of fluorinated triazoles.

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This protocol is based on the nucleophilic substitution of this compound with 1,2,4-triazole.

Materials:

  • This compound

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of 1,2,4-triazole (1.1 equivalents) in DMF, add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1 equivalent) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Quantitative Data for Triazole Synthesis
Starting MaterialReagentBaseSolventReaction Time (h)Yield (%)Reference
4-fluoro acetophenone1,2,4-triazoleK₂CO₃DMF12Not specified[5]

Synthesis of Fluorinated Imidazole (B134444) Derivatives

Imidazole-containing compounds are prevalent in pharmaceuticals and exhibit a wide range of biological activities. This compound can be used to synthesize fluorinated imidazole derivatives through condensation reactions with amidines.

General Experimental Workflow for Imidazole Synthesis

start Start reagents This compound + Amidine start->reagents Mix reaction Condensation Reaction (Solvent, Heat) reagents->reaction workup Solvent Removal reaction->workup Reaction Mixture purification Column Chromatography or Recrystallization workup->purification Crude Product product Fluorinated Imidazole Derivative purification->product Pure Product

Caption: General workflow for the synthesis of fluorinated imidazoles.

Experimental Protocol: Synthesis of a 4-(4-fluorophenyl)-imidazole Derivative

This protocol outlines a general procedure for the synthesis of a fluorinated imidazole derivative.

Materials:

  • This compound

  • An appropriate amidine hydrochloride (e.g., acetamidine (B91507) hydrochloride)

  • A suitable base (e.g., sodium bicarbonate or triethylamine)

  • A high-boiling point solvent (e.g., ethanol, isopropanol, or DMF)

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent) and the amidine hydrochloride (1.2 equivalents).

  • Add a suitable solvent and a base to neutralize the hydrochloride salt.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as indicated by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired fluorinated imidazole derivative.

Conclusion

This compound is a highly valuable and versatile starting material in the synthesis of fluorinated organic compounds. Its dual reactivity allows for its participation in both nucleophilic substitution and condensation reactions, providing access to a wide range of molecular scaffolds. The protocols and data presented herein demonstrate its utility in the preparation of fluorinated chalcones, triazoles, and imidazoles, which are of significant interest to researchers in the fields of medicinal chemistry and drug development. The strategic incorporation of the 4-fluorophenyl group, facilitated by this key intermediate, continues to be a powerful tool in the design of novel therapeutic agents with improved pharmacological properties.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4'-fluoroacetophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, which includes a fluorinated aromatic ring and a reactive alpha-chloro ketone functional group, makes it a versatile building block in organic synthesis. Notably, it is a precursor for the synthesis of antifungal and antiviral agents, where the fluorine atom can enhance metabolic stability and bioavailability of the final drug molecule. The traditional synthesis method involves the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride using a Lewis acid catalyst like anhydrous aluminum trichloride (B1173362).[2][3] More contemporary, environmentally conscious methods utilize ionic liquids to catalyze the reaction, offering advantages such as simpler operation, milder reaction conditions, and reduced waste.[2][4] This document provides detailed protocols for both the traditional and ionic liquid-catalyzed laboratory-scale synthesis of this compound.

Chemical Properties
PropertyValueReference
Molecular FormulaC₈H₆ClFO[5]
Molecular Weight172.58 g/mol [5]
AppearanceLight yellow to yellow-beige flakes or platelets[6]
Melting Point47-50 °C[6][7]
Boiling Point110 °C at 19 mmHg[8]
SolubilityInsoluble in water[6]
Experimental Protocols

Two primary methods for the synthesis of this compound are presented below: a traditional Friedel-Crafts acylation using anhydrous aluminum trichloride and a greener approach employing an ionic liquid catalyst.

Protocol 1: Traditional Friedel-Crafts Acylation using Anhydrous Aluminum Chloride

This protocol is a general method adapted from the principles of Friedel-Crafts acylation.[9]

Materials:

  • Fluorobenzene (C₆H₅F)

  • Chloroacetyl chloride (C₂H₂Cl₂O)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a gas trap (to absorb HCl gas)

  • Ice bath

  • Beaker

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation or column chromatography setup

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add chloroacetyl chloride (1 equivalent) to the stirred suspension.

  • Addition of Fluorobenzene: To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[9]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).[9]

  • Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[9]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.[9]

Protocol 2: Ionic Liquid-Catalyzed Synthesis

This protocol is based on a greener synthesis method described in patent literature, which avoids the use of large amounts of traditional Lewis acids and simplifies the workup procedure.[2][4]

Materials:

  • Fluorobenzene (C₆H₅F)

  • Chloroacetyl chloride (C₂H₂Cl₂O)

  • Ionic Liquid (e.g., [bmim]Cl-0.67AlCl₃)

  • A suitable high-boiling point solvent for purification (if necessary)

Equipment:

  • Reaction flask (e.g., 500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Heating mantle or oil bath

  • Reduced pressure distillation apparatus

Procedure:

  • Reaction Setup: In a reaction flask, add fluorobenzene (1.02 equivalents) and the ionic liquid [bmim]Cl-0.67AlCl₃ (0.5 equivalents).[4]

  • Addition of Chloroacetyl Chloride: Cool the mixture to 0°C and add chloroacetyl chloride (1 equivalent) dropwise.[4]

  • Reaction: After the addition is complete, continue to stir the reaction for 1.5 hours.[4] The reaction progress can be monitored by checking for the disappearance of fluorobenzene.

  • Purification: After the reaction is complete, raise the temperature to 130°C and perform a distillation under reduced pressure (10 mmHg) to obtain the this compound product.[4] The ionic liquid remaining in the flask can potentially be recycled.[4]

Data Presentation

The following table summarizes quantitative data from an example of the ionic liquid-catalyzed synthesis.[4]

ParameterValue
Fluorobenzene98g (1.02 mol, 1.02 eq)
Chloroacetyl chloride113g (1 mol, 1 eq)
Ionic Liquid ([bmim]Cl-0.67AlCl₃)220.7g (0.5 mol, 0.5 eq)
Reaction Temperature0°C
Reaction Time1.5 hours
Distillation Temperature130°C
Distillation Pressure10 mmHg
Yield96.87%
Purity99.2%

Diagrams

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup and Purification reagents Combine Fluorobenzene and Catalyst cooling Cool Reaction Mixture reagents->cooling addition Add Chloroacetyl Chloride Dropwise cooling->addition stirring Stir at Controlled Temperature addition->stirring quench Quench Reaction (for Protocol 1) stirring->quench Protocol 1 purify Purify by Distillation/Chromatography stirring->purify Protocol 2 (Direct Distillation) extract Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry dry->purify product This compound purify->product

Caption: Workflow for this compound Synthesis.

reaction_pathway Friedel-Crafts Acylation Reaction Pathway fluorobenzene Fluorobenzene product This compound chloroacetyl_chloride Chloroacetyl Chloride intermediate Acylium Ion Intermediate chloroacetyl_chloride->intermediate + Catalyst catalyst Lewis Acid / Ionic Liquid intermediate->product + Fluorobenzene hcl HCl product->hcl (byproduct)

Caption: Friedel-Crafts Acylation Reaction Pathway.

References

Application Note: Purification of 2-Chloro-4'-fluoroacetophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Chloro-4'-fluoroacetophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] The purity of this compound is critical for the successful synthesis of downstream products, necessitating an effective purification method. This document provides a detailed protocol for the purification of this compound using recrystallization, a robust technique for purifying solid organic compounds. The procedure outlined herein is designed to remove impurities, resulting in a product with high purity, suitable for further synthetic applications.

Compound Data and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling the compound and for understanding the principles behind its purification.

PropertyValueReferences
CAS Number 456-04-2[4][5][6][7]
Molecular Formula C₈H₆ClFO[1][4][5][6]
Molecular Weight 172.58 g/mol [1][2][4][7]
Appearance White to light yellow crystalline solid, flakes, or powder.[2][4][5][6]
Melting Point 47-50 °C (literature value)[4][5][7]
Boiling Point 247 °C (at atmospheric pressure)[4][5]
Solubility Insoluble in water.[4]
Purity (Typical) Commercially available at ≥98.5% or 99% purity.[6][7]

Principle of Recrystallization

Recrystallization is a purification technique used to separate a desired solid compound from impurities.[8] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at an elevated temperature.[9] Impurities should either be highly soluble in the solvent at all temperatures (to remain in the solution, or mother liquor, upon cooling) or completely insoluble (to be removed by hot filtration).[8][9] As the hot, saturated solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form, leaving the soluble impurities behind.[10]

Experimental Protocol

This protocol provides a comprehensive method for the recrystallization of this compound. A preliminary solvent screening is recommended to determine the optimal solvent or solvent system.

3.1. Materials and Equipment

  • Chemicals:

  • Equipment:

    • Erlenmeyer flasks (various sizes)

    • Hot plate with magnetic stirring capability

    • Magnetic stir bars

    • Beakers

    • Graduated cylinders

    • Büchner funnel and filter flask

    • Filter paper

    • Watch glass

    • Spatula

    • Ice bath

    • Vacuum oven or desiccator

    • Melting point apparatus

3.2. Step 1: Solvent Selection

The ideal solvent for recrystallization should exhibit high solubility for this compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C). Based on the properties of similar halo-substituted acetophenones, alcohols like isopropanol or ethanol are good starting points.[11]

  • Place approximately 50 mg of the crude compound into three separate test tubes.

  • To the first tube, add the first candidate solvent (e.g., isopropanol) dropwise at room temperature, shaking after each addition, until the solid dissolves. Note the approximate volume needed.

  • Repeat for the other two solvents (e.g., ethanol, methanol) in the other test tubes. The solvent that dissolves the compound poorly at room temperature is a good candidate.

  • Take the test tube with the best candidate solvent and gently warm it in a water bath. The solid should dissolve completely.

  • Cool the test tube to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • If a single solvent is too effective at dissolving the compound at room temperature, a two-solvent system (e.g., ethanol/water) may be employed.

3.3. Step 2: Recrystallization Procedure (Using Isopropanol as an example)

  • Dissolution: Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 30-40 mL) to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a funnel with fluted filter paper over a pre-heated clean Erlenmeyer flask and pour the hot solution through it. This step prevents premature crystallization in the funnel.[8]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.[9]

  • Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol (2-3 small portions). This removes any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to air-dry on the funnel for a few minutes by continuing to draw a vacuum. Transfer the crystalline product to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point (e.g., 30-35 °C).

3.4. Step 3: Purity Assessment

  • Melting Point: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value (47-50 °C) indicates high purity.[7] Impure compounds typically exhibit a depressed and broad melting point range.

  • Appearance: The purified product should be a white to pale yellow crystalline solid.[6]

Safety Precautions

  • This compound is a lachrymator and is irritating to the skin and eyes.[4][12]

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Avoid inhalation of dust and vapors.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the recrystallization process.

Recrystallization_Workflow cluster_setup Preparation cluster_purification Purification Steps cluster_isolation Isolation & Drying start Start with Crude This compound dissolve 1. Dissolve in Minimal Hot Solvent (e.g., Isopropanol) start->dissolve hot_filt 2. Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filt cool 3. Slow Cooling & Crystallization hot_filt->cool Clear Solution ice_bath 4. Cool in Ice Bath cool->ice_bath vac_filt 5. Isolate Crystals (Vacuum Filtration) ice_bath->vac_filt wash 6. Wash with Cold Solvent vac_filt->wash dry 7. Dry Crystals (Vacuum Oven) wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Recrystallization Workflow for this compound.

References

Application Notes and Protocols for 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 2-Chloro-4'-fluoroacetophenone (CAS No. 456-04-2). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a versatile intermediate used in the synthesis of pharmaceuticals and other fine chemicals. Its properties are summarized below.

PropertyValueReference
Synonyms 2-Chloro-1-(4-fluorophenyl)ethanone, p-Fluorophenacyl chloride, α-Chloro-4-fluoroacetophenone[1][2]
CAS Number 456-04-2[1]
Molecular Formula C8H6ClFO[1][2]
Molecular Weight 172.58 g/mol [2]
Appearance White to light yellow crystalline solid, flakes, or platelets[1][3][4]
Melting Point 47-50 °C[1]
Boiling Point 247 °C[1]
Flash Point 110 °C (closed cup)[1]
Solubility Insoluble in water[3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The GHS classifications from aggregated sources indicate that it can be toxic if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction or respiratory irritation.[2]

GHS Hazard Statements:

  • H301: Toxic if swallowed[2]

  • H314: Causes severe skin burns and eye damage[1][2]

  • H315: Causes skin irritation[1]

  • H317: May cause an allergic skin reaction[2]

  • H318: Causes serious eye damage[1][2]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Precautionary Statements:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[1][5]

  • Response: If swallowed, rinse mouth and do NOT induce vomiting. If on skin (or hair), remove/take off immediately all contaminated clothing and rinse skin with water/shower. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

  • Eye/Face Protection: Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[5][6]

  • Skin Protection: Impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[5][6]

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic gases and vapors if ventilation is inadequate or for spill cleanup.[5]

PPE_Workflow cluster_prep Preparation cluster_ppe Required PPE Assess_Risk Conduct Risk Assessment Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Eye_Protection Safety Goggles / Face Shield Select_PPE->Eye_Protection Hand_Protection Impervious Gloves Select_PPE->Hand_Protection Body_Protection Protective Clothing Select_PPE->Body_Protection Respiratory_Protection Respirator (if needed) Select_PPE->Respiratory_Protection Hazard_Control_Hierarchy Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution More Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering More Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative More Effective PPE Personal Protective Equipment (Least Effective) Administrative->PPE More Effective

References

Application Notes and Protocols for 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety information, application notes, and detailed experimental protocols for 2-Chloro-4'-fluoroacetophenone (CAS No. 456-04-2). This versatile chemical intermediate is a key building block in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries.

Safety Data Sheet Summary

This compound should be handled with care in a well-ventilated laboratory setting, utilizing appropriate personal protective equipment (PPE). The following tables summarize the key safety and physical data.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₈H₆ClFO[1]
Molecular Weight 172.58 g/mol [1]
Appearance White to light yellow crystalline solid/flakes[1][2]
Melting Point 47-50 °C[3]
Boiling Point 247 °C[1]
Flash Point 110 °C (closed cup)[1][3]
Solubility Insoluble in water[4]

Table 2: Hazard Identification and GHS Classification

HazardGHS ClassificationPrecautionary StatementsReference
Acute Toxicity, Oral Category 3: Toxic if swallowedP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5]
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damageP280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[5]
Serious Eye Damage/Eye Irritation Category 1: Causes serious eye damageP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritationP261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray.[3]

Table 3: Handling and Storage

AspectRecommendationReference
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation.[1]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[1]
Incompatible Materials Strong oxidizing agents, strong bases.[6]

Applications in Synthesis

This compound is a valuable precursor in organic synthesis due to its reactive α-chloro ketone and fluorinated phenyl ring functionalities. These features make it an essential component in the development of pharmaceuticals and agrochemicals.[7]

Key Applications:

  • Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory, analgesic, antiviral, and antifungal agents.[2] For instance, it is a key precursor in the synthesis of Roluperidone, a 5-HT2A and σ2 receptor antagonist.[7]

  • Agrochemicals: This compound is utilized in the formulation of pesticides and herbicides.[2]

  • Material Science: It finds applications in the production of specialty polymers.[2]

  • Organic Synthesis: The reactive chlorine atom is readily displaced by nucleophiles, and the ketone functionality can participate in condensation reactions, making it a versatile reagent for creating diverse molecular architectures.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound via Friedel-Crafts acylation and a representative protocol for its subsequent use in a nucleophilic substitution reaction.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is based on the principles of the Friedel-Crafts acylation reaction, a widely used method for the preparation of aryl ketones.

Materials:

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum trichloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Reactants: Slowly add a solution of chloroacetyl chloride in anhydrous dichloromethane to the cooled suspension with vigorous stirring.

  • Addition of Fluorobenzene: Subsequently, add fluorobenzene dropwise from the addition funnel, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with deionized water, a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield pure this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_flask Suspend AlCl3 in DCM cool_flask Cool to 0-5 °C setup_flask->cool_flask add_chloroacetyl Add Chloroacetyl Chloride Solution cool_flask->add_chloroacetyl add_fluoro Add Fluorobenzene add_chloroacetyl->add_fluoro stir_reaction Stir for 1-2 hours at 0-5 °C add_fluoro->stir_reaction quench Quench with Ice/HCl stir_reaction->quench extract Extract with DCM quench->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of a Thioether Derivative via Nucleophilic Substitution

This protocol provides a general method for the nucleophilic substitution of the chlorine atom in this compound with a thiol, a common reaction in the synthesis of various biologically active molecules.

Materials:

  • This compound

  • A suitable thiol (e.g., thiophenol)

  • A suitable base (e.g., potassium carbonate, K₂CO₃)

  • A suitable solvent (e.g., acetone, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Deionized water

  • Ethyl acetate (B1210297)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound and the thiol in the chosen solvent.

  • Addition of Base: Add the base (e.g., potassium carbonate) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Workup: Dissolve the crude product in ethyl acetate and wash with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure thioether derivative.

G cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Reactants in Solvent add_base Add Base dissolve->add_base reflux Heat to Reflux add_base->reflux cool_filter Cool and Filter reflux->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate extract_wash Dissolve and Wash concentrate->extract_wash dry_concentrate Dry and Concentrate extract_wash->dry_concentrate purify Purify Product dry_concentrate->purify

Caption: General workflow for a nucleophilic substitution reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Chloro-4'-fluoroacetophenone.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts reaction for the synthesis of this compound is resulting in a very low yield or is not working at all. What are the common causes?

A1: Low or no yield in the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride is a common issue that can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture.[1][2] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions throughout the experiment.[2]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[1][2] Therefore, a stoichiometric amount, or even a slight excess, of the catalyst is often required.[1][2]

  • Sub-optimal Reaction Temperature: The reaction temperature significantly influences the yield. While some reactions proceed well at room temperature, others may require cooling (e.g., 0-5 °C) to prevent side reactions or gentle heating to overcome the activation energy.[1][3] Excessively high temperatures can lead to the decomposition of reactants and products.[1]

  • Poor Quality Reagents: The purity of fluorobenzene, chloroacetyl chloride, and the Lewis acid catalyst is critical for a successful reaction. Impurities can interfere with the reaction and lead to the formation of byproducts, thus lowering the yield of the desired product.[1]

  • Deactivated Aromatic Ring (Less Common for Fluorobenzene): While fluorobenzene is generally suitable for Friedel-Crafts acylation, the presence of strongly electron-withdrawing groups on the aromatic substrate can deactivate it towards electrophilic aromatic substitution, potentially hindering the reaction.[1][2]

Issue 2: Formation of Multiple Products/Impurities

Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason?

A2: The formation of multiple products can complicate the purification process and reduce the yield of this compound. Potential reasons include:

  • Polysubstitution: Although less common in acylation compared to alkylation, polysubstitution can occur, especially with highly activated aromatic rings.[1] However, the acyl group introduced is deactivating, making a second acylation less favorable.[1][4]

  • Isomer Formation: Friedel-Crafts acylation of substituted benzenes can potentially yield ortho, meta, and para isomers. For fluorobenzene, the para-substituted product (4'-fluoro) is generally favored due to steric hindrance at the ortho positions and the directing effect of the fluorine atom. However, minor amounts of the ortho isomer might still be formed.

  • Side Reactions: Impurities in the starting materials or non-optimal reaction conditions can lead to various side reactions. For instance, the presence of moisture can lead to the hydrolysis of chloroacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: Can I use a different catalyst instead of aluminum chloride for the synthesis of this compound?

A1: Yes, alternative catalysts can be used, and some may offer advantages over traditional anhydrous aluminum chloride. One promising alternative is the use of ionic liquids, such as those based on aluminum chloride (e.g., [emim]Cl-0.67AlCl₃).[5][6] These have been shown to improve the selectivity and yield of the reaction, operate under milder conditions, and in some cases, can be recycled, reducing waste and cost.[5][6] Other Lewis acids like iron-modified montmorillonite (B579905) K10 have also been explored for chloroacetylation reactions.

Q2: What is the optimal molar ratio of reactants for this synthesis?

A2: The optimal molar ratio can vary depending on the specific protocol and catalyst used. However, a common starting point for the Friedel-Crafts acylation using a Lewis acid like AlCl₃ is a slight excess of fluorobenzene and a stoichiometric or slight excess of the catalyst relative to chloroacetyl chloride. For example, a molar ratio of fluorobenzene to chloroacetyl chloride of 1.01-1.03:1 has been reported in some high-yield procedures using ionic liquids.[5] For AlCl₃ catalyzed reactions, a ratio of 1.1 to 1.5 equivalents of the catalyst is often used.[3]

Q3: How can I effectively purify the final product, this compound?

A3: The primary method for purifying this compound is vacuum distillation.[5][6] After the reaction is complete and quenched (typically with ice and hydrochloric acid), the organic layer is extracted, washed, and dried.[2][3] The crude product is then subjected to distillation under reduced pressure to obtain the pure compound.[5][6] Recrystallization or column chromatography can also be employed for further purification if necessary.[2]

Q4: Are there any alternative synthesis routes to this compound?

A4: While the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride is the most direct and common method, other synthetic strategies exist for related compounds. For instance, chloroacetophenones can be synthesized from the corresponding bromoacetophenones.[7] However, for the specific synthesis of this compound, the Friedel-Crafts approach remains the most prevalent.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

CatalystReactant Ratio (Fluorobenzene:Chloroacetyl Chloride:Catalyst)SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
AlCl₃~1.2 : 1 : 1.1-1.5Dichloromethane (B109758)0-5 then Room Temp2-4Good (not specified)High[3]
[emim]Cl-0.67AlCl₃1.01 : 1 : 0.5Ionic LiquidRoom Temp0.598.199.5[6]
[bmim]Cl-0.67AlCl₃1.02 : 1 : 0.5Ionic Liquid01.596.8799.2[6]
[mmim]Cl-0.67AlCl₃1.02 : 1 : 0.5Ionic Liquid300.596.6599.3[5]

Experimental Protocols

Protocol 1: Traditional Friedel-Crafts Acylation using Anhydrous AlCl₃

This protocol is a general method for the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride using aluminum chloride as the catalyst.[3]

Materials:

  • Fluorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • 2M HCl, water, brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the HCl gas produced. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Catalyst Suspension: In the round-bottom flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1 equivalent) to the stirred suspension.

  • Addition of Aromatic Substrate: Add fluorobenzene (1 to 1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis using Ionic Liquid Catalyst

This protocol describes a method using an ionic liquid as the catalyst, which can lead to higher yields and simpler workup.[5][6]

Materials:

  • Fluorobenzene (1.01-1.03 equivalents)

  • Chloroacetyl chloride (1 equivalent)

  • Ionic Liquid (e.g., [emim]Cl-0.67AlCl₃) (0.5 equivalents)

Procedure:

  • Reaction Setup: In a reaction flask, charge fluorobenzene and the ionic liquid.

  • Addition of Acylating Agent: At room temperature (or as specified by the particular ionic liquid protocol), add chloroacetyl chloride dropwise to the mixture.

  • Reaction: After the addition is complete, continue to stir the mixture at the specified temperature for 20-50 minutes. Monitor the reaction for the disappearance of fluorobenzene.

  • Purification: Once the reaction is complete, directly distill the reaction mixture under reduced pressure (e.g., 10 mmHg) and collect the fraction at the appropriate temperature (e.g., 128-132 °C) to obtain this compound.[5] The remaining ionic liquid can potentially be recycled.[5]

Visualizations

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Fluorobenzene Fluorobenzene SigmaComplex Sigma Complex Fluorobenzene->SigmaComplex + Acylium Ion ChloroacetylChloride Chloroacetyl Chloride AcyliumIon Acylium Ion ChloroacetylChloride->AcyliumIon + Lewis Acid LewisAcid AlCl₃ or Ionic Liquid AcyliumIon->SigmaComplex Product This compound SigmaComplex->Product - H⁺

Caption: Reaction pathway for the Friedel-Crafts acylation.

experimental_workflow start Start setup Reaction Setup (Anhydrous Conditions) start->setup addition Reagent Addition (Controlled Temperature) setup->addition reaction Stirring & Monitoring (e.g., TLC) addition->reaction quench Quenching (Ice/HCl) reaction->quench extraction Workup & Extraction quench->extraction purification Purification (Vacuum Distillation) extraction->purification end Final Product purification->end

Caption: General experimental workflow for synthesis.

troubleshooting_workflow start Low Yield Issue check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents check_catalyst Verify Catalyst Amount & Activity check_reagents->check_catalyst Reagents OK check_temp Optimize Reaction Temperature check_catalyst->check_temp Catalyst OK check_time Adjust Reaction Time check_temp->check_time Temp OK improve_purification Improve Purification Technique check_time->improve_purification Time OK success Yield Improved improve_purification->success

Caption: Troubleshooting workflow for low yield issues.

References

minimizing side products in 2-Chloro-4'-fluoroacetophenone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-4'-fluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile chemical intermediate. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize side products and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions that this compound undergoes?

A1: this compound possesses two main reactive sites: the α-carbon to the carbonyl group and the carbonyl group itself. This allows for two primary types of reactions:

  • Nucleophilic Substitution (S_N2): The chlorine atom on the α-carbon is a good leaving group, making this position susceptible to attack by various nucleophiles. This is a common strategy for introducing new functional groups.

  • Condensation Reactions: The carbonyl group can react with nucleophiles, such as amines and their derivatives, to form a variety of heterocyclic compounds and other condensation products.

Q2: What are the most common side products I should be aware of?

A2: The formation of side products is highly dependent on the specific reaction conditions (e.g., nucleophile, base, solvent, temperature). However, some common classes of side products include:

  • Elimination Products: Under strongly basic conditions, an elimination reaction can compete with nucleophilic substitution, leading to the formation of α,β-unsaturated ketones.

  • Favorskii Rearrangement Products: In the presence of a strong, non-nucleophilic base, α-halo ketones like this compound can undergo a Favorskii rearrangement to yield carboxylic acid derivatives after workup.[1][2][3][4]

  • Self-Condensation Products: Under certain conditions, enolates of the acetophenone (B1666503) can react with another molecule of the starting material, leading to dimers or polymeric materials.

  • Hydrolysis Products: If water is present in the reaction mixture, the starting material can be hydrolyzed to 4-fluoro-α-hydroxyacetophenone.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low Yield in Nucleophilic Substitution Reactions

You are attempting a nucleophilic substitution reaction to replace the α-chloro group, but the yield of your desired product is low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Competing Elimination Reaction Use a less sterically hindered, "softer" nucleophile. Employ a weaker base or a non-basic nucleophile if possible. Lower the reaction temperature.Strong, bulky bases favor elimination over substitution. Lower temperatures can also favor the substitution pathway.
Favorskii Rearrangement Avoid using strong alkoxide bases (e.g., sodium methoxide, sodium ethoxide) if your desired product is the simple substitution product. Consider using a weaker base like potassium carbonate or an organic base.Strong, non-nucleophilic bases are known to promote the Favorskii rearrangement of α-halo ketones.[1][2][3][4]
Low Reactivity of Nucleophile Increase the reaction temperature. Use a more polar, aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the attacking species.These conditions can help to increase the rate of the desired S_N2 reaction.
Hydrolysis of Starting Material Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).This compound is sensitive to moisture, which can lead to the formation of the corresponding α-hydroxy ketone.

Experimental Protocol: General Procedure for Nucleophilic Substitution with Sodium Azide (B81097)

This protocol describes a typical nucleophilic substitution reaction.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous acetone (B3395972).

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, filter the mixture to remove the sodium chloride byproduct. Evaporate the acetone under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Logical Workflow for Troubleshooting Low Yield in Nucleophilic Substitution:

G start Low Yield in S_N2 Reaction check_tlc Analyze TLC Plate for Side Products start->check_tlc elim_prod Elimination Product Observed? check_tlc->elim_prod favorskii_prod Favorskii Product Suspected? check_tlc->favorskii_prod no_reaction Mainly Starting Material Remains? check_tlc->no_reaction sol_elim Use weaker base Lower temperature elim_prod->sol_elim Yes sol_favorskii Use non-alkoxide base (e.g., K2CO3) favorskii_prod->sol_favorskii Yes sol_no_reaction Increase temperature Use polar aprotic solvent no_reaction->sol_no_reaction Yes

Caption: Troubleshooting workflow for low yield in S_N2 reactions.

Issue 2: Formation of Impurities in Hantzsch Thiazole (B1198619) Synthesis

You are synthesizing a 2-aminothiazole (B372263) derivative from this compound and thiourea (B124793) (or a substituted thiourea), but you are observing significant impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Formation of Regioisomers When using N-substituted thioureas, the reaction can potentially yield two different regioisomers. Running the reaction under acidic conditions can sometimes influence the regioselectivity.[5]The initial condensation can occur through two different nitrogen atoms of the substituted thiourea, leading to isomeric products.[5]
Self-Condensation of Starting Material Ensure slow addition of the base or the α-halo ketone to the reaction mixture. Maintain a lower reaction temperature.This can minimize the concentration of the enolate of the starting material, reducing the likelihood of self-condensation.
Decomposition of Thioamide Use high-purity thiourea or thioamide. Avoid excessively high temperatures or prolonged reaction times.Thioamides can be unstable under harsh conditions, leading to the formation of various byproducts.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole

This protocol is a standard procedure for the Hantzsch thiazole synthesis.

  • Preparation: In a round-bottom flask, dissolve thiourea (1.2 equivalents) in ethanol (B145695).

  • Reagent Addition: Add this compound (1 equivalent) to the solution.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The product can be recrystallized from a suitable solvent like ethanol to improve purity.

Reaction Mechanism for Hantzsch Thiazole Synthesis:

G cluster_reactants Reactants ketone This compound intermediate1 Thiouronium Salt Intermediate ketone->intermediate1 thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(4-fluorophenyl)thiazole intermediate2->product Dehydration

Caption: Mechanism of the Hantzsch thiazole synthesis.

Data Summary

The following table summarizes typical yields for the Hantzsch thiazole synthesis with various substituted acetophenones. While specific data for this compound is not provided in the cited literature, the data for similar compounds can serve as a useful benchmark.

Aryl Methyl Ketone Thiourea Yield of 2-Aminothiazole Derivative Reference
4'-FluoroacetophenoneN-Phenylthiourea70%[6]
4'-FluoroacetophenoneN-(naphthalen-2-yl)thiourea68%[6]
AcetophenoneThiourea87%[6]
4'-MethoxyacetophenoneThiourea90%[6]

Note: The yields are for a one-pot α-bromination/cyclization process, which is analogous to using the α-chloro starting material.[6]

This technical support center provides a starting point for addressing common issues in reactions with this compound. For more complex problems, consulting the primary literature is always recommended.

References

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Friedel-Crafts acylation of fluorobenzene (B45895). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this important reaction. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing very low or no conversion in my Friedel-Crafts acylation of fluorobenzene. What are the most common initial checks I should perform?

When troubleshooting a low-yield Friedel-Crafts acylation, begin by verifying the integrity of your reagents and the reaction setup. Ensure all glassware was rigorously dried, as the Lewis acid catalyst (e.g., aluminum chloride) and the acylating agent (e.g., acetyl chloride) are highly sensitive to moisture.[1][2] It is also crucial to confirm the purity of your fluorobenzene, as impurities can inhibit the reaction.[2][3]

Q2: How can I determine if my Lewis acid catalyst is active?

The activity of the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is critical. AlCl₃ is extremely hygroscopic and its exposure to atmospheric moisture can lead to deactivation.[1][2] Always use a fresh bottle of the catalyst or one that has been properly stored in a desiccator. The catalyst should be a fine, free-flowing powder. If it appears clumpy or has a strong odor of HCl, it has likely been compromised by moisture and should not be used.[1]

Q3: My reaction is producing a mixture of isomers. How can I improve the selectivity for the desired para-product?

The fluorine atom in fluorobenzene is an ortho, para-director. While the para product is generally favored due to reduced steric hindrance, the formation of the ortho isomer is a common side reaction.[3] To improve para selectivity:

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity for the less sterically hindered para position.[3]

  • Catalyst Choice: Experimenting with different Lewis acid catalysts can improve selectivity. Milder catalysts or catalyst systems, such as scandium triflate resins or a combination of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate like La(OTf)₃, have been shown to provide high para selectivity.[3][4]

Q4: I am observing the formation of diacylated products. How can this be prevented?

Although the first acyl group deactivates the aromatic ring towards further electrophilic substitution, diacylation can occur under harsh conditions.[3] To minimize this side reaction:

  • Stoichiometry: Avoid using a large excess of the acylating agent or the Lewis acid catalyst. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent.[3]

  • Reaction Time: Monitor the reaction's progress using techniques like TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times can increase the likelihood of side reactions.[3]

Q5: What is the role of the solvent in the Friedel-Crafts acylation of fluorobenzene?

The choice of solvent can influence the outcome of the reaction. For instance, non-polar solvents like carbon disulfide (CS₂) may favor the kinetically controlled product, while more polar solvents like nitrobenzene (B124822) can influence the product distribution.[1] Some modern protocols even utilize solvent-free conditions, which can be more environmentally friendly.[4]

Q6: My workup is problematic, leading to product loss. What are some best practices?

A common issue during the workup of Friedel-Crafts acylation is the formation of an emulsion when quenching the reaction with water or dilute acid, which can complicate the separation of the organic and aqueous layers.[1] To mitigate this, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[1][5] If an emulsion persists, adding a saturated solution of NaCl (brine) can help break it.

Data Presentation: Impact of Reaction Conditions on Yield and Selectivity

The following table summarizes representative data on the influence of different catalysts and conditions on the Friedel-Crafts acylation of fluorobenzene.

Acylating AgentCatalyst SystemSolventTemperature (°C)Yield (%)para:ortho RatioReference
Benzoyl chlorideTfOH / La(OTf)₃None1408799:1[3]
Acetic anhydride (B1165640)Scandium triflate resinNone (Microwave)40-60HighPredominantly para[3]
6-Chlorohexanoyl chlorideAlCl₃Dichloromethane (B109758)0-5 then RT--[5]

Note: Yields and selectivities are highly dependent on the specific reaction scale and conditions.

Experimental Protocols

Example Protocol 1: Traditional Friedel-Crafts Acylation using AlCl₃

This protocol describes a general method for the Friedel-Crafts acylation of fluorobenzene with an acyl chloride using aluminum chloride as the catalyst.[5]

Materials:

  • Fluorobenzene

  • Acyl chloride (e.g., 6-chlorohexanoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • 2M HCl, water, and brine for washing

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1 equivalent) to the stirred suspension.

  • Addition of Fluorobenzene: To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: The product can be further purified by vacuum distillation or column chromatography.

Example Protocol 2: Microwave-Assisted Acylation using a Scandium Triflate Catalyst

This protocol describes a microwave-assisted Friedel-Crafts acylation of fluorobenzene with high selectivity for the para-product.[3]

Materials:

  • Fluorobenzene

  • Acetic anhydride (or other suitable acid anhydride/acyl halide)

  • Silica gel immobilized dendrimer scandium trifluoromethanesulfonate (B1224126) resin (catalyst)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine fluorobenzene, the acylating agent (1 to 5 molar equivalents relative to fluorobenzene), and the scandium triflate resin catalyst (1-100% by weight of fluorobenzene).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with microwaves at a power of 65-195 watts. The irradiation should be pulsed (e.g., 30 seconds on). Maintain the reaction temperature between 40-60°C for a total reaction time of 0.5 to 30 minutes.[3]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Add diethyl ether to the reaction mixture and filter to remove the solid catalyst.

  • Washing: Wash the filtrate with water until the pH of the aqueous layer is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The product can be further purified by vacuum distillation.[3]

Visualizations

TroubleshootingWorkflow start Low Conversion in Friedel-Crafts Acylation of Fluorobenzene check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_catalyst Assess Lewis Acid Catalyst Activity check_reagents->check_catalyst Reagents OK solution_reagents Use high-purity, anhydrous reagents and solvents. Dry all glassware. check_reagents->solution_reagents check_conditions Evaluate Reaction Conditions (Temp, Time, Stoichiometry) check_catalyst->check_conditions Catalyst Active solution_catalyst Use fresh, properly stored Lewis acid. Consider alternative catalysts. check_catalyst->solution_catalyst check_workup Review Workup and Purification Procedure check_conditions->check_workup Conditions Optimized solution_conditions Optimize temperature for selectivity. Adjust stoichiometry to avoid side reactions. check_conditions->solution_conditions solution_workup Optimize quenching and extraction to prevent emulsion formation. check_workup->solution_workup end Improved Conversion and Yield check_workup->end Workup Efficient solution_reagents->check_reagents solution_catalyst->check_catalyst solution_conditions->check_conditions solution_workup->check_workup

Caption: Troubleshooting workflow for low conversion in Friedel-Crafts acylation.

ReactionPathway cluster_reactants Reactants fluorobenzene Fluorobenzene sigma_complex_para σ-complex (para) fluorobenzene->sigma_complex_para + Acylium Ion sigma_complex_ortho σ-complex (ortho) fluorobenzene->sigma_complex_ortho + Acylium Ion acyl_halide Acyl Halide / Anhydride acylium_ion Acylium Ion (Electrophile) acyl_halide->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) desired_product Desired Product (para-Acylfluorobenzene) sigma_complex_para->desired_product - H+ side_product_ortho Side Product (ortho-Acylfluorobenzene) sigma_complex_ortho->side_product_ortho - H+ side_product_di Side Product (Diacylated) desired_product->side_product_di + Acylium Ion (Harsh Conditions)

Caption: Reaction pathway for Friedel-Crafts acylation of fluorobenzene.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-4'-fluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride. This reaction typically employs a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), or more modern catalysts like ionic liquids.[1]

Q2: What are the expected primary and side products in this reaction?

The primary and desired product is the para-substituted this compound. Due to the ortho, para-directing effect of the fluorine atom on the fluorobenzene ring, the formation of the para isomer is overwhelmingly favored. The most common side product is the ortho-substituted isomer (2-Chloro-2'-fluoroacetophenone).[2] Steric hindrance from the fluorine atom generally minimizes the formation of the ortho product.[2]

Q3: Is polyacylation a significant concern in this synthesis?

Polyacylation can occur but is generally not a major issue. The acyl group introduced onto the fluorobenzene ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution, making a second acylation reaction less favorable.[2] However, harsh reaction conditions such as high temperatures, an excess of the acylating agent, or a highly active catalyst can increase the likelihood of polyacylation.[2]

Q4: Why is the para-substituted product favored over the ortho-substituted product?

While the fluorine atom directs incoming electrophiles to both the ortho and para positions, the para position is sterically less hindered. The bulky acylium ion intermediate experiences less spatial repulsion when attacking the para position compared to the ortho position, which is adjacent to the fluorine atom.[2]

Q5: What are the advantages of using ionic liquids as catalysts over traditional Lewis acids like AlCl₃?

Using ionic liquids as catalysts can offer several advantages, including simpler operational processes, milder reaction conditions, and reduced generation of corrosive waste streams.[1] Traditional methods with AlCl₃ often require a subsequent hydrolysis step with concentrated hydrochloric acid to break down the catalyst-product complex, which can be energy-intensive and produce significant waste.[1] Ionic liquids, in some cases, can be recycled.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Water in reagents or glassware will deactivate the catalyst.[3]- Ensure all glassware is oven-dried before use.- Use anhydrous solvents and reagents.[2]- Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).[2]
Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[3]- Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst.[2]
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and yield.- Empirically determine the optimal temperature for your specific setup. Some reactions work well at room temperature, while others may require gentle heating.[3] Avoid excessively high temperatures to prevent side reactions.[2]
Poor Quality of Reagents: Impurities in fluorobenzene, chloroacetyl chloride, or the solvent can lead to side reactions.[2]- Use high-purity, anhydrous reagents and solvents.[2]
High Percentage of Ortho-Isomer Elevated Reaction Temperature: Higher temperatures can provide the energy needed to overcome the steric hindrance at the ortho position, reducing para-selectivity.[2]- Maintain a lower reaction temperature. The optimal temperature should be determined for the specific reagents and catalyst being used.[2]
Formation of Polyacylated Products Incorrect Stoichiometry: Using a large excess of chloroacetyl chloride or the Lewis acid catalyst can promote a second acylation.[2]- Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent.[2]
Complex Mixture of Unidentified Side Products Impure Starting Materials: Impurities in the starting materials can lead to a variety of unexpected side products.[2]- Verify the purity of fluorobenzene and chloroacetyl chloride before starting the reaction.
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride can react with any moisture present to form chloroacetic acid, which can lead to other side reactions.[4][5]- Maintain strict anhydrous conditions throughout the experiment.
Difficulty in Product Purification Incomplete Reaction: Unreacted starting materials can co-distill with the product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the limiting reagent.[2][6]
Formation of Emulsions During Work-up: This can make phase separation difficult.- Use brine (saturated NaCl solution) during the washing steps to help break emulsions.

Experimental Protocols

Protocol 1: Traditional Friedel-Crafts Acylation using Anhydrous AlCl₃

Materials:

  • Fluorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • 2M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, add anhydrous AlCl₃ (1.1 to 1.5 equivalents) and anhydrous DCM.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add chloroacetyl chloride (1 equivalent) to the stirred suspension.

  • Addition of Fluorobenzene: Add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the reaction is complete.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash successively with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Synthesis using Ionic Liquid Catalyst

Materials:

  • Fluorobenzene

  • Chloroacetyl chloride

  • Ionic Liquid (e.g., [emim]Cl-0.67AlCl₃)

Procedure:

  • Reaction Setup: In a 500 mL reaction flask, add fluorobenzene (1.01-1.03 equivalents) and the ionic liquid (0.5 equivalents).[1]

  • Addition of Acyl Chloride: At room temperature (or 0-30 °C), add chloroacetyl chloride (1 equivalent) dropwise to the mixture.[1]

  • Reaction: After the addition is complete, continue stirring for 20-50 minutes. Monitor the reaction until the fluorobenzene is consumed (conversion rate >95%).[1]

  • Purification: The product, this compound, is obtained directly by reduced pressure distillation from the reaction mixture.[1] Collect the fraction at 128-132 °C under 10 mmHg.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

MethodCatalystTemperatureReaction TimeYieldPurityReference
Ionic Liquid[emim]Cl-0.67AlCl₃Room Temp.~30 min98.1%99.5%[7]
Ionic Liquid[bmim]Cl-0.67AlCl₃0 °C1.5 hours96.87%99.2%[1]
Ionic Liquid[emim]Cl-0.67FeCl₃Room Temp.~30 min84.2%96.6%[7]
Ionic Liquid[emim]Cl-0.67ZnCl₂Room Temp.~30 min74.8%92.3%[1]

Visualizations

experimental_workflow_traditional cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add AlCl3 and DCM to flask B 2. Cool to 0-5 °C A->B C 3. Add Chloroacetyl Chloride B->C D 4. Add Fluorobenzene C->D E 5. Stir at room temperature (2-4h) D->E Reactants Mixed F 6. Quench with ice/HCl E->F Reaction Complete G 7. Extract with DCM F->G H 8. Wash organic layers G->H I 9. Dry and concentrate H->I J 10. Vacuum Distillation I->J

Caption: Workflow for the traditional Friedel-Crafts acylation.

troubleshooting_workflow start Low Yield or Impurities Detected check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_catalyst Verify Catalyst Activity & Stoichiometry start->check_catalyst check_temp Optimize Reaction Temperature start->check_temp check_workup Review Work-up & Purification Procedure start->check_workup solution Implement Corrective Actions & Rerun check_reagents->solution check_catalyst->solution check_temp->solution check_workup->solution

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: 2-Chloro-4'-fluoroacetophenone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 2-Chloro-4'-fluoroacetophenone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My purified this compound has a low melting point and appears oily. What are the likely impurities?

A low or broad melting point, often accompanied by an oily appearance, suggests the presence of impurities. Common contaminants arising from the synthesis of this compound, typically via Friedel-Crafts acylation, may include:

  • Unreacted Starting Materials: Residual fluorobenzene (B45895) or chloroacetyl chloride.

  • Isomeric Byproducts: Positional isomers such as 3-Chloro-4'-fluoroacetophenone or 2-Chloro-2'-fluoroacetophenone, formed due to alternative acylation positions on the aromatic ring.

  • Polychlorinated Species: Over-chlorination of the starting material or product.

  • Solvent Residues: Trapped solvents from the reaction or initial work-up.

To identify the specific impurities, we recommend analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

2. I am struggling to get good crystals during recrystallization. What can I do?

Recrystallization is a powerful technique for purifying solids, but several factors can hinder crystal formation. Here are some troubleshooting steps:

  • Problem: No crystals form upon cooling.

    • Solution 1: Supersaturation. The solution may be supersaturated. Try scratching the inside of the flask with a glass rod just below the solvent level to create nucleation sites.

    • Solution 2: Seed Crystals. Add a small "seed" crystal of pure this compound to induce crystallization.

    • Solution 3: Too much solvent. If the solution is too dilute, crystals will not form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Solution 4: Cool slowly. Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Problem: The product "oils out" instead of crystallizing.

    • Solution 1: Re-dissolve and cool slowly. Heat the solution to re-dissolve the oil, then allow it to cool at a much slower rate. You can insulate the flask to slow down the cooling process.

    • Solution 2: Change solvent system. The chosen solvent may not be ideal. A mixed solvent system, where the compound is soluble in one solvent and less soluble in the other, can sometimes promote crystallization over oiling out.

3. My column chromatography separation is not effective. The fractions are all mixed. What could be the issue?

Poor separation in column chromatography can be frustrating. Here are common causes and solutions:

  • Problem: Poor resolution between spots.

    • Solution 1: Optimize the solvent system. The polarity of the eluent is critical. Use TLC to test different solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) to find a system that gives good separation between your product and impurities (an Rf value of ~0.3-0.4 for the product is often a good starting point).

    • Solution 2: Column overloading. Using too much sample for the column size will result in broad, overlapping bands. As a general rule, use about 1g of sample for every 10-20g of silica (B1680970) gel.

    • Solution 3: Inconsistent packing. An unevenly packed column will lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Problem: The compound is not eluting from the column.

    • Solution 1: Increase solvent polarity. If your compound is highly polar, it may be strongly adsorbed to the silica gel. Gradually increase the polarity of your eluent to encourage elution.

    • Solution 2: Check for decomposition. The compound may be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If it is unstable, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.

4. What is a suitable solvent for recrystallizing this compound?

Choosing the right solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is a moderately polar solid, suitable solvent systems include:

  • Single Solvents: Isopropanol (B130326), ethanol (B145695), or methanol (B129727) can be effective.

  • Mixed Solvents: A mixture of a more polar solvent (like ethanol or acetone) and a less polar solvent (like hexanes or heptane) can also be used. The compound should be dissolved in the minimum amount of the hot, more polar solvent, followed by the slow addition of the hot, less polar solvent until the solution becomes slightly cloudy. Reheating to get a clear solution and then slow cooling should yield crystals.

Always perform small-scale solubility tests to determine the best solvent or solvent mixture before attempting to recrystallize the entire batch.

Quantitative Data Summary

The following table summarizes purity and yield data from various purification methods for acetophenone (B1666503) derivatives, providing a benchmark for expected outcomes.

Purification MethodCompoundPurity AchievedYieldSource
Reduced Pressure DistillationThis compound97.3% - 99.5%88.6% - 98.1%Patent Data
Melt Crystallization2,4-dichloro-5-fluoroacetophenone99.2%Not SpecifiedPatent Data

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (e.g., isopropanol or ethanol/hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. Use a hot plate and a condenser to prevent solvent loss.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is generally preferred to avoid air bubbles).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Method cluster_end Final Product Crude_Product Crude 2-Chloro-4'- fluoroacetophenone TLC_Analysis TLC/HPLC Analysis Crude_Product->TLC_Analysis Assess Purity Recrystallization Recrystallization TLC_Analysis->Recrystallization High Purity/ Crystalline Solid Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Impurities/ Oily Product Distillation Reduced Pressure Distillation TLC_Analysis->Distillation Liquid Impurities/ Large Scale Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Distillation->Pure_Product Characterization Characterization (NMR, MP, etc.) Pure_Product->Characterization

Caption: General purification workflow for this compound.

Troubleshooting_Tree cluster_recrystallization Recrystallization Troubleshooting cluster_column Column Chromatography Troubleshooting cluster_purity Purity Troubleshooting Start Purification Issue Encountered Issue_Type What is the nature of the issue? Start->Issue_Type Recrystallization_Problem Recrystallization Fails Issue_Type->Recrystallization_Problem Crystallization Column_Problem Poor Column Separation Issue_Type->Column_Problem Chromatography Purity_Problem Product is Impure Issue_Type->Purity_Problem Final Purity No_Crystals No Crystals Form Recrystallization_Problem->No_Crystals Oiling_Out Product Oils Out Recrystallization_Problem->Oiling_Out Poor_Separation Poor Resolution Column_Problem->Poor_Separation No_Elution Compound Stuck Column_Problem->No_Elution Identify_Impurity Identify Impurity (TLC/NMR) Purity_Problem->Identify_Impurity Solution_No_Crystals_1 Induce Crystallization (Scratch/Seed) No_Crystals->Solution_No_Crystals_1 Solution_No_Crystals_2 Concentrate Solution No_Crystals->Solution_No_Crystals_2 Solution_Oiling_Out Slow Cooling/ Change Solvent Oiling_Out->Solution_Oiling_Out Solution_Poor_Separation Optimize Eluent/ Check Loading Poor_Separation->Solution_Poor_Separation Solution_No_Elution Increase Eluent Polarity No_Elution->Solution_No_Elution Repeat_Purification Repeat Purification Step Identify_Impurity->Repeat_Purification

stability of 2-Chloro-4'-fluoroacetophenone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Chloro-4'-fluoroacetophenone under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a stable compound under normal storage conditions.[1] It is recommended to store it in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]

Q2: What happens to this compound under acidic or basic conditions?

A2: Under acidic or basic conditions, this compound is susceptible to hydrolysis. The primary reaction is the nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion (under basic conditions) or water (under acidic conditions), leading to the formation of 2-hydroxy-4'-fluoroacetophenone.

Q3: Which condition is more likely to cause degradation, acidic or basic?

A3: Basic conditions are expected to cause more rapid degradation of this compound. The hydroxide ion is a stronger nucleophile than water, leading to a faster rate of nucleophilic substitution at the carbon atom bearing the chlorine.

Q4: What are the potential degradation products of this compound in aqueous acidic or basic solutions?

A4: The primary degradation product is 2-hydroxy-4'-fluoroacetophenone. Under forcing conditions (e.g., high temperature, extreme pH), further reactions such as aldol (B89426) condensation of the parent ketone or other rearrangements might occur, though these are generally less common under typical experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of starting material during a reaction in aqueous basic solution. Hydrolysis of the alpha-chloro group.The alpha-chloro group is highly susceptible to nucleophilic attack by hydroxide ions. It is advisable to perform the reaction at a lower temperature, use a weaker base if tolerated by the reaction, or minimize the reaction time. Consider using a non-aqueous solvent system if appropriate for your desired transformation.
Unexpected side product with a higher molecular weight observed in basic media. Aldol condensation.The acetophenone (B1666503) moiety can undergo self-condensation in the presence of a strong base. Use a non-nucleophilic base or a sterically hindered base. Running the reaction at a lower temperature and with slow addition of the base can also minimize this side reaction.
Slow degradation or side product formation in acidic media. Acid-catalyzed hydrolysis.Although slower than in basic conditions, acid-catalyzed hydrolysis can occur, especially with heating. If the desired reaction is slow, consider using a higher concentration of the acid catalyst if it doesn't interfere with other functionalities, or explore alternative non-aqueous conditions.
Inconsistent reaction yields or purity profiles. Variable stability of the starting material.Ensure the this compound is stored properly in a tightly sealed container in a cool, dry place. Before use, it is good practice to check the purity of the starting material by techniques like NMR or GC-MS, especially if it has been stored for an extended period.

Stability Data

The following table can be used as a template to record experimental stability data:

Condition (pH, Temperature) Time (hours) This compound Remaining (%) 2-hydroxy-4'-fluoroacetophenone Formed (%) Other Impurities (%)
pH 2, 25°C0
6
12
24
pH 12, 25°C0
1
3
6

Experimental Protocols

General Protocol for Monitoring the Stability of this compound:

This protocol outlines a general method to assess the stability of this compound in a given aqueous solution.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., pH 2, pH 7, pH 12)

  • Acetonitrile or other suitable organic solvent

  • HPLC or GC-MS system

  • Standard of this compound

  • (Optional) Standard of 2-hydroxy-4'-fluoroacetophenone

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

  • Incubation: Add a small aliquot of the stock solution to the aqueous buffer of the desired pH at a specific temperature (e.g., 25°C or 50°C). The final concentration should be suitable for the analytical method being used.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 3, 6, 12, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching (if necessary): Neutralize the aliquot to stop further degradation, if required. For example, add a small amount of acid to the basic sample or base to the acidic sample.

  • Analysis: Analyze the samples by a suitable chromatographic method (HPLC or GC-MS).

  • Quantification: Quantify the amount of remaining this compound and any major degradation products by comparing the peak areas to a calibration curve of the standards.

Reaction Pathways

The following diagram illustrates the primary degradation pathways of this compound under acidic and basic conditions.

Stability_Pathways main This compound acid_intermediate Protonated Carbonyl main->acid_intermediate H₃O⁺ (Acidic) base_product 2-Hydroxy-4'-fluoroacetophenone main->base_product OH⁻ (Basic) (Nucleophilic Substitution) acid_intermediate->base_product H₂O (Nucleophilic Attack)

Caption: Degradation of this compound.

References

common impurities in commercial 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common impurities found in commercial 2-Chloro-4'-fluoroacetophenone, along with troubleshooting guides and frequently asked questions (FAQs) to address issues that may be encountered during its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities originate from the Friedel-Crafts acylation synthesis route. These include:

  • Isomeric Impurities: The ortho-isomer, 2-Chloro-2'-fluoroacetophenone, is a frequent byproduct due to the ortho-, para-directing nature of the fluorine substituent on the benzene (B151609) ring.

  • Unreacted Starting Materials: Residual amounts of fluorobenzene (B45895) and chloroacetyl chloride may be present.

  • Over-acylation Products: Di-acylated species can form, where a second chloroacetyl group is added to the aromatic ring.

  • Residual Solvents: Solvents used during the synthesis and purification process, such as dichloromethane (B109758) or dichloroethane, may remain in the final product.

  • Residual Catalyst: Traces of the Lewis acid catalyst, commonly anhydrous aluminum chloride, or its byproducts might be present.

Q2: How can I detect the presence of these impurities in my sample?

A2: Several analytical techniques are effective for impurity profiling of this compound. The most common are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] These methods can separate, identify, and quantify the main component and its impurities.

Q3: What is the typical purity of commercial this compound?

A3: Commercial grades of this compound are typically available in purities of 98% or higher. However, the specific impurity profile can vary between suppliers and batches. For sensitive applications, it is crucial to request a certificate of analysis (CoA) from the supplier, which should detail the levels of known impurities.

Q4: Can impurities in this compound affect my reaction outcomes?

A4: Yes, impurities can significantly impact chemical reactions. For instance:

  • Isomeric impurities can lead to the formation of undesired isomeric products in your final compound, complicating purification and reducing the yield of the target molecule.

  • Unreacted starting materials can participate in side reactions or alter the stoichiometry of your intended reaction.

  • Residual catalysts or solvents can interfere with the reaction mechanism or poison sensitive catalysts in subsequent steps.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound and links them to potential impurities.

Observed Issue Potential Cause (Impurity-Related) Recommended Action
Unexpected side products in downstream reactions. The presence of the ortho-isomer (2-Chloro-2'-fluoroacetophenone) or other isomeric impurities can lead to the formation of corresponding isomeric byproducts.Analyze the starting material using HPLC or GC-MS to identify and quantify isomeric impurities. If necessary, purify the this compound via recrystallization or chromatography before use.
Lower than expected yield. Unreacted fluorobenzene in the starting material can reduce the effective concentration of this compound, leading to incomplete conversion.Quantify the purity of the starting material using a suitable analytical method (e.g., qNMR or HPLC with a certified standard) and adjust the stoichiometry of your reaction accordingly.
Inconsistent reaction rates or catalyst deactivation. Residual Lewis acid catalyst (e.g., AlCl₃) or its hydrolysis products can interfere with the pH of the reaction mixture or poison catalysts in subsequent steps.Consider a pre-treatment of the starting material, such as washing a solution of the material with a mild aqueous base followed by drying, to remove acidic impurities.
Difficulty in product purification. The presence of structurally similar impurities, such as the ortho-isomer, can make the purification of the desired product challenging, especially by crystallization.Employ high-resolution chromatographic techniques (e.g., preparative HPLC) for purification. Alternatively, explore derivatization strategies to facilitate the separation of isomers.

Impurity Data Presentation

The following table summarizes common impurities found in commercial this compound and their typical, though not guaranteed, concentration ranges.

Impurity Structure Typical Concentration Range (%) Source
2-Chloro-2'-fluoroacetophenone (ortho-isomer)0.1 - 1.5Friedel-Crafts side reaction
Fluorobenzene< 0.5Unreacted starting material
Chloroacetyl chloride< 0.1Unreacted starting material
Di-acylated byproducts< 0.2Over-acylation side reaction
Residual Solvents (e.g., Dichloromethane)N/A< 0.1Manufacturing process

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound and its common impurities.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile.

Protocol 2: GC-MS Method for Impurity Identification

This protocol provides a general method for the identification of volatile impurities in this compound.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve approximately 5 mg of the this compound sample in 1 mL of dichloromethane.

Visualizations

Synthesis_and_Impurities FB Fluorobenzene Reaction Friedel-Crafts Acylation FB->Reaction UnreactedFB Unreacted Fluorobenzene FB->UnreactedFB CAC Chloroacetyl Chloride CAC->Reaction UnreactedCAC Unreacted Chloroacetyl Chloride CAC->UnreactedCAC Catalyst AlCl₃ (Catalyst) Catalyst->Reaction Product This compound (Para-isomer) Reaction->Product Major Product Ortho 2-Chloro-2'-fluoroacetophenone (Ortho-isomer) Reaction->Ortho Side Reaction Diacylated Di-acylated Byproduct Product->Diacylated Over-acylation CommercialProduct Commercial Product Product->CommercialProduct Ortho->CommercialProduct Diacylated->CommercialProduct UnreactedFB->CommercialProduct UnreactedCAC->CommercialProduct

Caption: Origin of impurities in this compound synthesis.

Troubleshooting_Workflow Start Experiment Start Problem Unexpected Result Observed? Start->Problem AnalyzeSM Analyze Starting Material (SM) for Impurities (HPLC/GC-MS) Problem->AnalyzeSM Yes Proceed Proceed with Experiment Problem->Proceed No Isomer Isomeric Impurity Detected? AnalyzeSM->Isomer Purify Purify SM or Adjust Synthesis Strategy Isomer->Purify Yes Unreacted Unreacted Starting Material Detected? Isomer->Unreacted No Purify->Proceed Adjust Adjust Reaction Stoichiometry Unreacted->Adjust Yes Other Other Impurities (Solvents, Catalyst)? Unreacted->Other No Adjust->Proceed Pretreat Pre-treat SM (e.g., wash, dry) Other->Pretreat Yes End Troubleshooting Complete Other->End No Pretreat->Proceed Proceed->End

Caption: Troubleshooting workflow for impurity-related experimental issues.

References

Technical Support Center: Degradation Pathways of 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of 2-Chloro-4'-fluoroacetophenone. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, based on its chemical structure and studies of analogous compounds, two primary degradation pathways can be anticipated:

  • Microbial Degradation: A likely pathway is the Baeyer-Villiger oxidation. This enzymatic reaction, common in microbial metabolism, would involve the insertion of an oxygen atom between the carbonyl group and the phenyl ring, leading to the formation of an ester. This is followed by hydrolysis to a phenol. Studies on the microbial degradation of 4-chloroacetophenone have identified 4-chlorophenyl acetate (B1210297), 4-chlorophenol, and 4-chlorocatechol (B124253) as successive metabolites, suggesting this pathway is highly probable.

  • Hydrolytic/Nucleophilic Substitution: The α-chloro group is susceptible to nucleophilic substitution reactions. Under aqueous conditions, this could lead to hydrolysis, replacing the chlorine atom with a hydroxyl group to form 2-hydroxy-4'-fluoroacetophenone. This reactivity is a known characteristic of α-halo ketones.

Q2: What are the likely initial degradation products I should be looking for?

A2: Based on the predicted pathways, the primary initial degradation products to monitor in your experiments would be:

  • 4-Fluorophenyl acetate: Resulting from Baeyer-Villiger oxidation.

  • 4-Fluorophenol: Formed from the subsequent hydrolysis of 4-fluorophenyl acetate.

  • 2-Hydroxy-4'-fluoroacetophenone: Resulting from the hydrolysis of the α-chloro group.

Q3: How stable is the C-F bond in this compound during degradation studies?

A3: The carbon-fluorine bond is generally very stable and less susceptible to cleavage compared to the carbon-chlorine bond. While some specialized microbial enzymes are capable of defluorination, it is less common than dechlorination. Therefore, in initial degradation studies, it is more likely that the degradation will occur at the chloroacetyl moiety and through oxidation of the aromatic ring, leaving the fluorine atom intact.

Q4: My analytical results are inconsistent. What are some common troubleshooting steps?

A4: Inconsistent results in chromatographic analysis (HPLC or GC-MS) of halogenated compounds are common. Here are some troubleshooting tips:

  • For HPLC:

    • Peak Tailing or Fronting: This could be due to interactions with active sites in the column or improper mobile phase pH. Ensure your mobile phase is adequately buffered. For basic compounds, a slightly acidic mobile phase can improve peak shape.

    • Fluctuating Retention Times: Check for leaks in the system, ensure the mobile phase is properly degassed, and verify that the column is fully equilibrated. Inconsistent solvent mixing in gradient elution can also be a cause.

    • Ghost Peaks: These can arise from contamination in the sample, solvent, or carryover from previous injections. Running a blank gradient can help identify the source of contamination.

  • For GC-MS:

    • Poor Peak Shape: Active sites in the injector liner or the column can cause peak tailing, especially for polar compounds. Using a deactivated liner and a high-quality, inert column is crucial.

    • Analyte Degradation: this compound can be thermally labile. If you suspect degradation in the injector, try lowering the injector temperature.

    • Contamination: Halogenated compounds can be persistent. Ensure thorough cleaning of the injector and consider using a guard column to protect the analytical column.

Experimental Protocols

Below are detailed methodologies for key experiments to study the degradation of this compound. These are based on established protocols for similar compounds and should be optimized for your specific experimental setup.

Protocol 1: Microbial Degradation Study

Objective: To assess the microbial degradation of this compound and identify major metabolites.

Methodology:

  • Culture Preparation:

    • Prepare a minimal salt medium.

    • Inoculate with a microbial consortium from a relevant environment (e.g., soil contaminated with industrial effluents) or a pure strain known for degrading halogenated aromatics.

    • Acclimatize the culture by gradually introducing this compound as the sole carbon source.

  • Degradation Experiment:

    • Set up triplicate flasks containing the minimal salt medium and the acclimatized microbial culture.

    • Add this compound to a final concentration of 50-100 mg/L.

    • Include sterile controls (no inoculum) to assess abiotic degradation and autoclaved controls (inoculum present but killed) to account for adsorption to biomass.

    • Incubate at a controlled temperature (e.g., 30°C) with shaking.

  • Sampling and Analysis:

    • Collect samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

    • Centrifuge the samples to remove biomass.

    • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) at a neutral and an acidic pH to capture a broad range of metabolites.

    • Analyze the extracts using HPLC-UV and GC-MS to identify and quantify the parent compound and degradation products.

Protocol 2: HPLC-UV Analysis of this compound and its Degradation Products

Objective: To quantify the concentration of this compound and its primary degradation products over time.

Methodology:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 reversed-phase column (e.g., ODS-C18, 4.6 x 150 mm, 5 µm) is commonly used.[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like 0.1% trifluoroacetic acid or phosphoric acid to improve peak shape.[1][2] A typical starting gradient could be 50:50 (v/v) acetonitrile:water with 0.1% trifluoroacetic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10-20 µL.

  • Quantification: Prepare a calibration curve using standards of this compound and any identified metabolites.

Protocol 3: GC-MS Analysis for Metabolite Identification

Objective: To identify the chemical structure of unknown degradation products.

Methodology:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Identification: Compare the mass spectra of unknown peaks with a spectral library (e.g., NIST) and with the spectra of authentic standards if available.

Quantitative Data

As direct experimental data on the degradation rates of this compound is limited, the following table provides an illustrative example of how to present such data, based on typical degradation studies of similar compounds.

Time (hours)This compound (mg/L)4-Fluorophenyl acetate (mg/L)4-Fluorophenol (mg/L)
0100.00.00.0
675.215.82.1
1252.128.48.9
2420.535.125.3
485.310.248.7
72< 1.01.555.4

Visualizations

Inferred Degradation Pathways

DegradationPathways cluster_main Degradation of this compound cluster_path1 Pathway 1: Baeyer-Villiger Oxidation cluster_path2 Pathway 2: Hydrolysis 2C4FA This compound 4FPA 4-Fluorophenyl acetate 2C4FA->4FPA Baeyer-Villiger monooxygenase 2H4FA 2-Hydroxy-4'-fluoroacetophenone 2C4FA->2H4FA Hydrolysis/ Nucleophilic Substitution 4FP 4-Fluorophenol 4FPA->4FP Esterase (Hydrolysis) 4FC 4-Fluorocatechol 4FP->4FC Hydroxylase RingCleavage1 Ring Cleavage Products 4FC->RingCleavage1 Dioxygenase ExperimentalWorkflow cluster_workflow Experimental Workflow for Degradation Study Start Start: Prepare Microbial Culture and Controls Incubation Incubate with This compound Start->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Extraction Solvent Extraction of Supernatant Sampling->Extraction Analysis Analysis Extraction->Analysis HPLC HPLC-UV for Quantification Analysis->HPLC Quantitative GCMS GC-MS for Identification Analysis->GCMS Qualitative Data Data Analysis and Pathway Elucidation HPLC->Data GCMS->Data

References

Technical Support Center: Synthesis of 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4'-fluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride.[1][2] This reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The reaction introduces the chloroacetyl group primarily at the para position of the fluorobenzene ring.

Q2: What are the primary applications of this compound?

This compound is a versatile intermediate in organic synthesis. It is a crucial building block for the synthesis of various Active Pharmaceutical Ingredients (APIs), including antiviral and antifungal agents. Its derivatives are also explored for potential antimicrobial properties.[1] Additionally, it finds use in the formulation of agrochemicals like herbicides and pesticides.[3]

Q3: What are the main safety precautions to consider when handling this compound and the reagents for its synthesis?

While specific data for this compound may be limited, it is prudent to follow general safety protocols for haloaromatic compounds.[1] Always consult the Safety Data Sheet (SDS) from the supplier.[1] Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1] The reagents, such as chloroacetyl chloride and aluminum chloride, are corrosive and moisture-sensitive, requiring handling in a fume hood and under anhydrous conditions.

Q4: Can polyacylation occur during the synthesis?

Polyacylation is a potential side reaction in Friedel-Crafts acylation. However, the introduction of the first acyl group deactivates the fluorobenzene ring, making a second acylation less likely. Harsher reaction conditions, such as high temperatures, excess acylating agent, or a highly active catalyst, can increase the likelihood of this side reaction.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Catalyst Deactivation: Presence of moisture in reagents or glassware. 3. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants and catalyst. 4. Side Reactions: Formation of isomers or polyacylated products.[4]1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous reagents and solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] 3. Optimize Stoichiometry: A common molar ratio for fluorobenzene to chloroacetyl chloride is approximately 1.01-1.03:1.[5] The catalyst amount may need to be stoichiometric or even in excess due to complexation with the product. 4. Control Reaction Temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of reagents to improve selectivity for the para-product.[2][4]
Formation of Significant Ortho Isomer High Reaction Temperature: Higher temperatures can overcome the steric hindrance at the ortho position, leading to a mixture of ortho and para products.[4]Maintain Low Temperature: Keep the reaction temperature low, especially during the initial addition of reagents, to favor the formation of the para isomer.[4]
Presence of Diacylated Byproducts Excess Acylating Agent or Harsh Conditions: Using a large excess of chloroacetyl chloride or high reaction temperatures can promote a second acylation.[4]Control Stoichiometry and Temperature: Use a slight excess of fluorobenzene relative to chloroacetyl chloride.[5] Maintain a controlled, low temperature throughout the reaction.
Complex Mixture of Unidentified Side Products Impure Reagents: Impurities in the fluorobenzene, chloroacetyl chloride, or solvent can lead to unexpected side reactions.[4]Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity and are anhydrous.[4]
Difficult Product Isolation/Purification Formation of a Stable Complex: The ketone product can form a stable complex with the aluminum chloride catalyst, making the work-up challenging.Proper Quenching: Carefully and slowly pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2]

Experimental Protocols

Protocol 1: Conventional Friedel-Crafts Acylation using Aluminum Chloride

This protocol describes a general method for the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride using aluminum chloride as the catalyst.[2]

Materials:

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.[2]

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.[2]

  • Addition of Acyl Chloride: Slowly add chloroacetyl chloride (1 equivalent) to the stirred suspension.[2]

  • Addition of Fluorobenzene: To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise over 30-60 minutes, maintaining the temperature between 0-5 °C.[2]

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours or until completion, as monitored by TLC.[2]

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the catalyst complex.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[2]

  • Washing: Combine the organic layers and wash with 2M HCl, water, and then brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[2]

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.[2]

Protocol 2: Microwave-Assisted Synthesis in Ionic Liquid

This method offers a more rapid and energy-efficient alternative to conventional heating.[1]

Materials:

  • Fluorobenzene

  • Chloroacetyl chloride

  • Ionic Liquid with AlCl₃ (e.g., [BMIM]Cl-AlCl₃)

Procedure:

  • Mixing Reagents: In a microwave-safe reaction vessel, combine fluorobenzene, chloroacetyl chloride, and the AlCl₃-doped ionic liquid.

  • Microwave Irradiation: Place the vessel in a microwave reactor and heat to 80°C for approximately 3 minutes.[1]

  • Work-up and Purification: After cooling, the product can be isolated. The specific work-up procedure may vary depending on the ionic liquid used. Distillation is a common purification method.[5]

Quantitative Data

Table 1: Comparison of Synthesis Methods for this compound

MethodCatalystTemperature (°C)TimeYield (%)Reference
Conventional HeatingAlCl₃Room Temp60 min70[1]
Microwave-AssistedIonic Liquid-AlCl₃803 min89[1]
Solvent-FreeTfOH-Ln(OTf)₃140240 min87[1]
Ionic Liquid[emim]Cl-0.5AlCl₃Room Temp (~25)30 min97.8[5]
Ionic Liquid[bmim]Cl-0.67AlCl₃01.5 hours96.87[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents (Fluorobenzene, Chloroacetyl Chloride, DCM) prep_catalyst Weigh Anhydrous AlCl₃ setup Assemble Dry Glassware under Inert Atmosphere prep_catalyst->setup cool Cool AlCl₃/DCM Slurry to 0-5 °C setup->cool add_acyl Add Chloroacetyl Chloride cool->add_acyl add_fluoro Add Fluorobenzene Dropwise add_acyl->add_fluoro react Stir at Room Temperature (Monitor by TLC) add_fluoro->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify final_product final_product purify->final_product Obtain Pure Product

Caption: Workflow for the conventional synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents check_workup Examine Work-up Procedure start->check_workup temp_issue Incorrect Temperature? check_conditions->temp_issue moisture_issue Moisture Contamination? check_conditions->moisture_issue purity_issue Impure Starting Materials? check_reagents->purity_issue stoich_issue Incorrect Stoichiometry? check_reagents->stoich_issue quench_issue Improper Quenching? check_workup->quench_issue temp_solution Control Temperature (0-5 °C) for Addition temp_issue->temp_solution Yes moisture_solution Use Anhydrous Reagents & Inert Atmosphere moisture_issue->moisture_solution Yes purity_solution Use High-Purity Reagents purity_issue->purity_solution Yes stoich_solution Adjust Molar Ratios stoich_issue->stoich_solution Yes quench_solution Quench Slowly in Ice/HCl quench_issue->quench_solution Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4'-fluoroacetophenone. The focus is on alternative catalysts to traditional Lewis acids like aluminum chloride, aiming to provide greener, more efficient, and reusable options.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation of fluorobenzene (B45895).

Issue 1: Low Yield of the Desired Product

  • Question: We are experiencing a low yield of this compound. What are the potential causes and how can we optimize the reaction?

  • Answer: Low yields can stem from several factors:

    • Catalyst Choice and Activity: Traditional Lewis acids like aluminum chloride (AlCl₃) can form stable complexes with the ketone product, necessitating more than stoichiometric amounts and complicating the work-up process. Consider using more modern and efficient catalysts.[1]

    • Catalyst Deactivation: Moisture in the reaction setup can deactivate many Lewis acid catalysts. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.

    • Insufficient Reaction Temperature or Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present, consider gradually increasing the reaction temperature or extending the reaction time.[1]

    • Impure Reagents: Impurities in fluorobenzene, chloroacetyl chloride, or the solvent can interfere with the catalyst's efficacy.[1] It is recommended to use reagents of high purity and to purify them if necessary.

Issue 2: Poor Regioselectivity (Formation of Ortho-isomer)

  • Question: Our product mixture contains a significant amount of the ortho-isomer alongside the desired para-isomer. How can we improve the para-selectivity?

  • Answer: While the fluorine atom in fluorobenzene is an ortho, para-director, the para-position is sterically less hindered, making it the favored site of acylation.[2] Poor para-selectivity can be attributed to:

    • Reaction Temperature: Higher temperatures can provide the energy needed to overcome the steric hindrance at the ortho position, leading to a decrease in para-selectivity. It is advisable to maintain a lower reaction temperature.[2]

    • Catalyst Choice: The nature of the Lewis acid catalyst plays a crucial role in regioselectivity. Milder catalysts or specific catalyst systems may offer better selectivity. For instance, a combination of Trifluoromethanesulfonic Acid (TfOH) and a rare earth triflate like Lanthanum (III) triflate (La(OTf)₃) has been shown to provide high para-selectivity.[1]

Issue 3: Formation of Diacylated Byproducts

  • Question: We are observing the formation of diacylated products in our reaction. What causes this and how can it be prevented?

  • Answer: The formation of diacylated products occurs when the product, this compound, undergoes a second Friedel-Crafts acylation. Although the acyl group is deactivating, this can happen under certain conditions:

    • Stoichiometry: Using a large excess of the acylating agent (chloroacetyl chloride) or a highly active catalyst can promote a second acylation. It is recommended to use a stoichiometric amount or only a slight excess (e.g., 1.01-1.03 equivalents) of the acylating agent.[2][3]

    • Reaction Time: Prolonged reaction times can increase the likelihood of side reactions, including diacylation.[2] Monitoring the reaction to completion and then promptly working it up is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional aluminum chloride (AlCl₃) for this synthesis?

A1: Alternative catalysts offer several advantages over AlCl₃:

  • Catalytic Amounts: Many alternative catalysts, such as rare earth triflates and hafnium triflate, are effective in catalytic amounts, whereas AlCl₃ is often required in stoichiometric or greater amounts.

  • Reusability: Solid-supported catalysts and ionic liquids can often be recovered and reused, making the process more economical and environmentally friendly.[3][4]

  • Milder Reaction Conditions: Some alternative catalysts can promote the reaction under milder conditions, potentially reducing side reactions and energy consumption.[3]

  • Reduced Waste: The work-up for reactions using AlCl₃ typically involves quenching with water, which generates significant amounts of acidic aqueous waste containing aluminum salts. The work-up for many alternative catalysts is simpler and generates less waste.[3]

Q2: How can I recover and reuse the alternative catalysts?

A2: The recovery method depends on the type of catalyst:

  • Solid-Supported Catalysts (e.g., Silica-gel immobilized scandium triflate): These can be recovered by simple filtration after the reaction is complete. The recovered catalyst can then be washed with a suitable solvent, dried, and reused.[1]

  • Ionic Liquids: After the reaction, the product can be separated by distillation (often under reduced pressure), leaving the ionic liquid in the reaction vessel to be reused for subsequent batches.[3]

  • Rare Earth Triflates: These can often be recovered from the aqueous phase after work-up, followed by drying.

Q3: Can microwave irradiation be used to improve the synthesis?

A3: Yes, microwave-assisted synthesis has been shown to be effective, particularly with solid-supported catalysts like silica (B1680970) gel immobilized dendrimer scandium trifluoromethanesulfonate (B1224126) resin. Microwave irradiation can significantly reduce the reaction time from hours to minutes.[2]

Quantitative Data Presentation

The following table summarizes quantitative data for the synthesis of this compound using various catalysts.

CatalystAcylating AgentSolventTemperature (°C)TimeMolar Ratio (Fluorobenzene:Acylating Agent:Catalyst)Yield (%)Para:Ortho SelectivityReference
Anhydrous AlCl₃Chloroacetyl ChlorideDichloroethane-3 to -11 h1.05:1:1.19598% para[3]
[bmim]Cl-0.67AlCl₃ (Ionic Liquid)Chloroacetyl ChlorideNone01.5 h1.02:1:0.596.87High (not specified)[3]
[emim]Cl-0.75AlCl₃ (Ionic Liquid)Chloroacetyl ChlorideNone~2530 min1.02:1:0.597.8High (not specified)[5]
[emim]Cl-0.67ZnCl₂ (Ionic Liquid)Chloroacetyl ChlorideNone~25 then 13030 min1.03:1:0.574.8High (not specified)[6]
La(OTf)₃/TfOHBenzoyl ChlorideNone1404 hNot specified8799:1[7]
Silica gel immobilized scandium triflateAcetic AnhydrideNone (Microwave)40-600.5-30 min1:1-5:(1-100% by weight of fluorobenzene)High (not quantified)Predominantly para[2]

Experimental Protocols

Protocol 1: Synthesis using Aluminum Chloride Type Ionic Liquid

This protocol is adapted from patent CN107141212B.[3][6]

  • Materials:

    • Fluorobenzene

    • Chloroacetyl chloride

    • Ionic Liquid (e.g., [bmim]Cl-0.67AlCl₃)

  • Procedure:

    • In a 500 mL reaction flask, charge 98g (1.02 mol) of fluorobenzene and 220.7g (0.5 mol) of the ionic liquid [bmim]Cl-0.67AlCl₃.

    • Cool the mixture to 0°C.

    • Add 113g (1 mol) of chloroacetyl chloride dropwise to the stirred mixture.

    • After the addition is complete, continue stirring at 0°C for 1.5 hours. Monitor the reaction by TLC or GC until the fluorobenzene is consumed.

    • Once the reaction is complete, raise the temperature to 130°C and perform vacuum distillation at 10 mmHg to isolate the product, this compound.

    • The remaining ionic liquid in the flask can be reused.

Protocol 2: Microwave-Assisted Synthesis using Immobilized Scandium Triflate

This protocol is based on a method described for the para-acylation of fluorobenzene.[2]

  • Materials:

    • Fluorobenzene

    • Chloroacetyl chloride (or corresponding anhydride)

    • Silica gel immobilized dendrimer scandium trifluoromethanesulfonate resin

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a microwave reaction vessel, combine fluorobenzene, chloroacetyl chloride (1 to 5 molar equivalents), and the scandium triflate resin catalyst (1-100% by weight of fluorobenzene).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture with microwaves at a power of 65-195 watts. The irradiation can be pulsed (e.g., 30 seconds on).

    • Maintain the temperature between 40-60°C for a total reaction time of 0.5 to 30 minutes.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Add diethyl ether to the reaction mixture and filter to remove the solid catalyst. The catalyst can be washed, dried, and stored for reuse.

    • Wash the filtrate with water until the pH of the aqueous layer is neutral (6.5-7.0).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The product can be further purified by vacuum distillation.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Fluorobenzene and Catalyst acyl_addition 2. Add Chloroacetyl Chloride (dropwise) reagents->acyl_addition stirring 3. Stir at Controlled Temperature and Time acyl_addition->stirring monitoring 4. Monitor Progress (TLC/GC) stirring->monitoring separation 5. Catalyst/Product Separation monitoring->separation purification 6. Purification of Product (e.g., Distillation) separation->purification product Final Product: this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Catalyst_Recycling_Workflow cluster_solid Solid-Supported Catalyst cluster_ionic_liquid Ionic Liquid Catalyst start Reaction Mixture (Product + Catalyst) filtration Filtration start->filtration distillation Distillation start->distillation wash_solid Wash with Solvent filtration->wash_solid filtrate Filtrate (Product) filtration->filtrate dry_solid Dry Catalyst wash_solid->dry_solid reuse_solid Reuse Catalyst dry_solid->reuse_solid distillate Distillate (Product) distillation->distillate residue Residue (Ionic Liquid) distillation->residue reuse_il Reuse Catalyst residue->reuse_il

Caption: Workflow for the recovery and recycling of different types of alternative catalysts.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 2-Chloro-4'-fluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two main sites of reactivity. The primary site is the α-carbon to the carbonyl group, which is susceptible to nucleophilic substitution (SN2) reactions, leading to the displacement of the chlorine atom. The carbonyl group itself can also undergo various reactions, such as condensation with amines.

Q2: How does solvent polarity influence the rate of nucleophilic substitution on this compound?

A2: Solvent polarity plays a crucial role in the rate of SN2 reactions. Polar aprotic solvents, such as acetonitrile, DMF, and DMSO, generally accelerate these reactions. They can solvate the cation of the nucleophile while leaving the anion less solvated and therefore more reactive. In contrast, polar protic solvents, like ethanol (B145695) and water, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction rate.

Q3: Can the solvent affect the product distribution in reactions involving this compound?

A3: Yes, the choice of solvent can influence the reaction pathway and thus the product distribution. For instance, in reactions with ambident nucleophiles, the solvent can affect the site of attack (e.g., N-alkylation vs. O-alkylation). Additionally, in competing reaction pathways, such as substitution versus elimination, the solvent can play a decisive role.

Q4: Are there any specific safety precautions to consider when working with this compound in different solvents?

A4: Yes, this compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use.[1] When using volatile organic solvents, ensure adequate ventilation, preferably within a fume hood, to avoid inhalation of harmful vapors. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Troubleshooting Guides

Issue 1: Slow or Incomplete Nucleophilic Substitution Reaction
Possible Cause Troubleshooting Step
Inappropriate Solvent Choice The reaction rate is highly dependent on the solvent. For SN2 reactions, polar aprotic solvents are generally preferred. If you are using a polar protic solvent (e.g., ethanol, methanol), consider switching to a polar aprotic solvent like acetonitrile, DMF, or DMSO to enhance the reaction rate.
Low Nucleophile Reactivity The nucleophile may be too weak or sterically hindered. Additionally, in polar protic solvents, the nucleophile can be heavily solvated, reducing its effective concentration and reactivity. Consider using a stronger nucleophile or switching to a polar aprotic solvent.
Insufficient Temperature The reaction may require thermal energy to overcome the activation barrier. Gradually increase the reaction temperature while monitoring for potential side product formation.
Poor Solubility The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Ensure complete dissolution of all reactants. If necessary, try a different solvent or a co-solvent system.
Issue 2: Formation of Multiple Products or Side Reactions
Possible Cause Troubleshooting Step
Competing Reaction Pathways Besides the desired substitution, side reactions like elimination or reaction at the carbonyl group can occur. The choice of solvent can influence the selectivity. Nonpolar solvents might favor substitution, while polar protic solvents could promote other pathways depending on the nucleophile. Analyze the product mixture using techniques like HPLC or GC-MS to identify the byproducts and adjust the solvent and reaction conditions accordingly.
Reaction with the Solvent Some solvents, particularly nucleophilic ones like alcohols (solvolysis), can react with this compound. If solvolysis is a suspected side reaction, switch to a non-nucleophilic solvent.
Decomposition of Reactants or Products Prolonged reaction times or high temperatures can lead to the decomposition of starting materials or the desired product. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.

Data Presentation

The following table summarizes representative kinetic data for the reaction of this compound with a model nucleophile (e.g., aniline) in various solvents. This data illustrates the significant impact of the solvent on the reaction rate.

SolventSolvent TypeDielectric Constant (ε)Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹)
n-HexaneNonpolar1.880.005
DichloromethanePolar Aprotic8.930.120
AcetonePolar Aprotic20.70.550
AcetonitrilePolar Aprotic37.51.250
Dimethylformamide (DMF)Polar Aprotic36.72.800
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.74.500
EthanolPolar Protic24.60.085
MethanolPolar Protic32.70.150

Note: The rate constants provided are illustrative and based on general trends observed for similar SN2 reactions of α-haloketones. Actual experimental values may vary.

Experimental Protocols

Protocol 1: Kinetic Analysis of the Reaction of this compound with Aniline (B41778) using UV-Vis Spectroscopy

Objective: To determine the second-order rate constant for the reaction between this compound and aniline in different solvents by monitoring the change in absorbance over time.

Materials:

  • This compound

  • Aniline (freshly distilled)

  • Spectrophotometric grade solvents (e.g., acetonitrile, ethanol, n-hexane)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 0.01 M) in the chosen solvent.

    • Prepare a stock solution of aniline (e.g., 0.1 M) in the same solvent.

  • Determination of λmax:

    • Record the UV-Vis spectrum of the product (N-(4-fluorophenacyl)aniline) to determine the wavelength of maximum absorbance (λmax) where the starting materials have minimal absorbance.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Equilibrate the spectrophotometer and the cell holder to the desired temperature (e.g., 25°C).

    • In a quartz cuvette, place a known volume of the aniline solution (in large excess).

    • Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette.

    • Quickly mix the solution and start recording the absorbance at λmax at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of the resulting straight line will be equal to -k_obs (the pseudo-first-order rate constant).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of aniline: k₂ = k_obs / [Aniline].

  • Repeat the experiment in different solvents to compare the rate constants.

Protocol 2: Monitoring Reaction Progress using High-Performance Liquid Chromatography (HPLC)

Objective: To monitor the consumption of this compound and the formation of the product over time using HPLC.

Materials:

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Reactants (this compound and nucleophile)

  • HPLC-grade solvents for the mobile phase

  • Reaction vessel with a magnetic stirrer and temperature control

  • Syringes and syringe filters

Procedure:

  • Method Development:

    • Develop an HPLC method that effectively separates the starting materials and the product. Optimize the mobile phase composition and flow rate to achieve good resolution and reasonable retention times.

  • Reaction Setup:

    • In a thermostatted reaction vessel, dissolve this compound and the nucleophile in the chosen reaction solvent.

  • Sampling and Analysis:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot (e.g., by dilution with a cold mobile phase).

    • Filter the sample through a syringe filter.

    • Inject a known volume of the filtered sample into the HPLC system.

  • Data Analysis:

    • Record the peak areas of the reactant and product at each time point.

    • Create a calibration curve for the reactant to convert peak area to concentration.

    • Plot the concentration of this compound versus time to obtain the reaction profile.

    • Use the appropriate integrated rate law to determine the rate constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents Prepare Reactant Stock Solutions mix_reactants Mix Reactants in Thermostatted Vessel prep_reagents->mix_reactants select_solvent Select Reaction Solvent select_solvent->mix_reactants monitor_reaction Monitor Reaction Progress (UV-Vis or HPLC) mix_reactants->monitor_reaction collect_data Collect Time-course Data monitor_reaction->collect_data plot_data Plot Kinetic Data collect_data->plot_data calc_rate Calculate Rate Constant plot_data->calc_rate

Caption: Experimental workflow for kinetic analysis.

solvent_effects cluster_solvent_type Solvent Type cluster_effect Effect on SN2 Reactivity polar_aprotic Polar Aprotic (e.g., Acetonitrile, DMSO) fast_reaction Faster Reaction Rate polar_aprotic->fast_reaction Stabilizes transition state, 'naked' nucleophile polar_protic Polar Protic (e.g., Ethanol, Water) slow_reaction Slower Reaction Rate polar_protic->slow_reaction Solvates nucleophile (Hydrogen Bonding) nonpolar Nonpolar (e.g., Hexane) very_slow_reaction Very Slow Reaction Rate nonpolar->very_slow_reaction Poor solubility and charge separation

Caption: Logical relationship between solvent type and SN2 reactivity.

References

Technical Support Center: Managing Exothermic Reactions Involving 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4'-fluoroacetophenone, particularly in managing its exothermic reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments, focusing on the prevention and management of thermal excursions.

Issue IDQuestionPossible CausesSuggested Actions
TR-01 Unexpected rapid increase in reaction temperature (Temperature Spike). 1. Reagent addition rate is too high.2. Inadequate cooling or stirrer malfunction.3. Incorrect solvent volume (reaction too concentrated).4. Localized "hot spots" due to poor mixing.1. Immediately stop the addition of reagents.2. Increase cooling to the maximum safe capacity.3. Ensure the stirrer is functioning correctly and increase the stirring rate if safe to do so.4. If the temperature continues to rise, proceed to the emergency quenching protocol (see Experimental Protocols).5. Document the temperature excursion details, including the maximum temperature reached and the duration of the event.
TR-02 The reaction temperature is consistently higher than the set point, but not a rapid spike. 1. The cooling system is at its capacity limit for the current reaction scale.2. The set point is too close to the reaction's exothermic onset temperature.3. Gradual accumulation of unreacted starting material.1. Reduce the reagent addition rate to decrease the rate of heat generation.2. Lower the temperature of the cooling bath.3. Consider scaling down the reaction or using a more efficient cooling system.4. Conduct a risk assessment before proceeding with any changes to the experimental setup.[1][2]
TR-03 The reaction is not initiating, and there is a risk of reagent accumulation. 1. Impure reagents or catalyst.2. Reaction temperature is too low for initiation.3. Insufficient catalyst loading.1. Do not increase the temperature or add more reagents, as this could lead to a sudden, uncontrolled reaction.2. Safely take a sample for analysis (if possible) to check for the presence of starting materials.3. If the reaction has not started after a reasonable time, consider a controlled quench of the reaction mixture.4. For future experiments, ensure the quality of reagents and consider a higher starting temperature if deemed safe.
TR-04 A thermal runaway is in progress (temperature rising uncontrollably). 1. Failure of the cooling system.2. Incorrect stoichiometry or order of addition.3. Contamination of the reaction mixture.1. PRIORITIZE PERSONAL SAFETY. Alert personnel in the immediate vicinity and evacuate the area if necessary.[3][4] 2. Activate emergency shutdown procedures, including stopping all reagent feeds and heating.3. If safe to do so, initiate the emergency quenching protocol by adding a pre-chilled quenching agent.[5][6][7] 4. Use a blast shield if available.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reaction risks associated with this compound?

A1: this compound is often used in Friedel-Crafts acylation reactions, which are known to be highly exothermic.[8][9] The primary risk is a thermal runaway, where the reaction rate increases with temperature, leading to an uncontrolled release of heat.[1][10] This can result in a rapid increase in temperature and pressure, potentially causing equipment failure and release of hazardous materials.

Q2: How can I assess the exothermic potential of my reaction involving this compound?

A2: Reaction calorimetry is the recommended method for quantifying the heat of reaction and determining the maximum temperature of the synthetic reaction (MTSR).[11][12][13] This data is crucial for safe scale-up by ensuring that the heat generated by the reaction can be effectively removed by the cooling system.

Q3: What are the key control measures to prevent a thermal runaway?

A3: The key control measures include:

  • Controlled Reagent Addition: Adding the limiting reagent gradually to control the rate of heat generation.[2][14]

  • Effective Cooling: Ensuring the cooling system has sufficient capacity to remove the heat generated by the reaction.

  • Adequate Agitation: Maintaining good mixing to prevent localized hot spots and ensure uniform temperature distribution.

  • Dilution: Using an appropriate amount of solvent to manage the reaction concentration and heat capacity of the system.

Q4: What should be included in an emergency plan for a potential thermal runaway?

A4: An emergency plan should include:

  • Clear identification of the runaway reaction criteria (e.g., temperature rising above a critical threshold).

  • Procedures for immediate cessation of reagent addition and heating.

  • A well-defined emergency quenching protocol, including the choice of quenching agent and its safe addition.[5][6][7]

  • Evacuation routes and assembly points.[3][4]

  • Contact information for emergency services.

Q5: How do I choose an appropriate quenching agent for a reaction involving this compound?

A5: The choice of quenching agent depends on the specific reaction chemistry. For Friedel-Crafts acylations, a common approach is to use a pre-chilled, non-reactive solvent or a weak acid/base solution to neutralize the catalyst and stop the reaction. The quenching process itself can be exothermic, so the quenching agent should be added slowly and with efficient cooling.[5] It is crucial to test the quenching procedure on a small scale first.

Quantitative Data Summary

The following table provides illustrative data for managing an exothermic reaction. Note: These values are examples and should be determined experimentally for each specific process.

ParameterRecommended RangeRationale
Initial Reaction Temperature 0 - 10 °CLower temperatures help to control the initial exotherm upon reagent addition.
Reagent Addition Time 2 - 4 hoursSlow addition allows for effective heat removal and prevents accumulation of unreacted reagents.[14]
Maximum Allowable Temperature 25 °CA safety margin below the temperature at which a significant increase in reaction rate is observed.
Stirring Speed 200 - 400 RPMEnsures efficient mixing and heat transfer, preventing localized hot spots.
Emergency Quench Temperature > 35 °CA pre-defined trigger point to initiate emergency procedures to prevent a runaway.

Experimental Protocols

Protocol 1: General Procedure for a Controlled Exothermic Reaction
  • System Setup:

    • Set up a jacketed reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

    • Connect the reactor jacket to a circulating cooling bath.

  • Initial Cooldown:

    • Charge the reactor with this compound and the solvent.

    • Cool the reactor contents to the desired initial temperature (e.g., 5 °C).

  • Reagent Addition:

    • Slowly add the second reagent (e.g., acylating agent and Lewis acid mixture) via the dropping funnel over a pre-determined period (e.g., 2-4 hours).

    • Continuously monitor the internal temperature. If the temperature exceeds the set limit, pause the addition until the temperature stabilizes.

  • Reaction Monitoring:

    • Maintain the reaction at the set temperature for the required duration after the addition is complete.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Controlled Quenching:

    • Once the reaction is complete, cool the mixture to a low temperature (e.g., 0 °C).

    • Slowly add a pre-chilled quenching solution (e.g., cold water or a dilute acid/base) while carefully monitoring the temperature.[5]

Protocol 2: Emergency Quenching of a Runaway Reaction
  • ALERT AND EVACUATE: Announce the emergency and ensure all non-essential personnel evacuate the area.[3][4]

  • STOP REAGENT ADDITION: Immediately stop the addition of all reagents.

  • MAXIMUM COOLING: Set the cooling bath to its lowest possible temperature.

  • QUENCHING AGENT ADDITION:

    • If the reaction temperature continues to rise uncontrollably, and it is safe to do so, add a pre-determined, pre-chilled quenching agent in large aliquots.

    • CAUTION: The initial addition of the quenching agent may cause a rapid evolution of gas or a secondary exotherm. Use a blast shield and appropriate personal protective equipment.

  • MONITOR FROM A SAFE DISTANCE: After adding the quenching agent, monitor the reaction temperature from a safe distance until it has stabilized and started to decrease.

Visualizations

ExothermicReactionWorkflow Experimental Workflow for Exothermic Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_emergency Emergency A System Setup B Charge Reactants & Solvent A->B C Cool to Initial Temperature B->C D Start Slow Reagent Addition C->D E Monitor Temperature Continuously D->E F Maintain Temperature E->F Temp OK L Temperature Excursion Detected E->L Temp > Limit G Monitor Reaction Progress F->G G->E H Reaction Complete G->H Complete I Cool Reaction Mixture H->I J Controlled Quench I->J K Product Isolation J->K M STOP ADDITION L->M N MAXIMUM COOLING M->N O EMERGENCY QUENCH N->O

Caption: Workflow for managing exothermic reactions.

TroubleshootingDecisionTree Troubleshooting Temperature Excursions cluster_rapid Rapid Spike cluster_gradual Gradual Increase Start Temperature Above Set Point? A1 Stop Reagent Addition Start->A1 Yes, Rapidly B1 Reduce Addition Rate Start->B1 Yes, Gradually A2 Increase Cooling & Stirring A1->A2 A3 Temperature Still Rising? A2->A3 A4 Initiate Emergency Quench A3->A4 Yes A5 Monitor and Document A3->A5 No B2 Lower Coolant Temperature B1->B2 B3 Consider Scale-Down B2->B3

Caption: Decision tree for troubleshooting temperature excursions.

References

analytical techniques for detecting impurities in 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical techniques for detecting impurities in 2-Chloro-4'-fluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities originate from the synthesis process, which is typically a Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride.[1][2] Potential impurities include:

  • Starting Materials: Unreacted fluorobenzene and residual chloroacetyl chloride.

  • Isomeric Impurities: The primary impurity is the ortho-isomer (2'-Chloro-4'-fluoroacetophenone) and the meta-isomer (3'-Chloro-4'-fluoroacetophenone) formed during the acylation reaction.[3][4][5]

  • Diacylated Byproducts: Although the acetyl group is deactivating, under certain reaction conditions, diacylated products may form.[3]

  • Related Substances: Impurities from the starting materials or side reactions, such as other substituted acetophenones.[6][7]

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities, particularly isomeric byproducts.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities like residual starting materials.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities and for quantifying impurities without the need for reference standards of each impurity.[9]

Q3: How can I quantify the impurities without having certified reference standards for all of them?

A3: While certified reference standards are ideal, quantification is possible using other methods:

  • Relative Response Factors (RRFs) in HPLC/GC: If the impurities are structurally similar to the main compound, you can assume an RRF of 1 as a first approximation. For more accurate results, RRFs can be determined experimentally if the impurities can be isolated.

  • Quantitative NMR (qNMR): This technique allows for the quantification of impurities against a certified internal standard without needing a reference standard for the impurity itself.

Troubleshooting Guides

HPLC Analysis

Q1: I am seeing a small peak eluting very close to the main this compound peak. How can I improve the resolution?

A1: This is likely an isomeric impurity, such as the ortho or meta- substituted product. To improve resolution:

  • Optimize the Mobile Phase: A slight modification of the mobile phase composition, for instance, changing the acetonitrile/water ratio, can significantly impact selectivity.[3]

  • Change the Column: Using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can alter the interaction with the aromatic ring and improve separation.

  • Adjust the Temperature: Lowering the column temperature can sometimes enhance resolution between closely eluting isomers.

  • Modify the pH: Adjusting the pH of the mobile phase with additives like formic acid or trifluoroacetic acid can influence the retention of acidic or basic impurities.[3]

Q2: My peaks for this compound and its impurities are tailing. What could be the cause?

A2: Peak tailing can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[10]

  • Secondary Interactions: The ketone group in the molecule can interact with active silanol (B1196071) groups on the silica-based column. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can suppress this interaction.[8]

  • Column Contamination: A contaminated guard column or analytical column can also cause peak distortion.[2]

Q3: I am observing a drifting baseline during my gradient HPLC run. What should I do?

A3: A drifting baseline is often related to the mobile phase or the detector.[2]

  • Mobile Phase Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Quality: Use high-purity solvents and ensure they are properly degassed.

  • Detector Lamp: An aging detector lamp can cause baseline drift.

GC-MS Analysis

Q1: I am detecting "ghost peaks" in my GC-MS chromatogram. What is their origin?

A1: Ghost peaks are typically the result of carryover from a previous injection or contamination in the system.[7]

  • Injector Contamination: The injector septum or liner may be contaminated. Regular replacement is recommended.[4]

  • Sample Carryover: Highly concentrated samples can leave residues in the syringe or injector port. Implement a thorough wash step for the syringe between injections.

Q2: The retention times of my peaks are shifting between runs. Why is this happening?

A2: Retention time variability can be due to fluctuations in flow rate, temperature, or pressure.[5]

  • Gas Leaks: Check for leaks in the system, especially around the septum and column fittings.

  • Carrier Gas Supply: Ensure a consistent supply of high-purity carrier gas.

  • Oven Temperature: Verify that the GC oven temperature is stable and reproducible.

Experimental Protocols

HPLC Method for Impurity Profiling
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[3]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.

GC-MS Method for Volatile Impurities
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • Injector Temperature: 250 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

Quantitative Data Summary

The following tables provide an example of how to present quantitative data for impurity analysis.

Table 1: HPLC Analysis of Impurities in this compound

Impurity NameRetention Time (min)Relative Retention TimeArea %Specification
Fluorobenzene3.50.250.05≤ 0.1%
2'-Chloro-4'-fluoroacetophenone13.80.980.15≤ 0.2%
This compound 14.1 1.00 99.5 ≥ 99.0%
3'-Chloro-4'-fluoroacetophenone14.51.030.10≤ 0.2%
Unknown Impurity 116.21.150.08≤ 0.1%
Total Impurities--0.5≤ 1.0%

Table 2: GC-MS Analysis of Volatile Impurities

Impurity NameRetention Time (min)m/z for QuantificationConcentration (ppm)Specification
Fluorobenzene5.29650≤ 100 ppm
Chloroacetyl chloride4.177Not Detected≤ 50 ppm

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter NMR NMR Analysis Dissolve->NMR Structural Elucidation HPLC HPLC-UV Analysis Filter->HPLC Impurity Profiling GCMS GC-MS Analysis Filter->GCMS Volatile Impurities Quantify Quantify Impurities HPLC->Quantify GCMS->Quantify Identify Identify Unknowns NMR->Identify Quantify->Identify Report Generate Report Identify->Report

Caption: General workflow for the analysis of impurities in this compound.

Troubleshooting_Logic Start Poor Chromatographic Result (e.g., Peak Tailing, Poor Resolution) CheckSystem Check HPLC/GC System - Leaks? - Flow Rate Correct? - Temperature Stable? Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckMethod Review Analytical Method - Mobile Phase Correct? - Gradient Profile Suitable? - Column Appropriate? MethodOK Method OK? CheckMethod->MethodOK CheckSample Examine Sample Preparation - Concentration too high? - Sample degraded? - Correct Solvent? SampleOK Sample OK? CheckSample->SampleOK SystemOK->CheckMethod Yes ResolveSystem Troubleshoot System (e.g., Replace seals, Calibrate flow) SystemOK->ResolveSystem No MethodOK->CheckSample Yes OptimizeMethod Optimize Method (e.g., Adjust gradient, Change column) MethodOK->OptimizeMethod No ReprepareSample Re-prepare Sample (e.g., Dilute sample) SampleOK->ReprepareSample No End Problem Resolved SampleOK->End Yes ResolveSystem->End OptimizeMethod->End ReprepareSample->End

Caption: Logical troubleshooting workflow for chromatographic issues.

References

Technical Support Center: Analysis of 2-Chloro-4'-fluoroacetophenone by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 2-Chloro-4'-fluoroacetophenone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter, offering potential causes and solutions to ensure accurate and reliable chromatographic results.

Q1: Why am I seeing poor resolution between my main peak (this compound) and an early eluting peak?

A1: This is often due to co-elution with unreacted starting materials, such as fluorobenzene, which are typically less retained on a reversed-phase column.

  • Cause A: Mobile phase is too strong. An excessively high percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will cause non-polar compounds to elute very quickly, leading to poor separation from the void volume and other early eluting species.

  • Solution A: Decrease the initial percentage of the organic component in your mobile phase. For isocratic methods, a lower overall organic content will increase retention and improve separation. For gradient methods, consider a shallower gradient at the beginning of the run.[1]

  • Cause B: Inappropriate column chemistry. The stationary phase may not be providing sufficient interaction for adequate separation.

  • Solution B: Ensure you are using a column with appropriate selectivity for aromatic and halogenated compounds. A C18 or a phenyl-hexyl column is often a good starting point.

Q2: My main peak is showing significant tailing. What could be the cause?

A2: Peak tailing for acetophenone (B1666503) derivatives can be caused by secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Cause A: Silanol (B1196071) interactions. Residual silanol groups on the silica-based stationary phase can interact with the ketone functional group of the analyte, causing peak tailing.[2]

  • Solution A: Use a modern, end-capped HPLC column with low silanol activity. Alternatively, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mitigate these interactions. However, be aware that TEA is not suitable for MS detection.

  • Cause B: Mobile phase pH is not optimal. The pH of the mobile phase can influence the ionization state of silanol groups.

  • Solution B: Acidifying the mobile phase (e.g., with 0.1% phosphoric acid or formic acid) can suppress the ionization of silanol groups, thereby reducing peak tailing.[3][4]

Q3: I am observing a closely eluting impurity peak just after my main this compound peak. How can I improve this separation?

A3: This could be a positional isomer (e.g., 2-Chloro-3'-fluoroacetophenone) formed during synthesis. Separating isomers often requires careful optimization of the mobile phase and column conditions.

  • Cause A: Insufficient selectivity of the mobile phase. The ratio of organic solvent to the aqueous phase may not be optimal for resolving structurally similar compounds.

  • Solution A:

    • Adjust the organic modifier: Systematically vary the percentage of acetonitrile or methanol (B129727) in the mobile phase. A 10% change in the organic modifier can significantly alter retention.[1]

    • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties. Methanol is more acidic, while acetonitrile can engage in dipole-dipole interactions.[1]

    • Optimize the pH: Adjusting the pH of the aqueous portion of the mobile phase can sometimes improve the resolution of closely related compounds.

  • Cause B: Suboptimal column temperature. Temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase, thereby influencing selectivity.

  • Solution B: Experiment with different column temperatures (e.g., in 5°C increments from 25°C to 40°C) to see if it improves the resolution.

Q4: I am seeing extraneous or "ghost" peaks in my chromatogram. What is their origin?

A4: Ghost peaks can arise from various sources, including contaminated mobile phase, sample carryover, or late elution from a previous injection.

  • Cause A: Contaminated mobile phase. Impurities in the solvents or buffer components can appear as peaks in the chromatogram.

  • Solution A: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases through a 0.45 µm or 0.22 µm filter before use.

  • Cause B: Sample carryover. Residue from a previous, more concentrated sample may be injected with the current sample.

  • Solution B: Implement a robust needle wash protocol using a strong solvent to clean the injection port and needle between injections.

  • Cause C: Late elution. A strongly retained compound from a previous injection may elute during a subsequent run, appearing as a ghost peak.

  • Solution C: Incorporate a column wash step at the end of each run with a high percentage of organic solvent to elute any strongly retained compounds.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound and its potential impurities. Method optimization may be required based on your specific instrumentation and separation goals.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Trifluoroacetic acid, HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Composition 50:50 (v/v) Acetonitrile: 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes (adjust as needed)

3. Preparation of Solutions:

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 500 mL of acetonitrile with 500 mL of 0.1% phosphoric acid in water. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample by dissolving it in the mobile phase to achieve a similar concentration as the standard solution. Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • Identify and quantify this compound in the sample by comparing its retention time and peak area to that of the standard.

Data Presentation

The following table summarizes potential impurities and provides a hypothetical retention time profile under the recommended chromatographic conditions. Actual retention times may vary.

CompoundPotential SourceExpected Elution OrderHypothetical Retention Time (min)
FluorobenzeneStarting Material1~2.5
4-FluoroacetophenoneImpurity/Degradant2~4.0
This compound Analyte 3 ~6.2
2-Chloro-3'-fluoroacetophenonePositional Isomer4~6.8
2-Chloro-2'-fluoroacetophenonePositional Isomer5~7.5

Visualizations

TroubleshootingWorkflow start Poor Peak Resolution q1 Are peaks co-eluting at the beginning of the chromatogram? start->q1 a1_yes Decrease organic solvent percentage in mobile phase. q1->a1_yes Yes q2 Is the main peak tailing? q1->q2 No end_node Resolution Improved a1_yes->end_node a2_yes Use end-capped column or add acid (e.g., 0.1% H3PO4) to mobile phase. q2->a2_yes Yes q3 Are there closely eluting peaks after the main peak? q2->q3 No a2_yes->end_node a3_yes Optimize selectivity: - Adjust organic solvent ratio - Change organic solvent type (ACN vs. MeOH) - Adjust column temperature q3->a3_yes Yes a3_yes->end_node

Caption: Troubleshooting workflow for HPLC peak resolution issues.

ChemicalStructures cluster_main Analyte cluster_impurities Potential Impurities main_peak This compound main_struct main_struct imp1 Fluorobenzene (Starting Material) imp1_struct imp1_struct imp2 4-Fluoroacetophenone (Related Substance) imp2_struct imp2_struct imp3 2-Chloro-2'-fluoroacetophenone (Positional Isomer) imp3_struct imp3_struct

Caption: Structures of the analyte and potential impurities.

References

Validation & Comparative

A Comparative Guide to 2-Chloro-4'-fluoroacetophenone and Other Phenacyl Halides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and pharmaceutical development, phenacyl halides serve as indispensable building blocks for the construction of a wide array of heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of 2-Chloro-4'-fluoroacetophenone against other commonly utilized phenacyl halides, namely phenacyl chloride, phenacyl bromide, and 2-bromo-4'-fluoroacetophenone (B32570). The following sections delve into their relative reactivity, performance in key synthetic transformations, stability, and toxicological profiles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific applications.

Physical and Chemical Properties

A fundamental understanding of the physicochemical properties of these reagents is crucial for their effective use in synthesis. The table below summarizes key properties of the compared phenacyl halides.

PropertyThis compoundPhenacyl ChloridePhenacyl Bromide2-Bromo-4'-fluoroacetophenone
CAS Number 456-04-2532-27-470-11-1403-29-2[1]
Molecular Formula C₈H₆ClFOC₈H₇ClOC₈H₇BrOC₈H₆BrFO[1]
Molecular Weight 172.58 g/mol 154.59 g/mol 199.05 g/mol 217.04 g/mol [1]
Appearance White crystalline solid[2]White to gray crystalline solidColorless to white crystalline solid[3]Beige to light grey-green crystalline powder or flakes
Melting Point 47-50 °C[2]56-58 °C49-51 °C47-49 °C[1]
Boiling Point 247 °C[2]244-245 °C135 °C at 18 mmHg150 °C at 12 mmHg[1]

Reactivity and Performance in Synthesis

The reactivity of phenacyl halides in nucleophilic substitution reactions is a critical factor in their synthetic utility. The general trend for the leaving group ability of the halogen is Br > Cl, making phenacyl bromides generally more reactive than their corresponding chlorides. The presence of a fluorine atom on the phenyl ring can also influence reactivity through its electron-withdrawing inductive effect.

Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thioamide. The following table compares the performance of different phenacyl halides in this reaction.

Phenacyl HalideThioamideProductReaction ConditionsReaction TimeYield (%)Reference
2-Bromo-4'-fluoroacetophenoneThiosemicarbazones2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazolesEthanol (B145695), reflux4-5 h61-80[4]
Phenacyl bromideThiourea2-Amino-4-phenylthiazoleEthanol, refluxNot specifiedHighGeneral procedure

While direct comparative data for all four compounds in the synthesis of the exact same thiazole is limited in the literature, the available information suggests that phenacyl bromides are highly effective. For instance, in the synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, 2-bromo-4-fluoroacetophenone provides good to excellent yields within a reasonable timeframe[4]. It is expected that this compound would react slower than its bromo-analog under similar conditions.

Experimental Protocol: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles[4]

An equimolar mixture of the respective thiosemicarbazone (1 mmol) and 2-bromo-4-fluoroacetophenone (1 mmol) is refluxed in ethanol for 4–5 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the cyclized product is isolated and purified.

Quinoxaline Synthesis

Quinoxalines are another important class of heterocyclic compounds readily synthesized from phenacyl halides and o-phenylenediamines.

Phenacyl Halideo-Phenylenediamine (B120857)ProductReaction ConditionsReaction TimeYield (%)Reference
Phenacyl BromideBenzene-1,2-diamine2-PhenylquinoxalinePyridine (B92270), THF, room temp.2 hExcellent[5][6]
Substituted Phenacyl Bromideso-PhenylenediaminesSubstituted QuinoxalinesCatalyst-free, Water, 80 °CNot specifiedModerate to high[7]
Phenacyl Chlorides1,2-DiaminoarenesQuinoxalinesNaHCO₃, DMSO, 120 °CNot specifiedup to 97[8]

Studies have shown that various substituted phenacyl bromides react efficiently with o-phenylenediamines to afford quinoxalines in high yields[5][6][7]. Interestingly, even the less reactive phenacyl chlorides can provide excellent yields (up to 97%) under the appropriate conditions[8]. This suggests that while the chloro-derivatives might require slightly more forcing conditions, they are still highly viable reagents for this transformation.

Experimental Protocol: Synthesis of 2-Phenylquinoxaline[5][6]

To a stirred solution of o-phenylenediamine (1 mmol) in tetrahydrofuran (B95107) (THF), an equimolar amount of phenacyl bromide (1 mmol) and a catalytic amount of pyridine are added. The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by TLC. After completion, the product is isolated by extraction and purified.

Workflow for Comparative Reactivity Studies

To obtain a direct comparison of the reactivity of these phenacyl halides, a standardized kinetic experiment can be performed. The following workflow outlines a general procedure for such a study.

G Workflow for Comparative Kinetic Studies of Phenacyl Halides cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reagents Prepare equimolar solutions of phenacyl halides and nucleophile mix_reactants Mix reactants in a thermostated vessel prep_reagents->mix_reactants prep_instrument Set up and calibrate conductivity meter prep_instrument->mix_reactants record_data Record conductance at regular time intervals mix_reactants->record_data plot_data Plot conductance vs. time record_data->plot_data calc_rate Calculate second-order rate constants plot_data->calc_rate

Caption: A generalized workflow for comparing the reaction rates of different phenacyl halides.

Stability and Handling

Phenacyl halides are lachrymators and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. They are generally stable under anhydrous conditions but can be sensitive to moisture and bases.

  • This compound: Stable under recommended storage conditions (cool, dry place)[2].

  • Phenacyl Chloride: Thermally stable[9].

  • Phenacyl Bromide: Reacts slowly with moisture in the air to form hydrogen bromide[10]. Incompatible with strong oxidizing agents and strong bases.

  • 2-Bromo-4'-fluoroacetophenone: Incompatible with strong oxidizing agents and strong bases[11].

The higher reactivity of the bromo-derivatives also implies a lower stability compared to the chloro-derivatives, particularly towards nucleophilic attack by water or other nucleophiles present as impurities.

Toxicological Profile

Phenacyl halides are known to be toxic and irritants. The following table summarizes the available acute toxicity data.

CompoundLD₅₀ (Oral, Rat)Other Toxicity DataGHS Hazard Statements
This compound Toxic if swallowed (Acute Tox. 3)[12]Causes severe skin burns and eye damage; May cause an allergic skin reaction; Fatal if inhaled[12][13].H301, H314, H317, H330[12]
Phenacyl Chloride 50 mg/kg[14]LD50 Intraperitoneal (Rat): 36 mg/kg[11][14].H300, H311, H331, H315, H318, H334, H335
Phenacyl Bromide Highly toxic after single ingestion[15]Toxic by inhalation, ingestion, and skin absorption; Severe eye irritant[3].H314
2-Bromo-4'-fluoroacetophenone Not availableToxicological properties have not been fully investigated[11]. Causes severe skin burns and eye damage.H314[1]

The available data indicates that all these compounds are hazardous and must be handled with extreme care. The fluorinated compounds, in particular, may present additional hazards that are not yet fully characterized.

Logical Relationship of Reactivity

The reactivity of phenacyl halides in nucleophilic substitution reactions is governed by two main factors: the nature of the leaving group and the electronic effects of substituents on the phenyl ring.

G Factors Influencing Phenacyl Halide Reactivity cluster_reactivity Reactivity Trend Reactivity Overall Reactivity LeavingGroup Leaving Group Ability (Br > Cl) LeavingGroup->Reactivity Increases Bromides Phenacyl Bromides (Higher Reactivity) LeavingGroup->Bromides Chlorides Phenacyl Chlorides (Lower Reactivity) LeavingGroup->Chlorides ElectronicEffect Electronic Effect of 4'-Fluoro Group ElectronicEffect->Reactivity ElectronicEffect->Reactivity Increases electrophilicity of carbonyl carbon InductiveEffect Inductive Effect (-I) InductiveEffect->ElectronicEffect Dominant

Caption: Relationship between leaving group and electronic effects on the reactivity of phenacyl halides.

Conclusion

The choice between this compound and other phenacyl halides will depend on the specific requirements of the synthesis.

  • Reactivity: For reactions where high reactivity is desired to proceed under mild conditions or with less reactive nucleophiles, the bromo-derivatives (phenacyl bromide and 2-bromo-4'-fluoroacetophenone) are generally the preferred choice. The chloro-derivatives, while less reactive, can still be highly effective, often with the benefit of being more stable and potentially more cost-effective.

  • Fluorine Substitution: The 4'-fluoro substituent in this compound and 2-bromo-4'-fluoroacetophenone can be advantageous in drug discovery and development, as fluorine can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule.

  • Safety: All phenacyl halides are hazardous materials and require careful handling. The lack of comprehensive toxicological data for the fluorinated analogs necessitates a particularly cautious approach.

References

A Comparative Guide to the Reactivity of 2-Chloro-4'-fluoroacetophenone and 2-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall success of a synthetic pathway. Among the versatile building blocks available, α-haloacetophenones are of particular importance due to their enhanced reactivity in nucleophilic substitution reactions, driven by the presence of a carbonyl group alpha to the carbon-halogen bond. This guide provides an objective comparison of the reactivity of two such key intermediates: 2-Chloro-4'-fluoroacetophenone and 2-Bromo-4'-fluoroacetophenone (B32570). The comparison is supported by established chemical principles and illustrative experimental data to inform the selection of the optimal reagent for specific research and development applications.

Core Differences in Reactivity: The Role of the Halogen Leaving Group

The primary chemical distinction between this compound and 2-Bromo-4'-fluoroacetophenone lies in the nature of the halogen atom. In nucleophilic substitution reactions, the halogen acts as a leaving group. The efficiency of the reaction is significantly influenced by the ability of this group to depart. The reactivity of α-haloacetophenones in SN2 reactions is enhanced by the adjacent carbonyl group, which increases the electrophilicity of the α-carbon.

The key factor determining the rate of a nucleophilic substitution reaction is the stability of the leaving group once it has departed. For halogens, the leaving group ability follows the trend: I > Br > Cl > F. This trend is inversely related to the basicity of the halide ion; weaker bases are better leaving groups. Consequently, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This fundamental difference renders 2-Bromo-4'-fluoroacetophenone inherently more reactive than this compound in typical nucleophilic substitution reactions.[1]

Quantitative Reactivity Comparison

While specific kinetic data for every possible reaction is extensive, a representative comparison of the two compounds can be illustrated through a classic SN2 reaction, such as the Finkelstein reaction. In this reaction, the halide is displaced by iodide in an acetone (B3395972) solvent. The higher reactivity of the bromo derivative leads to a significantly faster reaction rate and can often be conducted under milder conditions to achieve a comparable yield to the chloro analog.

ParameterThis compound2-Bromo-4'-fluoroacetophenoneReference(s)
Molecular Formula C₈H₆ClFOC₈H₆BrFO[2][3]
Molecular Weight 172.58 g/mol 217.04 g/mol [2][3]
Appearance Off-white to light yellow crystalline solidWhite to light yellow crystalline solid
Melting Point 47-49 °C47-49 °C[3]
Relative Reactivity in SN2 LowerHigher[1]
Illustrative Reaction Time (Finkelstein Reaction) Several hours to days at room temperatureMinutes to a few hours at room temperature
Typical Reaction Conditions Often requires elevated temperatures for reasonable reaction ratesReacts readily at room temperature or with gentle heating

Experimental Protocols

To provide a tangible measure of the reactivity difference, a comparative experiment based on the Finkelstein reaction can be performed. This experiment monitors the formation of a precipitate (NaI or NaBr) which is insoluble in acetone, providing a visual indication of the reaction progress.

Experimental Protocol: Comparative Finkelstein Reaction

Objective: To qualitatively and quantitatively compare the rate of nucleophilic substitution of this compound and 2-Bromo-4'-fluoroacetophenone with sodium iodide in acetone.

Materials:

  • This compound

  • 2-Bromo-4'-fluoroacetophenone

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Anhydrous acetone

  • Dry test tubes or reaction vials

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Stopwatch

  • Analytical balance

  • Filtration apparatus

Procedure:

  • Preparation: In two separate, dry reaction vials, prepare equimolar solutions of this compound and 2-Bromo-4'-fluoroacetophenone in anhydrous acetone.

  • Reaction Initiation: To each vial, add an equivalent amount of the 15% sodium iodide in acetone solution simultaneously. Start the stopwatch immediately.

  • Observation: Vigorously stir both solutions at a constant temperature (e.g., 25°C). Observe the time taken for the first appearance of a precipitate (sodium chloride or sodium bromide).

  • Quantitative Analysis (Optional): At set time intervals, aliquots can be taken from each reaction mixture, quenched, and analyzed by a suitable method like HPLC or GC to determine the concentration of the remaining starting material and the product formed. This will allow for the determination of reaction rates.

Expected Observations:

  • 2-Bromo-4'-fluoroacetophenone: A precipitate of sodium bromide is expected to form relatively quickly, likely within minutes to an hour at room temperature.

  • This compound: The formation of a sodium chloride precipitate will be significantly slower, potentially taking several hours or even days to become apparent at room temperature. Gentle warming may be required to observe a reaction in a reasonable timeframe.

Visualizing the Reaction Pathway

The nucleophilic substitution reaction of 2-halo-4'-fluoroacetophenones proceeds via a well-understood SN2 mechanism. The following diagrams illustrate the logical relationship of the reactants and the general experimental workflow.

sn2_mechanism Reactants Nucleophile (Nu⁻) + 2-Halo-4'-fluoroacetophenone TS Transition State Reactants->TS Attack Products Substituted Product + Halide Ion (X⁻) TS->Products Leaving Group Departure

Caption: Generalized SN2 reaction pathway.

experimental_workflow A Prepare equimolar solutions of 2-chloro- and 2-bromo-4'-fluoroacetophenone in acetone B Add sodium iodide solution to both simultaneously A->B C Monitor for precipitate formation at constant temperature B->C D Record time for precipitate appearance C->D E (Optional) Analyze aliquots over time by HPLC/GC C->E F Compare reaction rates D->F E->F

Caption: Experimental workflow for reactivity comparison.

Conclusion and Recommendations

For researchers and drug development professionals, the choice between these two reagents will depend on the specific requirements of the synthesis:

  • For rapid reactions under mild conditions: 2-Bromo-4'-fluoroacetophenone is the preferred choice. Its higher reactivity allows for shorter reaction times and often proceeds efficiently at lower temperatures, which can be advantageous when working with sensitive substrates.

  • When cost and stability are primary concerns: this compound may be a more economical option. However, its lower reactivity may necessitate harsher reaction conditions, such as higher temperatures or longer reaction times, to achieve comparable yields.

Ultimately, the selection of the appropriate α-haloacetophenone should be a strategic decision based on a trade-off between reactivity, cost, and the specific demands of the synthetic route. This guide provides the foundational knowledge to make an informed choice for your research and development endeavors.

References

Spectroscopic Guide to Confirming the Structure of 2-Chloro-4'-fluoroacetophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of spectroscopic data for confirming the chemical structure of 2-Chloro-4'-fluoroacetophenone and its derivatives. It is intended for researchers, scientists, and professionals in drug development. The guide details experimental protocols and presents data in a clear, comparative format to aid in structural elucidation.

Workflow for Structural Confirmation

The structural confirmation of this compound and its derivatives follows a logical progression of spectroscopic analyses. Each technique provides unique and complementary information, culminating in a comprehensive structural determination.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation cluster_comparison Comparative Analysis start Synthesized Compound (e.g., this compound derivative) ftir FT-IR Spectroscopy start->ftir Initial Functional Group Analysis nmr NMR Spectroscopy (¹H and ¹³C) ftir->nmr Elucidation of C-H Framework ms Mass Spectrometry nmr->ms Determination of Molecular Weight & Fragmentation data_analysis Spectral Data Interpretation ms->data_analysis comparison Comparison with Known Spectra & Alternative Structures data_analysis->comparison structure_confirm Structure Confirmation comparison->structure_confirm

Caption: Workflow for the spectroscopic analysis and structural confirmation of synthesized compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, which serves as a reference for the analysis of its derivatives.

Table 1: FT-IR Spectroscopic Data of this compound
Wavenumber (cm⁻¹)AssignmentFunctional Group
~1700C=O StretchKetone
~1600, ~1500, ~1400C=C StretchAromatic Ring
~1200C-F StretchAryl Fluoride
~800-600C-Cl StretchAlkyl Halide
Table 2: ¹H NMR Spectroscopic Data of this compound

Solvent: CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.7Singlet2H-CH₂Cl
~7.2Multiplet2HAromatic Protons (ortho to F)
~8.0Multiplet2HAromatic Protons (meta to F)
Table 3: ¹³C NMR Spectroscopic Data of this compound

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~46-CH₂Cl
~116 (doublet)Aromatic CH (ortho to F)
~131 (doublelet)Aromatic CH (meta to F)
~132 (singlet)Aromatic C (ipso to C=O)
~166 (doublet)Aromatic C (ipso to F)
~190C=O
Table 4: Mass Spectrometry Data of this compound
m/zAssignment
172/174[M]⁺ (Molecular Ion Peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl)
123[M - CH₂Cl]⁺
95[C₆H₄F]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: Bruker Tensor 27 FT-IR or equivalent.

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker AM-270 or equivalent, operating at the appropriate frequencies for ¹H and ¹³C nuclei.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • Analysis: The chemical shifts (δ), multiplicities, and integration values of the peaks in the ¹H NMR spectrum, and the chemical shifts of the peaks in the ¹³C NMR spectrum are used to determine the connectivity of atoms in the molecule.

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer with an electron ionization (EI) source, such as a GC-MS system.

  • Sample Introduction: The sample is introduced into the ion source, often via a gas chromatograph for separation and purification.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Data Acquisition: The mass-to-charge ratios (m/z) of the resulting ions are measured.

  • Analysis: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern gives information about the different substructures within the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.[1]

Comparison with Alternatives

The structural confirmation of this compound derivatives can be compared with that of similar halogenated acetophenones. For instance, comparison with 2-chloroacetophenone (B165298) or 4'-fluoroacetophenone (B120862) can help in assigning specific spectral features.[2][3][4] The absence of the fluorine signal in the ¹³C NMR of 2-chloroacetophenone and the different aromatic proton splitting patterns would be key differentiators. Similarly, the absence of the isotopic chlorine pattern in the mass spectrum of 4'-fluoroacetophenone would distinguish it from the target compound.

References

Unveiling the Conformational Landscape of 2'-Fluoro-Substituted Acetophenone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of 2'-fluoro-substituted acetophenone (B1666503) derivatives reveals a strong and exclusive preference for the s-trans conformation in solution. This conformational rigidity is primarily dictated by the repulsive interaction between the fluorine and oxygen atoms. This guide synthesizes findings from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational studies to provide a comprehensive comparison of the conformational behavior of these compounds, offering valuable insights for researchers in drug design and medicinal chemistry.

The conformational properties of 2'-fluoro-substituted acetophenone derivatives have been systematically investigated, demonstrating that these molecules predominantly adopt an s-trans conformation.[1][2][3][4][5] This preference is elucidated through the analysis of through-space ¹H–¹⁹F and ¹³C–¹⁹F spin-spin couplings in NMR spectra.[1][3][4][5] The presence of significant through-space coupling constants indicates that the protons and carbons of the acetyl group are in close proximity to the fluorine atom, a spatial arrangement only possible in the s-trans form.[1][6]

Computational studies, specifically Density Functional Theory (DFT) calculations, corroborate these experimental findings, consistently showing the s-trans conformer to be more stable than the s-cis conformer.[1][2][3][4][6] The energy difference between the two conformers is significant enough to suggest that 2'-fluoro-substituted acetophenone derivatives exist almost exclusively as s-trans conformers.[1][6] This stability of the s-trans conformer is attributed to the minimization of repulsive dipole-dipole interactions between the C-F bond and the carbonyl group.[6] In the s-cis conformation, the fluorine and oxygen atoms are in a syn-periplanar arrangement, leading to strong repulsion and destabilization of this conformer.[1][2][3][4][6]

Further validation of the preferred s-trans conformation is provided by X-ray crystallographic analysis, which confirms this arrangement in the solid state.[1][2][3][4][6] The crystal structure reveals that the benzene (B151609) ring and the carbonyl group are nearly coplanar in the s-trans conformation, which facilitates the close approach of the acetyl group's protons and carbons to the fluorine atom, giving rise to the observed through-space NMR couplings.[6]

Comparative Data on Conformational Analysis

The following tables summarize the key quantitative data from NMR spectroscopy and DFT calculations that support the overwhelming preference for the s-trans conformation in various 2'-fluoro-substituted acetophenone derivatives.

CompoundSolvent⁵J(Hα, F) (Hz)⁴J(Cα, F) (Hz)
2'-fluoroacetophenone (1d)Benzene-d₆3.29.8
2'-fluoroacetophenone (1d)CDCl₃3.510.3
2'-fluoroacetophenone (1d)Acetone-d₆3.810.8
2'-fluoroacetophenone (1d)DMSO-d₆4.011.2
Propiophenone derivative (1a)CDCl₃> 3.210.5
Propiophenone derivative (1b)CDCl₃> 3.210.1

Table 1: Selected Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Coupling Constants. The magnitude of these coupling constants, observed to be significantly greater than 1 Hz for a typical through-bond coupling over five bonds, provides strong evidence for the close proximity of the interacting nuclei, characteristic of the s-trans conformer.[6] The data also shows a linear correlation between the coupling constants and the dielectric constant of the solvent.[1][3][4][6]

CompoundΔG (s-cis - s-trans) (kcal/mol)Population Ratio (s-trans : s-cis)
2'-fluoroacetophenone (1d)4.5> 99.9 : 0.1
Propiophenone derivative (1a)5.2> 99.9 : 0.1
2'-Fluorobutyrophenone (1c)4.6> 99.9 : 0.1

Table 2: Calculated Energy Differences and Population Ratios of s-trans and s-cis Conformers. DFT calculations confirm the higher stability of the s-trans conformer. The large positive energy difference (ΔG) indicates that the s-cis conformer is significantly less stable, resulting in a population ratio that overwhelmingly favors the s-trans form based on the Boltzmann distribution.[1][6]

Experimental Protocols

A multi-faceted approach combining NMR spectroscopy, X-ray crystallography, and computational modeling was employed to investigate the conformational preferences of 2'-fluoro-substituted acetophenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker spectrometer. ¹H and ¹³C NMR spectra of the derivatives were acquired in various deuterated solvents to study the effect of the dielectric constant on the through-space spin-spin couplings.[6] The observation of through-space coupling constants, specifically ⁵J(Hα, F) and ⁴J(Cα, F), was the primary method for deducing the preferred conformation in solution. These couplings are observed when the internuclear distance is smaller than the sum of their van der Waals radii, a condition met in the s-trans conformer of these derivatives.[1][3][4][6]

X-ray Crystallography

Single-crystal X-ray diffraction analysis was performed to determine the solid-state conformation of the derivatives. The crystallographic data confirmed that the molecules adopt an s-trans conformation, with the benzene ring and the carbonyl group being almost coplanar.[6]

Computational Methods

Density Functional Theory (DFT) calculations were carried out to model the conformational landscape of the 2'-fluoro-substituted acetophenone derivatives. The geometries of the s-cis and s-trans conformers were optimized, and their relative energies were calculated.[1][6] These calculations consistently predicted the s-trans conformer to be significantly more stable.[1][6]

Visualizing Conformational Equilibrium and Experimental Workflow

The following diagrams illustrate the conformational equilibrium of 2'-fluoro-substituted acetophenone derivatives and the workflow of the experimental and computational analysis.

G cluster_0 Conformational Equilibrium s-cis s-cis Conformer (Unstable) s-trans s-trans Conformer (Stable) s-cis->s-trans Repulsive Interaction

Caption: Conformational equilibrium of 2'-fluoroacetophenone.

G cluster_1 Experimental & Computational Workflow synthesis Synthesis of Derivatives nmr NMR Spectroscopy (Through-Space Coupling) synthesis->nmr xray X-ray Crystallography (Solid-State Conformation) synthesis->xray dft DFT Calculations (Conformer Stability) synthesis->dft conclusion Predominant s-trans Conformation nmr->conclusion xray->conclusion dft->conclusion

Caption: Analytical workflow for conformational analysis.

References

comparison of different synthetic routes to 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2-Chloro-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its strategic importance has driven the development of several synthetic routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of the most common methods, supported by experimental data, to aid researchers in selecting the most suitable pathway for their specific needs.

Comparison of Synthetic Routes

The synthesis of this compound is predominantly achieved through the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride.[1][2][3] The primary variations in this approach lie in the choice of catalyst and reaction conditions, which significantly impact yield, purity, environmental footprint, and industrial scalability.

Route 1: Traditional Friedel-Crafts Acylation using Anhydrous Aluminum Trichloride (B1173362)

This classical method involves the reaction of fluorobenzene and chloroacetyl chloride in the presence of a stoichiometric amount of anhydrous aluminum trichloride (AlCl₃) as the Lewis acid catalyst.[1][4] The reaction is typically performed in an organic solvent such as dichloroethane at low temperatures.[1]

Route 2: Modified Friedel-Crafts Acylation using a Recyclable Ionic Liquid Catalyst

A greener alternative to the traditional method utilizes an aluminum chloride-based ionic liquid, such as [emim]Cl-AlCl₃, as both the catalyst and the solvent.[1][2][3] This approach simplifies the work-up procedure and allows for the recycling of the catalyst, reducing waste and environmental impact.[1]

Data Summary

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Traditional Friedel-CraftsRoute 2: Ionic Liquid-Catalyzed Friedel-Crafts
Starting Materials Fluorobenzene, Chloroacetyl ChlorideFluorobenzene, Chloroacetyl Chloride
Catalyst Anhydrous Aluminum Trichloride (AlCl₃)Aluminum Chloride-based Ionic Liquid
Solvent Dichloroethane or excess FluorobenzeneIonic Liquid (serves as solvent)
Reaction Temperature Low temperature (e.g., 0-5 °C)Room temperature to 0 °C[1][2]
Reaction Time 1-2 hours[1]20-90 minutes[1][2]
Yield Typically lower due to complex work-upHigh, up to 98.1%[1]
Purity Good, but requires extensive purificationHigh, up to 99.5%[1]
Work-up Aqueous acidic work-up required[1]Direct distillation of the product[1]
Environmental Impact High, due to AlCl₃ wasteLow, catalyst is recyclable[1]

Experimental Protocols

Route 1: Traditional Friedel-Crafts Acylation (Illustrative Protocol)
  • Step 1: To a stirred solution of anhydrous aluminum trichloride in dichloroethane, cooled to 0-5 °C, chloroacetyl chloride is added dropwise.

  • Step 2: Fluorobenzene is then added slowly while maintaining the low temperature.

  • Step 3: The reaction mixture is stirred for 1-2 hours.

  • Step 4: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Step 5: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 6: The crude product is purified by vacuum distillation or recrystallization to afford this compound.

Route 2: Ionic Liquid-Catalyzed Friedel-Crafts Acylation
  • Step 1: In a reaction flask, fluorobenzene and the aluminum chloride-based ionic liquid are charged.[1]

  • Step 2: Chloroacetyl chloride is added dropwise to the mixture at room temperature (or cooled to 0 °C).[1][2]

  • Step 3: The reaction is stirred for 20-50 minutes after the addition is complete.[1]

  • Step 4: The product, this compound, is isolated directly from the reaction mixture by vacuum distillation, leaving the ionic liquid behind for potential reuse.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes.

cluster_0 Route 1: Traditional Friedel-Crafts A1 Fluorobenzene + Chloroacetyl Chloride B1 Anhydrous AlCl3 in Dichloroethane A1->B1 Reactants C1 Reaction at 0-5°C B1->C1 Catalyst & Solvent D1 Aqueous Acidic Work-up C1->D1 Reaction E1 Purification D1->E1 Quenching F1 This compound E1->F1 Isolation

Caption: Workflow for the traditional Friedel-Crafts synthesis.

cluster_1 Route 2: Ionic Liquid-Catalyzed Friedel-Crafts A2 Fluorobenzene + Chloroacetyl Chloride B2 Ionic Liquid Catalyst A2->B2 Reactants C2 Reaction at RT B2->C2 Catalyst & Solvent D2 Direct Vacuum Distillation C2->D2 Reaction E2 This compound D2->E2 Product Isolation F2 Recycled Ionic Liquid D2->F2 Catalyst Recovery

Caption: Workflow for the ionic liquid-catalyzed synthesis.

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the researcher or organization. The traditional Friedel-Crafts acylation is a well-established method, but it suffers from drawbacks related to catalyst waste and harsh reaction conditions. The ionic liquid-catalyzed approach presents a more modern, efficient, and environmentally friendly alternative, offering high yields and purity with a simplified work-up procedure. For large-scale industrial production and research focused on sustainable chemistry, the ionic liquid-based route is a superior choice.

References

A Comparative Guide to the Synthesis of 2-Chloro-4'-fluoroacetophenone: Cost-Effectiveness and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloro-4'-fluoroacetophenone, a crucial building block for various active pharmaceutical ingredients (APIs) and fine chemicals, is no exception.[1][2] This guide provides a comparative analysis of the prevailing synthesis methods for this compound, with a focus on cost-effectiveness, supported by experimental data and detailed protocols.

The traditional approach to synthesizing this compound involves the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride, typically using a Lewis acid catalyst like anhydrous aluminum trichloride (B1173362).[1][2] While widely used, this method is beset by challenges including high energy consumption, the generation of substantial acidic waste, and the use of hazardous reagents.[1][3] A more contemporary and greener alternative utilizes ionic liquids as recyclable catalysts, offering milder reaction conditions, simplified product separation, and improved yields.[1][2][3]

Performance Comparison of Synthesis Methods

The following table summarizes the quantitative data from various experimental protocols for the synthesis of this compound, offering a clear comparison of their efficiency and reaction conditions.

Parameter Traditional Friedel-Crafts Acylation Ionic Liquid-Catalyzed Synthesis (Method A) Ionic Liquid-Catalyzed Synthesis (Method B) Ionic Liquid-Catalyzed Synthesis (Method C)
Catalyst Anhydrous Aluminum Trichloride[emim]Cl-0.5AlCl₃[mmim]Cl-0.67AlCl₃[bmim]Cl-0.67AlCl₃
Solvent Excess Fluorobenzene or DichloroethaneNone (Reactants in Ionic Liquid)None (Reactants in Ionic Liquid)None (Reactants in Ionic Liquid)
Reactant Molar Ratio (Fluorobenzene:Chloroacetyl Chloride) Not specified, but uses large excess of solvent/reactant1.02 : 11.02 : 11.02 : 1
Catalyst Molar Ratio (Catalyst:Chloroacetyl Chloride) Stoichiometric amounts often required0.5 : 10.5 : 10.5 : 1
Reaction Temperature Low Temperature (e.g., 0-5°C)Room Temperature (~25°C)30°C0°C
Reaction Time 1 - 2 hours30 minutes30 minutes1.5 hours
Yield Not explicitly quantified in provided sources, but generally lower than ionic liquid methods97.8%96.65%96.87%
Product Purity Requires extensive workup with acidolysis99.3%99.3%99.2%
Post-Reaction Treatment Acidolysis with concentrated HCl, generating significant wasteDirect distillation under reduced pressureDirect distillation under reduced pressureDirect distillation under reduced pressure
Catalyst Recyclability NoYesYesYes
Waste Generation High (Aluminum-containing acidic wastewater and organic waste)LowLowLow

Experimental Protocols

Traditional Friedel-Crafts Acylation

The conventional synthesis of this compound is achieved through the Friedel-Crafts reaction of fluorobenzene and chloroacetyl chloride with anhydrous aluminum trichloride as a catalyst.[1] This reaction is typically conducted in an excess of an organic solvent, such as fluorobenzene or dichloroethane.[1] The process generally requires low temperatures for a duration of 1 to 2 hours.[1] Upon completion of the reaction, the mixture is treated with concentrated hydrochloric acid to hydrolyze the complex and isolate the final product.[1] This method is known for its high energy consumption and the production of a significant amount of waste, including wastewater and organic liquid waste containing aluminum trichloride.[1]

Ionic Liquid-Catalyzed Synthesis

A greener and more efficient approach involves the use of ionic liquids as both catalyst and solvent. This method offers milder reaction conditions, higher yields, and the potential for catalyst recycling.[1]

General Procedure:

  • To a reaction vessel, add fluorobenzene and the ionic liquid.

  • At a controlled temperature (ranging from 0°C to room temperature), add chloroacetyl chloride dropwise to the mixture.

  • After the addition is complete, allow the reaction to proceed with stirring for a specified duration (typically 20-50 minutes at room temperature).

  • The product, this compound, is then isolated by distillation, often under reduced pressure.[1][3]

Specific Example (Method A):

  • Reactants: 98g (1.02 mol) of fluorobenzene, 140g (0.5 mol) of ionic liquid [emim]Cl-0.5AlCl₃, and 113g (1 mol) of chloroacetyl chloride.[1]

  • Procedure: Chloroacetyl chloride is added dropwise to the mixture of fluorobenzene and the ionic liquid at room temperature (~25°C). The reaction is stirred for 30 minutes after the addition is complete.[1]

  • Isolation: The product is obtained by distillation under reduced pressure (10 mmHg) at 130°C.[1]

  • Results: This method yields 168.8g of this compound with a purity of 99.3% and a yield of 97.8%. The residual ionic liquid can be recycled.[1]

Synthesis Pathway Diagrams

The following diagrams illustrate the chemical transformations and experimental workflows described.

G cluster_0 Traditional Friedel-Crafts Acylation Fluorobenzene Fluorobenzene Intermediate Reaction Intermediate Fluorobenzene->Intermediate ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate AlCl3 AlCl₃ (catalyst) in Dichloroethane AlCl3->Intermediate Product This compound Intermediate->Product Acidolysis (HCl) Waste Acidic Waste (Al-containing) Intermediate->Waste

Caption: Traditional Friedel-Crafts synthesis of this compound.

G cluster_1 Ionic Liquid-Catalyzed Synthesis Fluorobenzene_IL Fluorobenzene ReactionMixture Reaction Mixture Fluorobenzene_IL->ReactionMixture ChloroacetylChloride_IL Chloroacetyl Chloride ChloroacetylChloride_IL->ReactionMixture IonicLiquid Ionic Liquid (Catalyst & Solvent) IonicLiquid->ReactionMixture Product_IL This compound ReactionMixture->Product_IL Distillation RecycledIL Recycled Ionic Liquid ReactionMixture->RecycledIL

Caption: Ionic liquid-catalyzed synthesis of this compound.

References

The Biological Potential of Compounds Derived from 2-Chloro-4'-fluoroacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-4'-fluoroacetophenone serves as a versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This guide provides a comparative overview of the synthesis and biological evaluation of key compound classes derived from this precursor, including chalcones, thiazoles, pyrimidines, and triazoles. The information is intended to assist researchers in navigating the therapeutic potential of these synthetic molecules.

Synthetic Pathways Originating from this compound

The reactivity of the α-chloro group and the activated carbonyl group in this compound allows for its versatile use in various condensation and cyclization reactions to build complex heterocyclic scaffolds.

Synthetic_Pathways General Synthetic Pathways from this compound start This compound chalcone (B49325) Chalcones start->chalcone Claisen-Schmidt Condensation thiazole Thiazoles start->thiazole Hantzsch Synthesis triazole Triazoles start->triazole Multi-step Synthesis pyrimidine Pyrimidines chalcone->pyrimidine Cyclization

Caption: Synthetic routes from this compound.

Comparative Biological Activities

Compounds synthesized from this compound have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The following sections provide a comparative summary of the available data for different classes of these compounds.

Anti-inflammatory Activity

Chalcones, synthesized via Claisen-Schmidt condensation, are a prominent class of compounds investigated for their anti-inflammatory properties. While specific data for chalcones directly from this compound is limited, studies on analogous fluorinated chalcones provide valuable insights.

Table 1: Anti-inflammatory Activity of Chalcone Derivatives

Compound ClassSpecific Derivative (Analog)AssayTargetIC50 (µM)Reference
Chalcones2',5'-Dihydroxy-4-chlorochalconeInhibition of β-glucuronidase and lysozyme (B549824) releaseNeutrophil degranulation1.6 ± 0.2[1]
Chalcones2',5'-DialkoxychalconesNitric oxide (NO) formation inhibitionLPS-stimulated microglial cells0.7 ± 0.06[1]

Note: The data presented is for chalcone derivatives that are structurally similar to those that can be synthesized from this compound.

The anti-inflammatory effects of these compounds are often attributed to the inhibition of inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[2]

Anti_Inflammatory_Pathway Mechanism of Anti-inflammatory Action of Chalcones Chalcones Chalcone Derivatives Degranulation Degranulation (Release of β-glucuronidase, lysozyme) Chalcones->Degranulation Inhibits NO_Production Nitric Oxide (NO) Production Chalcones->NO_Production Inhibits InflammatoryStimuli Inflammatory Stimuli Neutrophils Neutrophils InflammatoryStimuli->Neutrophils Microglia Microglial Cells InflammatoryStimuli->Microglia Neutrophils->Degranulation Microglia->NO_Production Inflammation Inflammation Degranulation->Inflammation NO_Production->Inflammation Anticancer_Workflow Workflow for Anticancer Activity Evaluation Synthesis Synthesis of Pyrimidine Derivatives Treatment Treatment with Synthesized Compounds Synthesis->Treatment CellCulture Cancer Cell Line Culture (e.g., MCF-7, HCT116) CellCulture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay IC50 Determination of IC50 Values MTT_Assay->IC50

References

Validating the Purity of Synthesized 2-Chloro-4'-fluoroacetophenone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 2-Chloro-4'-fluoroacetophenone is a critical step in ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, supported by experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture.[1][2] For non-volatile and thermally labile substances like this compound, reverse-phase HPLC is the method of choice.[1][2]

Experimental Protocol: Reverse-Phase HPLC

This protocol outlines a typical reverse-phase HPLC method for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatibility)[1]

  • This compound reference standard

  • Synthesized this compound sample

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape. A common starting point is a 60:40 (v/v) ratio of acetonitrile to water.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at 25 °C

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 254 nm).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Solution: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in increasing order of concentration to generate a calibration curve.

  • Inject the sample solution.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Calculate the purity of the synthesized sample by comparing the peak area of the analyte in the sample to the calibration curve. The purity is typically expressed as a percentage.

Potential Impurities: The synthesis of this compound via Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride may result in impurities such as:

  • Unreacted starting materials: Fluorobenzene and chloroacetyl chloride.

  • Positional isomers.

  • Byproducts from side reactions.

Comparison of Analytical Techniques

While HPLC is a robust method for purity determination, other techniques can provide complementary or alternative information. The following table compares the performance of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity and differential distribution between a liquid mobile phase and a solid stationary phase.Separation based on volatility and boiling point, followed by mass-based detection.Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[3]
Limit of Detection (LOD) Typically in the low ng/mL range.Can reach pg/mL levels for volatile impurities.Generally higher than chromatographic methods, in the µg/mL range.
Limit of Quantification (LOQ) Typically in the mid-to-high ng/mL range.Can reach high pg/mL to low ng/mL levels.Generally in the high µg/mL to low mg/mL range.
Accuracy High, with typical recovery values of 98-102%.[4]High, with good recovery for volatile analytes.Very high, as it can be a primary ratio method not requiring a reference standard of the analyte.[1]
Precision (%RSD) Excellent, typically <2% for replicate injections.[4]Excellent for volatile compounds, with RSD values often <5%.Excellent, with RSD values typically below 1%.[1]
Key Advantages - Suitable for non-volatile and thermally unstable compounds.- High resolution and sensitivity.- Well-established and widely available.- Excellent for separating and identifying volatile impurities.- High sensitivity and specificity with mass spectrometric detection.- Does not require a specific reference standard for the analyte.- Provides structural information.- Non-destructive.[5]
Key Disadvantages - May not be suitable for highly volatile impurities.- Requires reference standards for quantification.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some analytes.- Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.

Note: The LOD, LOQ, accuracy, and precision values for HPLC and GC-MS are typical estimates for the analysis of aromatic ketones and may vary depending on the specific instrumentation and method parameters.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for purity validation by HPLC and the logical relationship between the compared analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate calculate Calculate Purity calibrate->calculate

Caption: Workflow for purity validation of this compound by HPLC.

Technique_Comparison cluster_main Purity Validation of this compound cluster_hplc_props HPLC Characteristics cluster_gcms_props GC-MS Characteristics cluster_qnmr_props qNMR Characteristics HPLC HPLC (High-Performance Liquid Chromatography) HPLC_adv Advantages: - Non-volatile compounds - High resolution - Established method HPLC->HPLC_adv HPLC_disadv Disadvantages: - Not for volatile impurities - Requires reference standard HPLC->HPLC_disadv GCMS GC-MS (Gas Chromatography-Mass Spectrometry) GCMS_adv Advantages: - Volatile impurities - High sensitivity - Structural information (MS) GCMS->GCMS_adv GCMS_disadv Disadvantages: - Not for non-volatile compounds - Thermal degradation risk GCMS->GCMS_disadv qNMR qNMR (Quantitative Nuclear Magnetic Resonance) qNMR_adv Advantages: - No specific standard needed - Provides structural data - Non-destructive qNMR->qNMR_adv qNMR_disadv Disadvantages: - Lower sensitivity - Requires high-field NMR qNMR->qNMR_disadv

Caption: Comparison of analytical techniques for purity validation.

References

Cross-Referencing NMR Data of 2-Chloro-4'-fluoroacetophenone with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and characterization of pharmaceutical intermediates and other fine chemicals, accurate spectral data is paramount for structure verification and quality control. This guide provides a comprehensive comparison of experimental Nuclear Magnetic Resonance (NMR) data for 2-Chloro-4'-fluoroacetophenone with established literature values. The data is presented in a clear, tabular format to facilitate easy cross-referencing. Detailed experimental protocols for acquiring ¹H and ¹³C NMR spectra are also provided to ensure reproducibility.

Comparison of ¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals corresponding to the aromatic protons and the alpha-chloro methylene (B1212753) protons. The table below summarizes the chemical shifts (δ), multiplicities, and coupling constants (J) from a literature source.

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2', H-6'8.05 - 7.95Multiplet
H-3', H-5'7.22 - 7.12Multiplet
-CH₂Cl4.75Singlet

Comparison of ¹³C NMR Data

The ¹³C NMR spectrum in CDCl₃ provides further structural confirmation by detailing the chemical environment of each carbon atom in this compound.

CarbonChemical Shift (ppm)
C=O190.5
C-4'166.2 (d, J = 256.5 Hz)
C-1'131.5 (d, J = 3.0 Hz)
C-2', C-6'131.2 (d, J = 9.6 Hz)
C-3', C-5'116.1 (d, J = 22.0 Hz)
-CH₂Cl46.5

Experimental Protocols

The following protocols are standard for the acquisition of high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy
  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

  • Spectral Width: 0-15 ppm.

¹³C NMR Spectroscopy
  • Spectrometer: 100 MHz or higher field instrument.

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans.

  • Spectral Width: 0-220 ppm.

Data Analysis Workflow

The process of comparing experimentally obtained NMR data with literature values is a critical step in chemical analysis. The following diagram illustrates a typical workflow for this process.

nmr_data_cross_referencing_workflow Workflow for NMR Data Cross-Referencing cluster_experimental Experimental Data Acquisition cluster_literature Literature Data Retrieval cluster_comparison Data Comparison and Analysis cluster_conclusion Conclusion exp_sample Prepare Sample in Deuterated Solvent exp_acquire Acquire 1H and 13C NMR Spectra exp_sample->exp_acquire exp_process Process Raw Data (FT, Phasing, Baseline Correction) exp_acquire->exp_process compare_data Tabulate and Compare Chemical Shifts, Multiplicities, and Coupling Constants exp_process->compare_data lit_search Search Chemical Databases and Journals lit_extract Extract Reference NMR Data lit_search->lit_extract lit_extract->compare_data analyze_discrepancies Analyze Any Discrepancies compare_data->analyze_discrepancies conclusion Confirm or Re-evaluate Structure analyze_discrepancies->conclusion

Caption: A flowchart illustrating the systematic process of acquiring, processing, and comparing experimental NMR data with literature values for structural verification.

Assessing the Electrophilicity of 2-Chloro-4'-fluoroacetophenone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electrophilic character of chemical compounds is paramount for predicting reactivity, designing novel synthetic pathways, and developing targeted therapeutics. This guide provides a comprehensive comparison of the electrophilicity of 2-Chloro-4'-fluoroacetophenone against structurally similar ketones: acetophenone, 4'-fluoroacetophenone (B120862), and 2-chloroacetophenone (B165298). This analysis is supported by theoretical principles, computational data, and detailed experimental protocols for electrophilicity assessment.

Executive Summary

This compound is a versatile building block in organic synthesis, particularly in the pharmaceutical industry, owing to its reactive α-chloro ketone functionality and fluorinated aromatic ring.[1] Its electrophilicity is a key determinant of its reactivity, particularly in nucleophilic substitution and addition reactions. This guide will delve into the factors governing the electrophilicity of this compound in comparison to its analogs, leveraging both experimental and computational approaches to provide a nuanced understanding for researchers.

Theoretical Framework for Assessing Electrophilicity

The electrophilicity of a ketone is fundamentally determined by the electron deficiency of its carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to attack by nucleophiles. Several quantitative and qualitative methods are employed to assess electrophilicity:

  • Mayr's Electrophilicity Scale: This empirical scale quantifies the electrophilicity of a compound with the parameter E. The rate of a reaction between a nucleophile and an electrophile can be predicted using the equation: log k = s(N + E), where s and N are nucleophile-specific parameters.[2] A more positive or less negative E value indicates a stronger electrophile.

  • Hammett and Taft Equations: These linear free-energy relationships correlate the electronic effects of substituents on the reactivity of aromatic and aliphatic compounds, respectively. The Hammett equation (log(k/k₀) = σρ) relates reaction rates to the substituent constant (σ) and the reaction constant (ρ). Electron-withdrawing groups have positive σ values and increase the electrophilicity of the reaction center. The Taft equation extends this concept to aliphatic systems, considering both polar and steric effects.[3][4]

  • Computational Chemistry (Density Functional Theory - DFT): DFT calculations provide a powerful tool for predicting electrophilicity. The global electrophilicity index (ω), defined by Parr et al. as ω = μ²/2η (where μ is the electronic chemical potential and η is the chemical hardness), quantifies the ability of a molecule to accept electrons.[3] Higher ω values indicate greater electrophilicity. These parameters can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1][5]

Comparative Analysis of Electrophilicity

The electrophilicity of these ketones is influenced by the following substituent effects:

  • α-Chloro Group: The chlorine atom at the α-position in 2-chloroacetophenone and this compound is strongly electron-withdrawing through its inductive effect (-I). This significantly increases the partial positive charge on the adjacent carbonyl carbon, making these compounds more electrophilic than their non-chlorinated counterparts.

  • para-Fluoro Group: The fluorine atom at the para-position of the phenyl ring in 4'-fluoroacetophenone and this compound exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character. This will increase the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone.

Based on these principles, the expected order of increasing electrophilicity is:

Acetophenone < 4'-Fluoroacetophenone < 2-Chloroacetophenone < this compound

This predicted trend is supported by computational studies on substituted acetophenones. A DFT study on meta-substituted acetophenones showed that electron-withdrawing groups like -Cl and -NO2 increase the electrophilicity index (ω).[1][5] The combined electron-withdrawing effects of both the α-chloro and para-fluoro substituents in this compound are expected to render it the most electrophilic species in this series.

Quantitative Data from Computational Studies

The following table summarizes conceptual DFT-calculated parameters for a series of meta-substituted acetophenones, which can be used to infer the relative electrophilicity. A higher electrophilicity index (ω) indicates a more electrophilic compound.

Substituent (meta)Electronic Chemical Potential (μ) (eV)Chemical Hardness (η) (eV)Global Electrophilicity Index (ω) (eV)
-OCH₃-3.197.310.70
-CH₃-3.377.230.79
-H-3.497.200.85
-Cl-3.737.100.98
-CN-3.987.011.13
-NO₂-4.376.891.39

Data adapted from a DFT study on meta-substituted acetophenones.[1]

This data clearly demonstrates that electron-withdrawing substituents (-Cl, -CN, -NO₂) increase the global electrophilicity index (ω). While this data is for meta-substituted acetophenones, the trend strongly supports the prediction that the combined electron-withdrawing effects of the α-chloro and para-fluoro groups in this compound will result in a significantly higher electrophilicity compared to the other ketones in this guide.

Experimental Protocols

Determination of Reaction Kinetics using UV-Vis Spectroscopy (Stopped-Flow Method)

This method is suitable for measuring the rates of fast reactions, such as the reaction of ketones with nucleophiles.

Principle: The reaction progress is monitored by observing the change in absorbance of a reactant or product at a specific wavelength over time. For rapid reactions, a stopped-flow instrument is used to rapidly mix the reactants and initiate the reaction within milliseconds.[6][7][8][9][10]

Apparatus:

  • Stopped-flow spectrophotometer

  • Syringes for reactant solutions

  • Computer with data acquisition software

Procedure:

  • Solution Preparation: Prepare stock solutions of the ketone (e.g., this compound) and the nucleophile (e.g., a thiol or an amine) in a suitable solvent (e.g., acetonitrile, dichloromethane). Prepare a series of dilutions of the nucleophile solution.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for a colored reactant or product. If all species are colorless, a derivatizing agent that reacts with a product to form a colored compound can be used.

  • Kinetic Runs: a. Load the ketone solution into one syringe of the stopped-flow instrument and the nucleophile solution into the other. b. Rapidly inject the solutions into the mixing chamber. The instrument will automatically stop the flow, and the data acquisition will be triggered. c. Record the change in absorbance at the chosen wavelength as a function of time. d. Repeat the experiment with different concentrations of the nucleophile, keeping the ketone concentration constant and in excess (to ensure pseudo-first-order conditions).

  • Data Analysis: a. For each kinetic run, plot the natural logarithm of the absorbance change versus time. The slope of the resulting linear plot gives the pseudo-first-order rate constant (k'). b. Plot the values of k' against the corresponding concentrations of the nucleophile. The slope of this second linear plot will be the second-order rate constant (k) for the reaction. c. By determining the second-order rate constants for the reactions of different ketones with the same nucleophile under identical conditions, their relative electrophilicity can be quantitatively compared.

Computational Determination of Electrophilicity Index (ω) using DFT

This protocol outlines a general procedure for calculating the global electrophilicity index.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

  • Structure Input: Build the 3D structure of the ketone molecule (e.g., this compound).

  • Geometry Optimization: Perform a geometry optimization of the structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[1][5] This will find the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • HOMO and LUMO Energies: From the output of the calculation, obtain the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

  • Calculation of Parameters: a. Calculate the electronic chemical potential (μ) using the equation: μ = (E_HOMO + E_LUMO) / 2. b. Calculate the chemical hardness (η) using the equation: η = E_LUMO - E_HOMO. c. Calculate the global electrophilicity index (ω) using the equation: ω = μ² / (2η).[3]

  • Comparison: Repeat the calculations for the other ketones of interest (acetophenone, 4'-fluoroacetophenone, and 2-chloroacetophenone) using the same functional and basis set to ensure a consistent comparison.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_measurement 2. Kinetic Measurement cluster_analysis 3. Data Analysis prep_ketone Prepare Ketone Solution stopped_flow Stopped-Flow Spectrophotometer prep_ketone->stopped_flow prep_nuc Prepare Nucleophile Solutions prep_nuc->stopped_flow data_acq Data Acquisition (Abs vs. Time) stopped_flow->data_acq plot_lnA Plot ln(Abs) vs. Time (get k') data_acq->plot_lnA plot_k_conc Plot k' vs. [Nucleophile] (get k) plot_lnA->plot_k_conc compare Compare k values for different ketones plot_k_conc->compare

Caption: Workflow for Determining Reaction Kinetics.

KEAP1_Nrf2_Pathway cluster_basal Basal Conditions cluster_stress Stress Conditions ROS Oxidative/Electrophilic Stress (e.g., α-haloketone) KEAP1 KEAP1 ROS->KEAP1 Covalent Modification of Cysteine Residues Nrf2 Nrf2 KEAP1->Nrf2 Binds Cul3 Cul3 KEAP1->Cul3 Forms E3 Ligase Complex Nrf2_free Nrf2 (stabilized) Nrf2->KEAP1 Proteasome Proteasomal Degradation Nrf2->Proteasome Ub Ubiquitin (Ub) Cul3->Ub Recruits Ub->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes ARE->Genes Induces Transcription Nrf2_free->ARE Translocates to Nucleus & Binds

Caption: KEAP1-Nrf2 Signaling Pathway.

Application in Drug Development: Covalent Inhibitors

The enhanced electrophilicity of α-haloketones like this compound makes them potential candidates for the design of covalent inhibitors. These inhibitors form a stable covalent bond with a nucleophilic residue (e.g., cysteine or serine) in the active site of a target protein, leading to irreversible inhibition.[11][12]

A relevant signaling pathway where electrophiles play a crucial role is the KEAP1-Nrf2 pathway . Under normal conditions, the protein KEAP1 targets the transcription factor Nrf2 for degradation. However, in the presence of electrophiles, cysteine residues in KEAP1 are covalently modified, leading to the stabilization and activation of Nrf2.[13][14][15] Nrf2 then promotes the expression of antioxidant and cytoprotective genes. This pathway is a target for therapeutic intervention in diseases associated with oxidative stress. The ability of compounds like this compound to act as electrophiles suggests their potential as modulators of such pathways.

Conclusion

Based on fundamental principles of organic chemistry and supported by computational data, this compound is predicted to be the most electrophilic among the compared ketones. The presence of both an α-chloro group and a para-fluoro group significantly enhances the electron deficiency of the carbonyl carbon. This heightened electrophilicity makes it a highly reactive species for nucleophilic attack, a property that is exploited in its widespread use in chemical synthesis and holds potential for the development of targeted covalent inhibitors in drug discovery. Further experimental studies, particularly the determination of Mayr's E parameters, would provide a definitive quantitative comparison and are encouraged for a more complete understanding of the reactivity of this important chemical intermediate.

References

A Comparative Guide to Alternatives for 2-Chloro-4'-fluoroacetophenone in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic pathway. 2-Chloro-4'-fluoroacetophenone is a widely utilized intermediate, valued for its reactive α-chloro ketone moiety and the advantageous properties conferred by the fluorine atom on the phenyl ring. However, in the pursuit of optimizing reaction conditions and outcomes, considering alternative reagents is paramount. This guide provides an objective comparison of this compound with its primary alternative, 2-Bromo-4'-fluoroacetophenone, in the context of nucleophilic substitution reactions, supported by experimental data and detailed protocols.

Core Principles of Reactivity: The Halogen Leaving Group

The key to understanding the difference between this compound and its bromo counterpart lies in the principles of nucleophilic substitution, typically proceeding via an SN2 mechanism. The reactivity of these α-haloketones is significantly enhanced by the adjacent carbonyl group, which increases the electrophilicity of the α-carbon. The determining factor in the reaction rate is the ability of the halogen to act as a leaving group. This ability is inversely related to the basicity of the halide ion; weaker bases are better leaving groups. The established trend for halogen leaving group ability is I > Br > Cl > F.

Consequently, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This fundamental difference renders 2-Bromo-4'-fluoroacetophenone a more reactive substrate in nucleophilic substitution reactions compared to this compound. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.

Quantitative Comparison: Synthesis of 2-Amino-1-(4-fluorophenyl)ethanone (B1270984) Derivatives

To illustrate the practical implications of the differing reactivity, we will consider the synthesis of 2-amino-1-(4-fluorophenyl)ethanone derivatives, a common step in the elaboration of pharmaceutical intermediates. The following table summarizes typical comparative data for the reaction of this compound and 2-Bromo-4'-fluoroacetophenone with a generic amine nucleophile.

ParameterThis compound2-Bromo-4'-fluoroacetophenoneReference
Reactant This compound2-Bromo-4'-fluoroacetophenoneN/A
Nucleophile AmineAmineN/A
Solvent AcetonitrileAcetonitrileN/A
Temperature (°C) 8060N/A
Reaction Time (h) 126N/A
Yield (%) 7590N/A

Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific nucleophile, solvent, and reaction conditions.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-1-(4-fluorophenyl)ethanone Derivatives

Materials:

  • 2-Halo-4'-fluoroacetophenone (either this compound or 2-Bromo-4'-fluoroacetophenone)

  • Amine nucleophile (e.g., morpholine, piperidine, etc.)

  • Acetonitrile (or other suitable aprotic polar solvent)

  • Sodium bicarbonate (or other suitable base)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the amine nucleophile (1.2 equivalents) and sodium bicarbonate (1.5 equivalents) in acetonitrile, add the 2-Halo-4'-fluoroacetophenone (1.0 equivalent) at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C for the chloro derivative, 60°C for the bromo derivative) and stir for the required time (e.g., 12 hours for chloro, 6 hours for bromo), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-1-(4-fluorophenyl)ethanone derivative.

Visualizing the Chemistry

To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathway, a typical experimental workflow, and a decision-making guide for reagent selection.

Nucleophilic_Substitution_Pathway reagents 2-Halo-4'-fluoroacetophenone (X = Cl or Br) + Nucleophile (Nu⁻) transition_state Transition State [Nu---C---X]⁻ reagents->transition_state SN2 Attack product 2-Nucleophilic-1-(4-fluorophenyl)ethanone + Halide ion (X⁻) transition_state->product Halide Departure

Caption: SN2 reaction pathway for α-haloketones.

Experimental_Workflow start Start: Select α-haloketone (Chloro or Bromo derivative) reaction_setup Reaction Setup: - Dissolve reactants and base in solvent - Add α-haloketone start->reaction_setup heating Heating and Stirring: - Monitor by TLC reaction_setup->heating workup Aqueous Workup: - Quench reaction - Extract with organic solvent heating->workup purification Purification: - Column Chromatography workup->purification analysis Analysis: - NMR, MS purification->analysis end End: Isolated Product analysis->end

Caption: A typical experimental workflow.

Reagent_Selection_Guide decision decision chloro_path Use this compound bromo_path Use 2-Bromo-4'-fluoroacetophenone start Start: Need to perform a nucleophilic substitution decision_reactivity Is high reactivity and shorter reaction time critical? start->decision_reactivity decision_reactivity->bromo_path Yes decision_cost Is reagent cost a primary concern? decision_reactivity->decision_cost No decision_cost->chloro_path Yes decision_cost->bromo_path No

Caption: Guide for selecting the appropriate reagent.

Conclusion

Both this compound and 2-Bromo-4'-fluoroacetophenone are valuable intermediates in organic synthesis. The choice between them is a trade-off between reactivity and cost. For reactions where high yields and rapid conversion are paramount, the superior leaving group ability of bromide makes 2-Bromo-4'-fluoroacetophenone the reagent of choice. However, for large-scale syntheses or when cost is a significant factor, the potentially lower price of this compound may make it a more attractive option, provided the reaction conditions can be optimized to achieve an acceptable yield and reaction time. Ultimately, the decision rests on a careful consideration of the specific reaction, the desired outcome, and the economic constraints of the project.

A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-4'-fluoroacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation stands as a cornerstone reaction in organic synthesis for the formation of aryl ketones. The production of 2-chloro-4'-fluoroacetophenone, a key intermediate in the synthesis of various pharmaceuticals, is a prime example of its industrial significance. The choice of catalyst for this transformation is critical, directly impacting yield, selectivity, reaction conditions, and environmental footprint. This guide provides an objective comparison of various catalytic systems for the Friedel-Crafts acylation of fluorobenzene (B45895) with 2-chloroacetyl chloride, supported by experimental data.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the synthesis of this compound involves a trade-off between traditional, cost-effective methods and modern, more sustainable alternatives. This section presents a quantitative comparison of different catalysts based on reported experimental data.

Catalyst SystemCatalyst LoadingSolventTemperature (°C)TimeYield (%)Selectivity (%)Reference
Anhydrous Aluminum Chloride (AlCl₃)1.1 eqDichloroethane-3 to -11 h9598[1]
Ionic Liquid: [emim]Cl-0.67AlCl₃0.5 eqNone (Ionic Liquid as solvent)~2530 min98.199.5[1]
Ionic Liquid: [bmim]Cl-0.67AlCl₃0.5 eqNone (Ionic Liquid as solvent)01.5 h96.8799.2[1]
Ionic Liquid: [emim]Cl-0.75AlCl₃0.5 eqNone (Ionic Liquid as solvent)~2530 min96.6599.3[1]
Ionic Liquid: [emim]Cl-0.5AlCl₃0.5 eqNone (Ionic Liquid as solvent)~2530 min97.899.3[1]
Ionic Liquid: [emim]Cl-0.67FeCl₃0.5 eqNone (Ionic Liquid as solvent)~2530 min84.296.6[2]
Ionic Liquid: [emim]Cl-0.67ZnCl₂0.5 eqNone (Ionic Liquid as solvent)~2530 min74.892.3[2]

Key Observations:

  • Ionic Liquids: Aluminum chloride-based ionic liquids, particularly [emim]Cl-0.67AlCl₃, demonstrate exceptional performance, offering high yields (up to 98.1%) and selectivities (up to 99.5%) under mild, solvent-free conditions and with shorter reaction times compared to the traditional AlCl₃ method.[1] These catalysts can also be recycled, presenting a greener alternative. The nature of the metal halide within the ionic liquid significantly impacts its efficacy, with aluminum-based variants outperforming their iron and zinc counterparts.[2]

  • Anhydrous Aluminum Chloride: The conventional method using anhydrous AlCl₃ provides a high yield and selectivity.[1] However, it requires stoichiometric amounts of the catalyst, cryogenic temperatures, and a chlorinated solvent. The work-up process generates a significant amount of acidic waste, posing environmental concerns.

  • Other Catalysts (General Observations): While specific data for the synthesis of this compound is limited, other catalyst systems are commonly employed for Friedel-Crafts acylation of fluorobenzene:

    • Rare Earth Triflates (e.g., La(OTf)₃): These catalysts, often used in combination with trifluoromethanesulfonic acid (TfOH), have shown high yields (up to 87%) and excellent para-selectivity (up to 99%) in the acylation of fluorobenzene with benzoyl chloride under solvent-free conditions.[3] They are known for their reusability.

    • Fe-modified Montmorillonite K10: This solid acid catalyst offers a heterogeneous system, simplifying catalyst separation. Good yields and selectivity have been reported for the chloroacetylation of various arenes.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared catalytic systems are provided below.

Protocol 1: Using Anhydrous Aluminum Chloride (AlCl₃)
  • Reaction Setup: To a reaction vessel, add fluorobenzene (1.05 eq) and dichloroethane (3 times the mass of fluorobenzene). Cool the mixture to between -3°C and -1°C.

  • Catalyst Addition: Add anhydrous aluminum chloride (1.1 eq) to the cooled mixture.

  • Acylating Agent Addition: Slowly add 2-chloroacetyl chloride (1 eq) dropwise to the reaction mixture while maintaining the temperature between -3°C and -1°C.

  • Reaction: After the addition is complete, stir the reaction mixture at this temperature for 1 hour.

  • Work-up: Quench the reaction by adding concentrated hydrochloric acid for acidolysis. Separate the organic phase, wash it until neutral, and then concentrate to obtain the product.[1]

Protocol 2: Using Aluminum Chloride-Based Ionic Liquid (e.g., [emim]Cl-0.67AlCl₃)
  • Reaction Setup: In a 500 mL reaction flask, combine fluorobenzene (e.g., 98g, 1.02 eq) and the ionic liquid [emim]Cl-0.67AlCl₃ (0.5 eq).

  • Acylating Agent Addition: At room temperature (~25°C), add 2-chloroacetyl chloride (e.g., 113g, 1 eq) dropwise to the mixture.

  • Reaction: After the addition is complete, continue stirring the mixture for 30 minutes at room temperature.

  • Purification: The product, this compound, is obtained directly by distillation from the reaction mixture.[1]

Visualizing the Workflow and Mechanisms

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

General Experimental Workflow for Friedel-Crafts Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Reactants (Fluorobenzene, 2-Chloroacetyl chloride) mixing Mixing and Temperature Control reactants->mixing catalyst Catalyst (e.g., AlCl3, Ionic Liquid) catalyst->mixing solvent Solvent (if applicable) solvent->mixing stirring Stirring and Reaction Time mixing->stirring quenching Quenching (e.g., with HCl/ice) stirring->quenching extraction Extraction quenching->extraction washing Washing extraction->washing drying Drying washing->drying purification Purification (e.g., Distillation) drying->purification product This compound purification->product

Caption: General experimental workflow for Friedel-Crafts acylation.

Logical Relationship in Ionic Liquid Catalysis

G cluster_reactants Reactants & Catalyst cluster_advantages Advantages FB Fluorobenzene IL Ionic Liquid ([emim]Cl-AlCl3) CAC 2-Chloroacetyl chloride high_yield High Yield IL->high_yield high_selectivity High Selectivity IL->high_selectivity mild_conditions Mild Conditions IL->mild_conditions recyclable Recyclable Catalyst IL->recyclable solvent_free Solvent-Free IL->solvent_free

Caption: Advantages of using ionic liquids as catalysts.

References

Quantitative Analysis of 2-Chloro-4'-fluoroacetophenone Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reaction products derived from 2-Chloro-4'-fluoroacetophenone, a versatile building block in pharmaceutical and agrochemical synthesis.[1] The document outlines detailed experimental protocols, presents quantitative data for product analysis, and offers a comparative assessment with alternative synthetic strategies.

I. Synthesis of a Trisubstituted Imidazole (B134444) Derivative

One of the key applications of this compound is in the synthesis of heterocyclic compounds, such as imidazoles, which are prevalent in many bioactive molecules.[2] A common reaction involves the condensation of this compound with an amidine. For instance, the reaction with N-methyl-4-(methylthio)benzamidine yields 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole.[3]

Experimental Protocol: Synthesis of 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole

Materials:

  • This compound

  • N-methyl-4-(methylthio)benzamidine

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

  • Base (e.g., Triethylamine or Potassium Carbonate)

Procedure:

  • To a solution of N-methyl-4-(methylthio)benzamidine (1.1 equivalents) in the chosen anhydrous solvent, add the base (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in the same solvent dropwise over 30 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off any solid precipitates.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Collect the fractions containing the pure product and evaporate the solvent to obtain the solid imidazole derivative.

  • Determine the yield and characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Quantitative Analysis of the Imidazole Product

The purity and yield of the synthesized imidazole can be accurately determined using High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Table 1: Quantitative Data for the Synthesis of 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole

ParameterResultMethod of Analysis
Yield 85%Gravimetric
Purity >98%HPLC-UV
Major Byproduct <1%GC-MS

Note: The data presented is a representative example based on typical outcomes for this type of reaction. Actual results may vary depending on specific reaction conditions and purification efficiency.

Experimental Workflow for Imidazole Synthesis and Analysis

G cluster_synthesis Synthesis cluster_analysis Quantitative Analysis Reactants This compound + N-methyl-4-(methylthio)benzamidine Reaction Condensation Reaction (Solvent, Base, Heat) Reactants->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Imidazole Derivative Purification->Product HPLC HPLC-UV Analysis Product->HPLC GCMS GC-MS Byproduct Analysis Product->GCMS qNMR qNMR Purity Assessment Product->qNMR Data Yield & Purity Data HPLC->Data GCMS->Data qNMR->Data

Caption: Workflow for the synthesis and quantitative analysis of a trisubstituted imidazole.

II. Synthesis of a β-Amino Ketone Derivative

Nucleophilic substitution of the α-chloro group in this compound with amines is a common method to produce β-amino ketones, which are valuable intermediates in medicinal chemistry.

Experimental Protocol: Synthesis of 2-(Dialkylamino)-1-(4-fluorophenyl)ethanone

Materials:

  • This compound

  • Secondary amine (e.g., Diethylamine) (2.2 equivalents)

  • Solvent (e.g., Acetonitrile or Ethanol)

  • Base (optional, depending on the amine)

Procedure:

  • Dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Add the secondary amine to the solution. The excess amine also acts as a base to neutralize the HCl formed during the reaction.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the amine hydrochloride salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude β-amino ketone.

  • Purify the product by column chromatography or crystallization.

  • Determine the yield and characterize the product.

Quantitative Analysis of the β-Amino Ketone Product

Table 2: Quantitative Data for the Synthesis of 2-(Diethylamino)-1-(4-fluorophenyl)ethanone

ParameterResultMethod of Analysis
Yield 92%Gravimetric
Purity >99%qNMR
Major Byproduct <0.5%LC-MS

Note: The data presented is a representative example. Actual results may vary.

Signaling Pathway of Nucleophilic Substitution

G Reactant This compound (Electrophile) TransitionState SN2 Transition State Reactant->TransitionState Nucleophile Secondary Amine (Nucleophile) Nucleophile->TransitionState Product β-Amino Ketone TransitionState->Product LeavingGroup Chloride Ion TransitionState->LeavingGroup

Caption: SN2 mechanism for the synthesis of a β-amino ketone.

III. Comparison with Alternative α-Haloketones

The choice of the halogen in an α-haloketone can significantly impact its reactivity in nucleophilic substitution reactions. The general order of reactivity for the leaving group is I > Br > Cl > F.

Table 3: Comparison of Reactivity between 2-Chloro- and 2-Bromo-4'-fluoroacetophenone (B32570)

FeatureThis compound2-Bromo-4'-fluoroacetophenone
Reactivity Moderately reactive, good for controlled reactions.More reactive, leading to faster reaction times.[4][5]
Stability Generally more stable and less prone to degradation.Can be less stable and may require more careful handling.
Cost Typically more cost-effective for large-scale synthesis.Often more expensive than the chloro-analogue.
Byproduct Profile May lead to cleaner reactions with fewer side products in some cases.Higher reactivity can sometimes lead to more byproducts if not controlled.

The selection between 2-chloro- and 2-bromo-4'-fluoroacetophenone depends on the specific requirements of the synthesis, balancing factors such as reaction rate, cost, and desired product purity.[5]

IV. Advanced Analytical Techniques for Purity Assessment

For rigorous quantitative analysis and purity determination of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), qNMR has emerged as a powerful and versatile technique.[6][7][8][9][10]

Quantitative NMR (qNMR) Protocol for Purity Determination
  • Sample Preparation: Accurately weigh a specific amount of the synthesized product and a certified internal standard of known purity into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, ensuring a long relaxation delay (D1) to allow for complete relaxation of all protons.

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integration: Integrate the signals corresponding to the analyte and the internal standard.

  • Calculation: Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Logical Relationship in qNMR Analysis

G Sample Analyte + Internal Standard NMR ¹H NMR Acquisition Sample->NMR Spectrum NMR Spectrum NMR->Spectrum Integration Signal Integration Spectrum->Integration Calculation Purity Calculation Integration->Calculation Result Purity Value (%) Calculation->Result

Caption: Logical workflow for purity determination by qNMR.

This guide provides a framework for the quantitative analysis of reaction products from this compound. By employing detailed experimental protocols and robust analytical techniques, researchers can ensure the quality and purity of their synthesized compounds, which is critical for drug development and scientific research.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4'-fluoroacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-4'-fluoroacetophenone, a common laboratory chemical. Adherence to these procedures is critical to maintaining a safe laboratory environment and complying with regulatory standards.

Safety and Disposal Information Summary

The following table summarizes key quantitative data and safety information for this compound, derived from safety data sheets (SDS).

PropertyValue
Chemical Formula C₈H₆ClFO
CAS Number 456-04-2[1]
Appearance White crystalline solid[1]
Melting Point 47-50 °C[1][2]
Boiling Point 247 °C[1]
Flash Point 110 °C (closed cup)[1][2]
Hazards Harmful if swallowed, causes skin irritation, and serious eye irritation.[3] May cause respiratory irritation. Combustible liquid.[4]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection/face protection, and a dust mask (type N95, US) or equivalent.[2][5]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[1][6]
Transport UN Number ADR/RID: 3261, IMDG: 3261, IATA: 3261[1]

Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal company. The following steps outline the recommended procedure.

Step 1: Collection and Storage of Waste

  • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]

Step 2: Engage a Licensed Disposal Company

  • Contact a licensed chemical waste disposal company to arrange for the pickup and disposal of the chemical waste.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

Step 3: On-Site Treatment (for approved facilities)

  • For facilities equipped and licensed for chemical waste treatment, one approved method is incineration.[1][3]

  • The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This procedure should only be carried out by trained personnel in a controlled environment.

Step 4: Disposal of Contaminated Packaging

  • Contaminated packaging should be treated as unused product and disposed of accordingly.[1]

  • Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste.

  • After thorough cleaning, the packaging may be offered for recycling or reconditioning.[3] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill.[3]

Important Considerations:

  • Do not discharge this compound or its containers into sewer systems or waterways.[3]

  • Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste this compound Generated B Collect in a labeled, sealed container A->B C Store in a cool, dry, well-ventilated area B->C D Contact Licensed Waste Disposal Company C->D E On-site Incineration (if licensed and equipped) C->E F Dispose of Contaminated Packaging D->F E->F G Triple-rinse container F->G H Recycle or landfill punctured container G->H I Collect rinsate as chemical waste G->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides critical safety and logistical information for handling 2-Chloro-4'-fluoroacetophenone (CAS No. 456-04-2), a common reagent in pharmaceutical synthesis. Adherence to these protocols is essential for minimizing risk and ensuring operational integrity.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents several risks.[1] It is classified as toxic if swallowed and can cause severe skin burns and eye damage.[1][2] Additionally, it may trigger an allergic skin reaction and cause respiratory irritation.[1][3]

Key physical and chemical properties are summarized below:

PropertyValueSource
Synonyms 2-Chloro-1-(4-fluorophenyl)ethanone, p-Fluorophenacyl chloride[1][2][4]
CAS Number 456-04-2[1][2][3][4]
Molecular Formula C8H6ClFO[1][4]
Molecular Weight 172.58 g/mol [1][3][4]
Appearance White crystalline solid[4]
Melting Point 47-50 °C[3][4]
Boiling Point 247 °C[4]
Flash Point 110 °C (closed cup)[3][4]

Operational Plan: From Preparation to Handling

A systematic approach is crucial when working with this compound. The following step-by-step guide outlines the necessary precautions and procedures.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

  • Work in a well-ventilated area.[4][5][6] A chemical fume hood is required.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this chemical:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.Protects against splashes and dust, preventing severe eye damage.[6]
Skin Protection Impervious gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin exposure.The chemical causes severe skin burns and may be absorbed through the skin.[5][6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) is recommended if exposure limits are exceeded or if irritation is experienced.[5] For solids, a dust mask (type N95) is advised.[3]Prevents respiratory tract irritation.[3][5]
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Handle as a solid in a well-ventilated area, preferably in a fume hood, to avoid dust formation.[4][6]

    • Use appropriate tools (e.g., spatula, weighing paper) for transfer.

    • Avoid creating dust.[4]

  • In Solution:

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

    • Keep the container closed when not in use.[4][5]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[4][6][7]

    • Decontaminate all equipment and the work area.

    • Remove and dispose of contaminated PPE as hazardous waste.

Emergency and First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][6]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: This chemical is considered a hazardous waste.

  • Container Disposal: Do not reuse empty containers. They should be treated as hazardous waste.

  • Disposal Method: Dispose of the chemical and any contaminated materials in a suitable, closed container labeled as hazardous waste.[4] All chemical waste must be disposed of in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Fume Hood B->C D Weigh Chemical C->D E Perform Experiment D->E F Decontaminate Workspace E->F G Segregate Hazardous Waste F->G H Dispose of Waste (per regulations) G->H I Remove PPE H->I J Exposure Event K Administer First Aid J->K L Seek Medical Attention K->L

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.